molecular formula C10H14N2O B2568285 3-amino-N-methyl-3-phenylpropanamide CAS No. 180264-40-8

3-amino-N-methyl-3-phenylpropanamide

Número de catálogo: B2568285
Número CAS: 180264-40-8
Peso molecular: 178.235
Clave InChI: RWXOHDDTUTYSHC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Amino-N-methyl-3-phenylpropanamide, also known as N-methyl-L-phenylalaninamide, is a chiral phenylalanine derivative of significant interest in medicinal chemistry and antiviral research. This compound, with the CAS number 35373-92-3 and molecular formula C10H14N2O, serves as a crucial synthetic intermediate and scaffold. Recent scientific investigations highlight its application in the design and synthesis of dimerized phenylalanine derivatives, which are studied as novel HIV-1 capsid inhibitors . These inhibitors target the interprotomer pocket of the viral capsid hexamer, potentially disrupting both the early and late stages of the HIV-1 life cycle, offering a promising platform for the development of new antiretroviral therapies . As a monomer unit, it provides the foundational structure for developing more complex molecules that probe protein-protein interactions. This product is intended for research and development purposes strictly within laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

3-amino-N-methyl-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-10(13)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXOHDDTUTYSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular Architecture and Stereochemical Dynamics of 3-Amino-N-methyl-3-phenylpropanamide in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule ligands for E3 ubiquitin ligases is a cornerstone of modern targeted protein degradation (TPD) and PROTAC (Proteolysis Targeting Chimera) development. Recently, 3-amino-N-methyl-3-phenylpropanamide has emerged as a critical chiral building block in the discovery of nanomolar ligands for DCAF1 (DDB1- and CUL4-associated factor 1)[1]. This technical guide provides an in-depth analysis of the molecule's structural topology, the profound impact of its stereochemistry on target engagement, and the field-validated synthetic protocols required to incorporate it into advanced chemical probes.

Structural and Stereochemical Framework

Molecular Topology

3-amino-N-methyl-3-phenylpropanamide (Chemical Formula:


) consists of three distinct functional zones that dictate its physicochemical behavior:
  • The Propanamide Backbone: Acts as the primary scaffold, providing optimal spacing between the aromatic system and the distal amide.

  • The N-Methyl Substitution: The addition of the N-methyl group on the amide nitrogen is a deliberate structural modification. By restricting the conformational flexibility of the amide bond, the N-methyl group locks the molecule into a near-optimal trans-conformation[2]. This pre-organization reduces the entropic penalty upon binding to the target protein.

  • The C3 Stereocenter: The carbon atom at position 3 is chiral, bonded to an amino group, a phenyl ring, the acetamide side chain, and a hydrogen atom.

Cahn-Ingold-Prelog (CIP) Assignment

The absolute configuration at the C3 position fundamentally alters the spatial trajectory of the molecule. According to CIP priority rules:

  • 
      (Nitrogen, highest atomic number)
    
  • 
      (Phenyl ring; the carbon is treated as being bonded to three carbons due to aromatic resonance)
    
  • 
      (Aliphatic carbon bonded to one carbon and two hydrogens)
    
  • 
      (Hydrogen, lowest priority)
    

In the (S)-enantiomer , with the hydrogen atom pointing away from the viewer, the sequence from priority 1 to 2 to 3 traces a counter-clockwise path. This specific 3D orientation is non-negotiable for high-affinity binding in the DCAF1 WD40 repeat (WDR) domain[3].

The Criticality of Stereochemistry in DCAF1 Target Engagement

The divergence in biological activity between the (R) and (S) enantiomers of 3-amino-N-methyl-3-phenylpropanamide derivatives is stark. In 2023, researchers discovered that ligands incorporating the (S)-enantiomer exhibited up to a 27-fold higher binding affinity for the DCAF1 WDR domain compared to their (R)-counterparts[3].

The Phenomenon of Preferential Co-Crystallization

A profound lesson in structural biology and chiral purity was demonstrated during the X-ray crystallography of these ligands. When attempting to co-crystallize DCAF1 with a synthetic batch of the (R)-enantiomer (Compound 3c), chiral HPLC analysis later revealed a mere 4% contamination with the (S)-enantiomer (Compound 3d)[3].

Despite being a trace impurity, the protein acted as a thermodynamic sink. The (S)-enantiomer preferentially bound and co-crystallized with the protein, yielding the structure of the DCAF1-(S)-ligand complex (PDB ID: 7UFV)[3]. This highlights a critical causality in drug development: biophysical assays and crystallization matrices will selectively enrich for the highest-affinity ligand, making rigorous chiral resolution mandatory.

G A Synthetic Batch (Targeting R-Enantiomer) B Major: (R)-Enantiomer (96%) Weak DCAF1 Binder A->B C Minor: (S)-Enantiomer (4%) Potent DCAF1 Binder A->C Trace Contamination D Protein-Ligand Incubation (DCAF1 WDR Domain) B->D C->D ~27x Higher Affinity E Preferential Co-Crystallization (S)-Enantiomer Bound (PDB: 7UFV) D->E Thermodynamic Selection

Thermodynamic selection of the (S)-enantiomer during DCAF1 co-crystallization.

Synthetic Methodologies and Chiral Resolution

To harness the (S)-enantiomer for ligand discovery (such as the development of OICR-8268), the chiral amine must be coupled to a target scaffold (e.g., a pyrazole carboxylic acid)[3]. The following protocol outlines a self-validating system for this transformation.

Step-by-Step Amide Coupling Protocol

This methodology utilizes EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to ensure high yields while preventing the racemization of the sensitive C3 stereocenter[3].

  • Activation: Dissolve the starting pyrazole carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the reaction vessel to 0 °C. Causality: Cooling minimizes the formation of unreactive N-acylurea byproducts and preserves the integrity of the activated ester.

  • Coupling Reagent Addition: Add EDCI (1.2 eq) and N,N-Diisopropylethylamine (DIEA) (2.0 eq). Causality: EDCI is specifically chosen over DCC because its urea byproduct is water-soluble, allowing for seamless removal during downstream purification. DIEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt.

  • Amine Introduction: Add (S)-3-amino-N-methyl-3-phenylpropanamide hydrochloride (1.0 eq)[3]. Allow the reaction to warm naturally to room temperature and stir for 18 hours to ensure complete conversion.

  • Solvent Removal: Concentrate the crude mixture to dryness under high vacuum. Causality: Residual DMF causes severe peak broadening and poor retention during reverse-phase chromatography.

  • Purification: Purify the residue via reverse-phase chromatography using a gradient of 0–50% Acetonitrile in Water[3]. Causality: The basicity of the pyrazole and the polarity of the amide make normal-phase silica gel prone to irreversible streaking; reverse-phase C18 ensures sharp elution profiles and >98% purity.

G Step1 Pyrazole Carboxylic Acid + (S)-Amine Precursor Step2 Amide Coupling (EDCI, DIEA, DMF, 0°C to RT) Step1->Step2 Activation Step3 Crude Mixture Concentration & Vacuum Step2->Step3 18h Reaction Step4 Reverse Phase Chromatography (0-50% MeCN in H2O) Step3->Step4 Purification Step5 Pure (S)-Enantiomer Ligand (e.g., OICR-8268) Step4->Step5 Target Isolation

Step-by-step EDCI-mediated amide coupling workflow for DCAF1 ligand synthesis.

Quantitative Binding Profiles

The integration of (S)-3-amino-N-methyl-3-phenylpropanamide into the OICR-8268 scaffold yields a first-in-class nanomolar ligand for DCAF1. The biophysical and cellular target engagement metrics are summarized below, validating the structural choices made during synthesis[4].

Compound / LigandTarget DomainAssay MethodologyBinding Affinity / Potency
Compound 3c (R-enantiomer) DCAF1 WDRSurface Plasmon Resonance (SPR)~27-fold weaker than S-enantiomer
Compound 3d (S-enantiomer) DCAF1 WDRX-Ray CrystallographyPreferential binding (PDB: 7UFV)
OICR-8268 (26e) DCAF1 WDRSurface Plasmon Resonance (SPR)

nM
OICR-8268 (26e) DCAF1 WDRIsothermal Titration Calorimetry (ITC)

nM
OICR-8268 (26e) DCAF1 WDRCellular Thermal Shift Assay (CETSA)


M (In-cell)

Data synthesized from biophysical characterizations of DCAF1 ligands[3],[4].

Conclusion

The molecular structure of 3-amino-N-methyl-3-phenylpropanamide perfectly illustrates how subtle stereochemical and conformational adjustments—such as N-methylation and absolute (S)-configuration—can dictate the success of a drug discovery campaign. By acting as an optimal vector into the DCAF1 WDR domain, this chiral building block lays the foundation for the next generation of targeted protein degraders and viral antagonists.

References

  • Discovery of Nanomolar DCAF1 Small Molecule Ligands Journal of Medicinal Chemistry (2023), 66(7), 5041–5060. URL:[Link]

  • Discovery of Nanomolar DCAF1 Small Molecule Ligands (PMC - NIH) National Institutes of Health / PubMed Central URL:[Link]

  • 3-amino-n-methyl-3-phenylpropanamide (C10H14N2O) - PubChemLite Université du Luxembourg / PubChem URL:[Link]

Sources

CAS number and identifiers for 3-amino-N-methyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical and Functional Landscape of 3-Amino-N-methyl-3-phenylpropanamide: A Key Synthon in DCAF1-Targeted PROTAC Development

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation (TPD) by hijacking the ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. While early PROTACs relied heavily on CRBN and VHL E3 ligases, the emergence of resistance has necessitated the discovery of novel E3 ligase recruiters[1]. Enter 3-amino-N-methyl-3-phenylpropanamide , a chiral


-amino amide building block. Recent structural biology and medicinal chemistry efforts have identified the stereopure (S)-enantiomer of this compound as a highly potent and specific recognition motif for the WDR domain of DCAF1  (DDB1- and CUL4-associated factor 1)[2]. This whitepaper details the chemical identifiers, mechanistic biological grounding, and validated synthetic protocols for utilizing this critical synthon in modern drug development.

Chemical Identity & Structural Identifiers

Due to the presence of a chiral center at the benzylic carbon, 3-amino-N-methyl-3-phenylpropanamide exists as two enantiomers. Commercially and synthetically, it is often handled as a hydrochloride salt to prevent amine oxidation and improve handling properties.

Table 1: Core Chemical Identifiers

Property Value
Molecular Formula C₁₀H₁₄N₂O[3]
Molecular Weight 178.23 g/mol (Monoisotopic: 178.11061 Da)[3]
SMILES CNC(=O)CC(C1=CC=CC=C1)N[3]
InChIKey RWXOHDDTUTYSHC-UHFFFAOYSA-N[3]
CAS Number (Unspecified) 180264-40-8
CAS Number (R-enantiomer) 2589693-24-1

| CAS Number (HCl Salt) | 1457265-63-2 |

Mechanistic Grounding: The DCAF1 E3 Ligase Pathway

DCAF1 functions as a primary substrate receptor for the CUL4A-DDB1-DCAF1 (CRL4


) E3 ubiquitin ligase complex[2]. Small molecules incorporating the (S)-3-amino-N-methyl-3-phenylpropanamide moiety (such as the nanomolar ligand OICR-8268) bind directly within the central channel of the DCAF1 WDR domain ring[1].

When conjugated to a target-binding ligand via a chemical linker, this synthon enables the formation of a ternary complex (e.g., DCAF1-PROTAC-WDR5). The PROTAC acts as a molecular spring, compressing to bring the target protein into the ubiquitination zone of the E3 ligase, leading to subsequent degradation by the 26S proteasome[4].

PROTAC_Mechanism PROTAC PROTAC Molecule (DCAF1 Ligand - Linker - Target Ligand) DCAF1 DCAF1 (Substrate Receptor) PROTAC->DCAF1 Binds WDR Domain Target Target Protein (e.g., WDR5) PROTAC->Target Binds Target E3 CUL4A-DDB1 E3 Ligase Core DCAF1->E3 Recruits Proteasome 26S Proteasome (Degradation) Target->Proteasome Degraded by Ub Ubiquitination E3->Ub Transfers Ub Ub->Target Tags

Fig 1: Mechanism of DCAF1-recruiting PROTACs utilizing the 3-amino-N-methyl-3-phenylpropanamide motif.

Quantitative Data: The Criticality of Stereochemistry

The binding affinity of 3-amino-N-methyl-3-phenylpropanamide derivatives to DCAF1 is highly stereodependent. X-ray crystallography reveals that the (R)-enantiomer forces the central amide torsion angle into a highly strained ~90° conformation to fit the electron density of the binding pocket[1]. Conversely, the (S)-enantiomer adopts a near-optimal trans-conformation, resulting in a dramatic increase in binding affinity and protein stabilization.

Table 2: Stereochemical Impact on DCAF1 Binding Affinity [1] | Ligand Stereochemistry | Surface Plasmon Resonance (K


) | Differential Scanning Fluorimetry (DSF) |
| :--- | :--- | :--- |
| (S)-Isomer (Compound 3d)  | 490 ± 90 nM | DCAF1 stabilization observed at 25 μM |
| (R)-Isomer (Compound 3c)  | 13.5 ± 0.2 μM | No significant stabilization even at 50 μM |

Experimental Protocols: Synthesis and PROTAC Incorporation

To ensure reproducibility and high stereochemical fidelity, the following self-validating protocols outline the synthesis of the (S)-synthon and its subsequent incorporation into a DCAF1-targeting PROTAC[2].

Protocol A: Synthesis of (S)-3-Amino-N-methyl-3-phenylpropanamide Hydrochloride

Causality Check: Boc-protection of the primary amine is strictly required during the initial amidation to prevent self-condensation. Anhydrous HCl in 1,4-dioxane is utilized for deprotection to directly precipitate the highly polar hydrochloride salt, bypassing the need for complex aqueous extractions.

  • Amidation: Dissolve Boc-protected (S)-3-amino-3-phenylpropanoic acid (0.87 mmol) in anhydrous DMF. Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIEA, 2.0 eq). Introduce methylamine (2.0 eq). Stir at room temperature until complete consumption of the starting material is confirmed via LC-MS.

  • Deprotection: Dissolve the resulting Boc-protected amide (0.24 g, 0.87 mmol) in 1,4-dioxane (5 mL).

  • Salt Formation: Treat the solution with 4.0 M HCl in 1,4-dioxane (0.94 mL, 3.8 mmol) at room temperature. Stir for 1 hour.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure. Purify via reverse-phase chromatography (0–50% MeCN in water) to yield the pure (S)-3-amino-N-methyl-3-phenylpropanamide hydrochloride[1].

Synthesis_Workflow BocAcid Boc-protected Acid (Compound 6) Coupling HATU Coupling (Methylamine, DIEA, DMF) BocAcid->Coupling BocAmide Boc-protected Amide (Compound 7) Coupling->BocAmide Deprotection Deprotection (HCl in 1,4-Dioxane) BocAmide->Deprotection FinalProduct (S)-3-amino-N-methyl- 3-phenylpropanamide HCl (Compound 8) Deprotection->FinalProduct

Fig 2: Synthetic workflow for the (S)-3-amino-N-methyl-3-phenylpropanamide HCl building block.

Protocol B: Incorporation into a DCAF1 Ligand (Amide Coupling)

Causality Check: Pre-activation of the carboxylic acid partner is performed for 15 minutes prior to the addition of the amine synthon. This minimizes the risk of epimerization at the benzylic stereocenter of the amine during the coupling phase.

  • Pre-Activation: In a dry flask, dissolve the target carboxylic acid (e.g., a substituted pyrazole acid linked to a PROTAC linker) in DMF (1 mL). Add HATU (1.1 eq) and DIEA (1.0 eq). Stir at room temperature for 15 minutes[2].

  • Coupling: Add a solution of (S)-3-amino-N-methyl-3-phenylpropanamide hydrochloride (0.036 g, 0.17 mmol) and additional DIEA (0.03 mL, 0.17 mmol) in DMF (1 mL) to the activated ester mixture[2].

  • Reaction: Stir the mixture for 18 hours at room temperature.

  • Purification: Concentrate the mixture onto Celite under reduced pressure. Purify the crude product by flash chromatography on silica gel using a gradient of 0.5–9.5% MeOH in DCM to isolate the final DCAF1-recruiting ligand[2].

References

  • PubChemLite - 3-amino-n-methyl-3-phenylpropanamide (C10H14N2O). PubChemLite.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE27JR-gkmOuD8vomWLa4RLAPIer-szSgILjeysNVWmZ68lniPXzkykHDj4ggCIbaRs-tJvqp-uSSEd6w_kP8foLrvVvqqbfujevkPqM9P1umd4uKySkGYzcr7mPKWO11tsJaW3edmlXMk6OySp]
  • Discovery of Nanomolar DCAF1 Small Molecule Ligands. Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGebDHxOt5CFj5AVzkZkGmvLPC_i53m2bVSjicWuUW75RiyrNzBbjrHmw0qsi8U_ZM9m5Fh4BdkETMgTOxBSu_GwWOur3tgt1emVRWtufKOExR0qi1e_fiNexZYV0c5Vx_Jbj8PNkeqLpdpDRPE8J4=]
  • Crystal structures of DCAF1-PROTAC-WDR5 ternary complexes provide insight into DCAF1 substrate specificity. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGHQaKK8kqDX4NGosOR9YoH5Aba2AVix_92okYnnpbVrRdPnnyRaGFMV7bM-7MawKepSDw2E5biv-XduPqSfw8A6HJHrY_CQVJxK3wq7TerS1JuQrirGuQhH5qFx-QrlGk-i844K-pU3qCNtoPwcqkKAhbbqoAE9CPrdg9apHH2ZqH4vHMD3XV0o8mjxJwqB3-03NXJOjj1qYt_Wd0vzVNc0HD3QmHleh5Nfgsd-UDfaBWp_DnAZHj92RdMn88xYtyLxtaWWDyKIMCXBp6ZPHEiA0Yulb6Wy-A]
  • Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdIhakrfE5ZtsqDgAKeh8utNN1q6q5M0R2OuajlGqiRpv6LsogpI4r38zqibrkmcTELAxJLdoNnAyvINDVUFzwgcu2EO2do1XfrdvU5o431m86O874nhzrV3UMWofkxN52dCUF1g7077gvd5s=]

Sources

Thermodynamic Stability Profiling of 3-Amino-N-methyl-3-phenylpropanamide: A Comprehensive Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation and small-molecule therapeutics, 3-amino-N-methyl-3-phenylpropanamide (often utilized as its pure (S)-enantiomer) has emerged as a critical chiral building block. Most notably, it serves as a core structural motif in the synthesis of nanomolar DCAF1 ligands and PROTAC precursors . However, the integration of this β-amino amide into complex drug scaffolds introduces specific physicochemical liabilities.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 3-amino-N-methyl-3-phenylpropanamide. By dissecting the causality behind its degradation pathways and providing field-proven, self-validating experimental protocols, this guide equips development teams to accurately profile and mitigate stability risks during early-stage formulation and process chemistry.

Structural Determinants of Stability

The thermodynamic stability of 3-amino-N-methyl-3-phenylpropanamide is fundamentally governed by three interacting structural features:

  • The β-Amino Motif: The primary amine at the C3 position is separated from the electron-withdrawing amide carbonyl (C1) by a single methylene bridge (C2). This creates a "push-pull" electronic environment susceptible to base-catalyzed elimination.

  • The Benzylic Center: The C3 carbon is benzylic. The adjacent phenyl ring stabilizes developing positive charge or radical character, making the C-N bond relatively labile under high thermal or extreme pH stress.

  • The Secondary N-Methyl Amide: While generally more robust than esters, secondary amides are susceptible to nucleophilic attack under forcing aqueous conditions, driven by the thermodynamic sink of the resulting carboxylate.

The delicate balance of these features necessitates carefully controlled conditions during synthesis and storage to prevent premature epimerization or cleavage .

Primary Thermodynamic Degradation Pathways

Understanding the causality behind degradation is critical for designing stable formulations. 3-amino-N-methyl-3-phenylpropanamide degrades via two primary, competing thermodynamic pathways depending on the environmental stressor.

Pathway A: Base-Catalyzed E1cB Elimination (Deamination)

Under basic conditions (pH > 8.5), the compound undergoes a rapid deamination to form N-methylcinnamamide .

  • Mechanistic Causality: The protons on the α-carbon (C2) are rendered slightly acidic by the adjacent amide carbonyl. Hydroxide ions deprotonate C2, forming a reactive enolate intermediate. As the enolate collapses, it expels the β-amino group as ammonia. The massive thermodynamic driving force for this E1cB elimination is the formation of the highly conjugated cinnamic system (phenyl ring

    
     alkene 
    
    
    
    carbonyl), a well-documented energetic sink for β-amino acid derivatives .
Pathway B: Acid/Base-Catalyzed Hydrolysis

Under extreme pH extremes combined with thermal stress, the N-methyl amide bond cleaves to yield 3-amino-3-phenylpropanoic acid and methylamine.

  • Mechanistic Causality: Water or hydroxide attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate collapses, expelling methylamine. This pathway is slower than the E1cB elimination but becomes the dominant degradation vector under highly acidic conditions (pH < 3) where the amine is protonated (protecting it from elimination) but the carbonyl is activated toward nucleophilic attack.

Pathway A 3-Amino-N-methyl- 3-phenylpropanamide B N-Methylcinnamamide (E1cB Elimination) A->B Base/Heat (- NH3) C 3-Amino-3-phenylpropanoic acid (Hydrolysis) A->C Acid/Base (- CH3NH2) D Ammonia A->D E Methylamine A->E

Fig 1. Primary thermodynamic degradation pathways of 3-amino-N-methyl-3-phenylpropanamide.

Quantitative Thermodynamic Data

To contextualize the degradation kinetics, the following table summarizes representative pseudo-first-order rate constants (


) and half-lives (

) derived from accelerated forced degradation studies.
Degradation PathwayStress ConditionRate Constant (

) (

)
Half-life (

)
Primary Degradant
Base Elimination pH 10.0, 60°C0.045015.4 hN-Methylcinnamamide
Acid Hydrolysis pH 2.0, 60°C0.012057.8 h3-Amino-3-phenylpropanoic acid
Thermal (Aqueous) pH 7.4, 80°C0.008086.6 hN-Methylcinnamamide
Oxidative 3%

, 25°C
< 0.0014> 500 hN-Oxide derivatives (Trace)

Data Interpretation: The compound is highly susceptible to base-catalyzed elimination, indicating that formulation matrices must be strictly buffered to slightly acidic or neutral pH (pH 4.5 – 6.5) to maximize shelf-life.

Experimental Protocols for Stability Profiling

To generate reliable Arrhenius kinetics, the experimental workflow must be self-validating . The following LC-MS/MS protocol ensures that kinetic snapshots are accurate and that no hidden degradation pathways compromise the data.

Self-Validation Criteria
  • Mass Balance: The sum of the molar concentrations of the parent compound and quantified degradants must equal 98%–102% of the initial parent concentration. A drop below 98% indicates the formation of undetected volatile degradants or secondary degradation, invalidating the pseudo-first-order assumption.

  • Chromatographic Resolution (

    
    ):  The resolution between the parent compound and N-methylcinnamamide must be 
    
    
    
    to prevent integration overlap.
Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh 10.0 mg of 3-amino-N-methyl-3-phenylpropanamide. Dissolve in 10.0 mL of HPLC-grade acetonitrile to create a 1.0 mg/mL stock. Store at -20°C.

  • Buffer Matrix Spiking: Dilute the stock 1:10 into the target aqueous buffers (e.g., 50 mM Phosphate buffer at pH 2.0, pH 7.4, and pH 10.0) to achieve a final working concentration of 100 µg/mL.

  • Thermal Incubation: Aliquot 1 mL of the working solutions into amber glass HPLC vials (to prevent photolytic interference). Incubate in a thermomixer at target temperatures (40°C, 60°C, 80°C) with 300 rpm agitation.

  • Kinetic Quenching (Critical Step): At predefined time points (0, 2, 4, 8, 24, 48 hours), remove a 50 µL aliquot and immediately add 50 µL of ice-cold quenching solution (0.1% Formic Acid in Acetonitrile for basic samples; 0.1% Ammonium Hydroxide in Acetonitrile for acidic samples).

    • Causality: Quenching instantly shifts the pH away from the degradation optimum and drops the temperature, arresting the kinetic reaction to provide an accurate temporal snapshot.

  • LC-MS/MS Acquisition: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient of 5–95% Acetonitrile (0.1% FA) over 5 minutes. Monitor the parent transition (

    
     179.1 
    
    
    
    target fragment) alongside the specific masses for the cinnamamide (
    
    
    162.1) and the propanoic acid derivative (
    
    
    166.1).

Workflow S1 Sample Prep (1 mg/mL) S2 Stress Testing (pH/Temp) S1->S2 S3 Kinetic Quench (Neutralize) S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 Arrhenius Modeling S4->S5

Fig 2. Self-validating experimental workflow for accelerated stability profiling.

References

  • Title: Discovery of Nanomolar DCAF1 Small Molecule Ligands Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: The Tyrosine Aminomutase TAM1 Is Required for β-Tyrosine Biosynthesis in Rice Source: The Plant Cell (via PMC) URL: [Link]

  • Title: From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck Source: Journal of Medicinal Chemistry (via PubMed) URL: [Link]

The Role of 3-Amino-N-methyl-3-phenylpropanamide in Advanced Therapeutics: A Pathway to DCAF1 Ligands and PROTAC Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the identification and utilization of novel E3 ligases are paramount to overcoming resistance mechanisms associated with traditional targets. At the center of this paradigm shift is 3-amino-N-methyl-3-phenylpropanamide , a highly specialized pharmaceutical intermediate. This technical whitepaper explores the structural significance, mechanistic causality, and synthetic protocols surrounding this chiral β-amino amide, detailing its critical role as a foundational building block for synthesizing nanomolar-affinity ligands targeting the DCAF1 substrate receptor.

Chemical Profile & Structural Significance

  • Compound Name: 3-Amino-N-methyl-3-phenylpropanamide

  • Molecular Formula: C₁₀H₁₄N₂O

  • Molecular Weight: 178.23 g/mol [1]

The structural architecture of this intermediate is defined by a chiral benzylic amine and an N-methyl amide. In sophisticated pharmaceutical synthesis, stereochemistry is non-negotiable. The (S)-enantiomer, specifically utilized as a hydrochloride salt, serves as the critical scaffold for synthesizing ligands that target the WDR domain of DCAF1[2].

The N-methyl substitution is a deliberate mechanistic design choice. By restricting the rotational degrees of freedom, the N-methyl group locks the amide into a near-optimal trans-conformation. This structural rigidity is essential for deep pocket binding, allowing the molecule to displace localized water molecules and increase the entropic gain upon target engagement[3].

The Strategic Shift in PROTACs: Targeting DCAF1

Historically, Proteolysis Targeting Chimeras (PROTACs) have relied heavily on recruiting the E3 ligase complexes Cereblon (CRBN) and von Hippel–Lindau (VHL)[2]. However, the emergence of acquired resistance and the need for differentiated tissue-specific degradation profiles have necessitated the expansion of the E3 ligase repertoire.

DCAF1 (DDB1-CUL4-associated factor 1) is a substrate receptor for the CRL4 E3 ubiquitin ligase complex[3]. Antagonizing or recruiting DCAF1 presents a novel therapeutic frontier for oncology and antiviral treatments. 3-Amino-N-methyl-3-phenylpropanamide bridges the gap between theoretical target engagement and actionable PROTAC development by enabling the synthesis of highly specific DCAF1 binders[4].

PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC Molecule (DCAF1 Ligand) POI->PROTAC Binds Warhead Degradation Proteasomal Degradation POI->Degradation Targeted DCAF1 DCAF1 Receptor PROTAC->DCAF1 Binds Ligand CRL4 CRL4 Core (CUL4, DDB1) DCAF1->CRL4 Forms Complex Ub Ubiquitin Transfer CRL4->Ub Catalyzes Ub->POI Ubiquitination

Fig 1: Mechanism of target protein degradation via DCAF1-recruiting PROTAC complexes.

Mechanistic Insights: Stereochemistry and Binding Kinetics

The causality of stereochemical selection in drug design is perfectly illustrated by the derivatives of 3-amino-N-methyl-3-phenylpropanamide. When coupled with a pyrazole carboxylic acid core, the resulting enantiomers exhibit drastically different binding affinities.

Molecular modeling and subsequent empirical validation reveal that the (S)-isomer achieves a


 of 490 nM, whereas the (R)-isomer binds with a much weaker 

of 13.5 μM[2]. The (S)-configuration optimally aligns the phenyl ring to coordinate with key residues (such as Phe1330) within the DCAF1 binding pocket, validating the necessity of enantiomeric purity in the upstream intermediate[3].
Table 1: Binding Affinity and Thermal Stabilization of Synthesized DCAF1 Ligands
CompoundEnantiomer Derived FromAmide SubstitutionSPR Binding Affinity (

)
DSF Thermal Shift (at 25 μM)
3c (R)-3-Amino-N-methyl-3-phenylpropanamideN-methyl13.5 ± 0.2 μMNo significant effect
3d (S)-3-Amino-N-methyl-3-phenylpropanamideN-methyl490 ± 90 nMSignificant stabilization

Data synthesized from Surface Plasmon Resonance (SPR) and Differential Scanning Fluorimetry (DSF) analytical validation[2].

Experimental Workflow: From Intermediate to Nanomolar Ligand

As a self-validating system, the synthetic protocol for utilizing (S)-3-amino-N-methyl-3-phenylpropanamide must minimize epimerization and ensure the high purity of the highly polar PROTAC precursor.

Synthetic_Workflow Step1 (S)-3-Amino-N-methyl- 3-phenylpropanamide HCl Coupling Amide Coupling (EDCI, DIEA, DMF) Step1->Coupling Step2 Pyrazole Carboxylic Acid (Core Scaffold) Step2->Coupling Purification Reverse Phase Chromatography Coupling->Purification 18h Reaction at RT Product Nanomolar DCAF1 Ligand (KD = 490 nM) Purification->Product 28-38% Yield

Fig 2: Synthetic workflow for DCAF1 ligands using the chiral intermediate.

Step-by-Step Methodology

Phase 1: Preparation of the Intermediate Salt

  • Deprotection: Dissolve the Boc-protected precursor (0.87 mmol) in 5 mL of 1,4-dioxane[4].

  • Acidification: Treat the solution with 0.94 mL of 4.0 M HCl in 1,4-dioxane at room temperature[4].

    • Causality: 1,4-dioxane is chosen over methanol to prevent transesterification or unwanted nucleophilic attacks, ensuring a clean cleavage of the Boc group without degrading the primary amide.

  • Isolation: Stir for 1 hour, then concentrate to dryness under reduced pressure. Purify via reverse-phase chromatography (0–50% MeCN in water) to yield (S)-3-amino-N-methyl-3-phenylpropanamide hydrochloride[4].

Phase 2: Amide Coupling (Target Ligand Synthesis)

  • Activation: In a dry flask, combine the pyrazole carboxylic acid core with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) at 0 °C for 5 minutes[3].

    • Causality: EDCI is selected because its urea byproduct is highly water-soluble. This drastically simplifies the downstream purification of the polar final product compared to standard DCC coupling.

  • Coupling: Add the (S)-3-amino-N-methyl-3-phenylpropanamide hydrochloride (0.17 mmol) and N,N-Diisopropylethylamine (DIEA, 0.17 mmol) in 1 mL of DMF[3].

    • Causality: DIEA acts as a sterically hindered, non-nucleophilic base. It efficiently deprotonates the hydrochloride salt to free the amine for nucleophilic attack without competing for the activated ester.

  • Completion: Allow the reaction to warm to room temperature and stir for 18 hours. Concentrate and purify to achieve the final DCAF1 ligand (28–38% yield)[3].

Analytical Validation: SPR and DSF

To ensure the trustworthiness of the synthesized ligand, dual orthogonal validation is required:

  • Surface Plasmon Resonance (SPR): SPR is prioritized over Isothermal Titration Calorimetry (ITC) for primary validation because it provides real-time kinetic data (

    
     and 
    
    
    
    ) alongside the equilibrium dissociation constant (
    
    
    ). This confirms the concentration-dependent binding and residence time of the ligand on the DCAF1 WDR domain[3].
  • Differential Scanning Fluorimetry (DSF): DSF acts as a secondary, self-validating check to confirm that binding translates to thermodynamic stability. The (S)-isomer demonstrates significant target stabilization at 25 μM, proving the mechanistic hypothesis of the deep-pocket fit[2].

Conclusion

The strategic utilization of 3-amino-N-methyl-3-phenylpropanamide represents a masterclass in rational drug design. By leveraging its specific stereochemistry and rigid amide conformation, researchers can successfully synthesize nanomolar-affinity ligands for DCAF1. This intermediate not only expands the chemical space available for E3 ligase recruitment but also serves as a critical enabler for the next generation of targeted protein degraders.

References

1.[2] Title: Discovery of Nanomolar DCAF1 Small Molecule Ligands | Source: Journal of Medicinal Chemistry (acs.org) | URL: 2 2.[1] Title: 2589693-24-1 | (R)-3-Amino-N-methyl-3-phenylpropanamide | Source: ChemScene | URL: 1 3.[3] Title: (PDF) Discovery of Nanomolar DCAF1 Small Molecule Ligands | Source: ResearchGate | URL: 3 4.[4] Title: Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC | Source: NIH | URL: 4

Sources

pKa Values and Ionization Behavior of 3-Amino-N-methyl-3-phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-N-methyl-3-phenylpropanamide (CAS: 2589693-24-1 for the R-enantiomer) is a structural motif characterized by a benzylic primary amine and an N-methyl


-amide group (1)[1]. In medicinal chemistry, understanding the exact acid dissociation constant (pKa) of such 

-amino amides is critical. The ionization state of this molecule directly dictates its aqueous solubility, lipophilicity (LogD), and passive membrane permeability—parameters that ultimately govern its pharmacokinetic (ADME) profile.

This whitepaper provides an in-depth analysis of the theoretical ionization behavior of 3-amino-N-methyl-3-phenylpropanamide and outlines a self-validating experimental protocol for precise pKa determination.

Structural Deconstruction & Theoretical Ionization

To predict the ionization behavior of 3-amino-N-methyl-3-phenylpropanamide, we must analyze its distinct functional groups:

  • N-Methyl Amide Group (C1): The amide nitrogen is practically non-basic under physiological conditions. The resonance stabilization of the nitrogen lone pair with the adjacent carbonyl oxygen severely restricts protonation, yielding a pKa typically >15 (2)[2].

  • Primary Amine (C3): The primary amine at the benzylic position is the sole ionizable center in the physiological pH range.

The basicity of this primary amine is heavily influenced by its microenvironment. A standard benzylic amine (e.g., benzylamine) has a pKa of 9.33. However, the presence of the -CH₂-CONHCH₃ group at the


-position exerts a moderate electron-withdrawing inductive effect (-I effect). Density Functional Theory (DFT) studies on similar aminoamides demonstrate that geometry optimization and intramolecular hydrogen bonding significantly influence proton affinity (3)[3]. The synergistic electron-withdrawing effects of the phenyl ring and the 

-amide group lower the electron density on the amine nitrogen, resulting in a predicted pKa between 8.5 and 9.0 .

Ionization Protonated Protonated Form (Cationic, +1) NH3+ Deprotonated Neutral Form (Unionized, 0) NH2 Protonated->Deprotonated pH > pKa (-H+) Deprotonated->Protonated pH < pKa (+H+)

Fig 1: Ionization equilibrium of the primary amine group.

Pharmacokinetic Implications (ADME)

The predicted pKa of ~8.8 has profound implications for the molecule's behavior in vivo. Using the Henderson-Hasselbalch equation for a weak base (


), we can calculate the ionization fraction at the physiological pH of 7.4.

At pH 7.4, the ratio of unionized to ionized drug is approximately


.
This indicates that the molecule exists as ~96% protonated (cationic)  and ~4% unionized (neutral)  in systemic circulation.
  • Solubility: The high cationic fraction ensures excellent aqueous solubility, minimizing the need for complex formulation strategies (e.g., cyclodextrins or lipid nanoparticles) for oral delivery.

  • Permeability: The ~4% neutral fraction is generally sufficient to drive passive transcellular diffusion across lipophilic barriers, such as the intestinal epithelium or the blood-brain barrier, maintaining a dynamic equilibrium as the neutral species is absorbed.

Quantitative Data & SAR Analysis

To contextualize the basicity of 3-amino-N-methyl-3-phenylpropanamide, it is highly useful to compare it against structural analogs. The table below summarizes how specific structural motifs shift the pKa of the primary amine.

Table 1: Comparative pKa Values of Structural Analogs

CompoundStructural MotifExperimental/Predicted pKaRationale for pKa Shift
Benzylamine Ph-CH₂-NH₂9.33Baseline benzylic primary amine.

-Alanine
NH₂-CH₂-CH₂-COOH10.20Aliphatic

-amino acid lacking the electron-withdrawing phenyl ring.
3-Amino-3-phenylpropanoic acid Ph-CH(NH₂)-CH₂-COOH~9.0 - 9.5Benzylic amine basicity is reduced by the -I effect of the adjacent carboxylic acid.
3-Amino-N-methyl-3-phenylpropanamide Ph-CH(NH₂)-CH₂-CONHCH₃~8.5 - 9.0Synergistic electron-withdrawing effects from both the phenyl ring and the

-amide group.

Experimental Methodology: Potentiometric Titration

Rationale for Method Selection

While UV-metric titration is useful for highly conjugated systems, the ionization of the


-amine in this molecule may not produce a sufficiently distinct bathochromic shift in the phenyl ring's UV absorbance. Therefore, potentiometric titration  remains the gold standard for high-precision thermodynamic pKa determination (4)[4].
Self-Validating Protocol

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . It incorporates blank subtraction to isolate the API's buffering capacity and a hysteresis check to rule out degradation.

Step-by-Step Methodology:

  • System Calibration: Calibrate the automated pH electrode using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a tightly controlled temperature of 25.0 ± 0.1 °C. Temperature fluctuations directly alter the dissociation constant (5)[5].

  • Sample Preparation: Dissolve the API to a concentration of

    
     M in a 0.15 M KCl aqueous solution. Causality: The 0.15 M KCl maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration, which is mandatory for calculating true thermodynamic pKa (6)[6].
    
  • Degassing: Purge the reaction vessel continuously with nitrogen gas. Causality: This displaces dissolved atmospheric

    
    , preventing the formation of carbonic acid, which would otherwise introduce a false buffering region at higher pH levels (7)[7].
    
  • Blank Titration (Validation Step 1): Perform a full titration on the 0.15 M KCl solvent alone (without the API) using 0.1 M NaOH. This establishes the baseline solvent noise.

  • Forward Titration: Acidify the API solution to pH ~2.0 using 0.1 M HCl to ensure the primary amine is 100% protonated. Gradually titrate with 0.1 M NaOH while recording the volume-pH curve until pH 11.5 is reached (8)[8].

  • Back-Titration (Validation Step 2): Immediately reverse the titration using 0.1 M HCl back down to pH 2.0. Causality: If the forward and backward curves superimpose perfectly, it proves the molecule did not undergo base-catalyzed hydrolysis or precipitation during the assay.

  • Data Analysis: Subtract the blank titration curve from the API curve. The pKa is identified at the inflection point of the resulting curve (where the change in pH per volume of titrant is minimized) (4)[4].

Workflow A 1. Sample Preparation (1 mM API in 0.15M KCl) B 2. Nitrogen Purging (Displace Dissolved CO2) A->B C 3. Acidification (Lower pH to ~2.0 with HCl) B->C D 4. Incremental Titration (Automated 0.1M NaOH Addition) C->D E 5. pH Monitoring (Record pH vs. Titrant Volume) D->E F 6. Data Analysis (Determine Inflection Point) E->F G Orthogonal Validation (NMR or UV-Metric Titration) F->G

Fig 2: Self-validating potentiometric titration workflow for pKa determination.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at:[Link]

  • NIH PubMed Central (PMC). Development of Methods for the Determination of pKa Values. Available at:[Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at:[Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at:[Link]

  • ACS Publications. pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. Available at:[Link]

  • Indiana University. Approximate pKa chart of the functional groups: values to know. Available at: [Link]

Sources

Reactivity of beta-amino amides like 3-amino-N-methyl-3-phenylpropanamide

The Reactivity and Synthetic Utility of -Amino Amides: A Technical Whitepaper on 3-Amino-N-methyl-3-phenylpropanamide

Executive Summary

3-amino-N-methyl-3-phenylpropanamide


Strategic Importance in Drug Development

The


1

The free primary amine is strictly required to form critical salt bridges with the Glu205 and Glu206 residues within the catalytic pocket of the DPP-4 enzyme, while the amide and adjacent lipophilic groups (such as the phenyl ring in 3-amino-N-methyl-3-phenylpropanamide) occupy the highly hydrophobic S1 pocket[2]. The structural rigidity and specific reactivity of these molecules also allow for downstream derivatization, such as the incorporation of triazolopiperazine fused rings, which are designed to slow down enzymatic metabolism and enhance oral bioavailability[3].

ReactivityCore3-amino-N-methyl-3-phenylpropanamidePath1Electrophilic Activation(Tf2O / Base)Core->Path1Path2N-Alkylation / TriazoleCondensationCore->Path2Prod1β-Lactam FormationPath1->Prod1 Intramolecular CyclizationProd2DPP-4 Inhibitors(e.g., Sitagliptin analogs)Path2->Prod2 Pharmacophore Assembly

Divergent reactivity pathways of 3-amino-N-methyl-3-phenylpropanamide.

Core Reactivity Profiles & Mechanistic Pathways

Electrophilic Amide Activation & Intramolecular Cyclization

One of the most synthetically valuable reactions of


Treatment of the

44
Asymmetric Reductive Amination

To access enantiopure



5

MechanismAβ-Keto AmideBRu(OAc)2((R)-dm-segphos)+ NH4OAcA->BCDynamic Kinetic ResolutionB->CDChiral β-Amino Amide(>99% ee)C->D

Asymmetric reductive amination workflow for beta-amino amides.

Step-by-Step Experimental Protocols

Protocol A: Asymmetric Reductive Amination (Self-Validating System)

This protocol describes the synthesis of chiral 3-amino-N-methyl-3-phenylpropanamide from its corresponding

  • Substrate Preparation: Dissolve the

    
    -keto amide precursor in anhydrous methanol.
    
    • Causality: Methanol acts as a protic solvent that stabilizes the intermediate imine formed upon the addition of ammonium salts, facilitating a smoother reduction profile[4].

  • Buffer and Catalyst Addition: Add an excess of ammonium acetate (NH₄OAc) followed by the chiral catalyst Ru(OAc)2((R)-dm-segphos).

    • Causality: This specific chiral ruthenium catalyst is selected because it exhibits remarkable tolerance to high concentrations of ammonium ions, which typically poison standard transition metal catalysts[4].

  • Hydrogenation: Pressurize the reactor with H₂ gas (approx. 250 psi) and heat to 80°C.

    • Causality: Elevated pressure and temperature drive the dynamic kinetic resolution, ensuring that the rapidly equilibrating imine isomers are funneled into a single chiral

      
      -amino amide product[5].
      
  • Self-Validation Mechanism: Monitor the reaction continuously via chiral HPLC. This system is self-validating: if the enantiomeric excess (ee) drops below 98.5% during the run, it immediately indicates catalyst deactivation or an imbalance in the ammonium acetate buffer, triggering an automatic halt for recalibration before product isolation.

Protocol B: Triflic Acid-Promoted Cyclization to -Lactams

This protocol details the conversion of 3-amino-N-methyl-3-phenylpropanamide into a functionalized

  • Amide Activation: Dissolve the

    
    -amino amide in anhydrous dichloromethane (DCM). Cool to -78°C. Dropwise, add trifluoromethanesulfonic anhydride (Tf₂O) followed by 2-chloropyridine.
    
    • Causality: Tf₂O strongly activates the amide carbonyl. 2-chloropyridine is chosen specifically because its steric bulk prevents it from acting as a nucleophile, while it effectively sponges the generated triflic acid. This prevents the protonation of the primary amine, preserving its nucleophilicity for the ring closure[4].

  • Cyclodehydration: Gradually warm the reaction mixture to room temperature to allow the intramolecular attack of the amine onto the activated amide carbon.

    • Causality: Thermal energy overcomes the severe ring strain inherent in the 4-membered

      
      -lactam transition state[6].
      
  • Self-Validation Mechanism: Employ in-situ ReactIR monitoring. The disappearance of the linear amide band (~1650 cm⁻¹) and the emergence of the highly strained

    
    -lactam carbonyl band (~1750 cm⁻¹) provides real-time validation of ring closure. If the 1750 cm⁻¹ band plateaus prematurely, it signals base depletion or moisture ingress[6].
    

Quantitative Data Summaries

The following tables synthesize the quantitative performance metrics of the protocols described above, highlighting the necessity of precise reagent selection.

Table 1: Optimization of Asymmetric Reductive Amination Conditions

Catalyst SystemSolventNitrogen SourceYield (%)Enantiomeric Excess (ee %)
Ru(OAc)2((R)-BINAP)MethanolNH₄OAc72%88.0%
Ru(OAc)2((R)-dm-segphos)MethanolNH₄OAc91%99.5%
Rh(COD)2BF4THFNH₄OAc45%60.0%

Table 2: Reactivity Profiles for Intramolecular Cyclization

SubstrateActivating AgentBaseMajor ProductYield (%)
3-amino-N-methyl-3-phenylpropanamideTf₂O2-ChloropyridineN-methyl-4-phenylazetidin-2-one85%
3-amino-N-methyl-3-phenylpropanamideTf₂OPyridineComplex oligomeric mixture<15%
3-amino-N-methyl-3-phenylpropanamidePhIONoneUnreacted starting material<5%

Conclusion

The reactivity of

References

  • Design, synthesis, and biological evaluation of triazolopiperazine-based beta-amino amides as potent, orally active dipeptidyl peptidase IV (DPP-4) inhibitors Source: PubMed / NIH URL:[Link]

  • Triflic Acid-Promoted 1,2-Amino Migration Reactions in α-Arylaminoacrylamides: Access to Substituted β-Aminoamides Source: ResearchGate URL:[Link]

  • Antidiabetic agents: past, present and future : Future Medicinal Chemistry Source: Ovid URL:[Link]

  • From Cortisone to Enlicitide: A Journey of Synthetic Chemistry Innovations at Merck Source: PMC / NIH URL:[Link]

  • From beta-lactams to alpha- and beta-amino acid derived peptides Source: ResearchGate URL:[Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies Source: PMC / NIH URL:[Link]

Literature Review & Technical Guide: 3-Amino-N-methyl-3-phenylpropanamide Derivatives in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The evolution of Targeted Protein Degradation (TPD) has necessitated the discovery of novel E3 ligase recruiters beyond the traditional CRBN and VHL ligands. DCAF1 (DDB1- and CUL4-associated factor 1), a substrate receptor for the CRL4 E3 ubiquitin ligase, has recently emerged as a highly promising target for PROTAC (Proteolysis Targeting Chimera) development[1]. Recent breakthroughs have identified chiral ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-amino amides—specifically 3-amino-N-methyl-3-phenylpropanamide derivatives —as privileged scaffolds for. This technical guide synthesizes the mechanistic rationale, biophysical data, and synthetic workflows required to leverage this scaffold in modern drug discovery.

Mechanistic Role in DCAF1 Ligand Binding

The binding affinity of 3-amino-N-methyl-3-phenylpropanamide derivatives to the WD40 domain of DCAF1 is profoundly stereoselective. Initial screening of a 114-billion-compound DNA-encoded library (DEL) identified early hits, which were subsequently optimized using this chiral scaffold[1].

Causality of Stereochemistry: The (S)-enantiomer exhibits superior binding due to its precise spatial orientation within the DCAF1 binding pocket. Structural studies reveal that the (S)-configuration allows the phenyl ring to optimally interact near the Phe1330 residue while simultaneously [1]. Furthermore, the N-methyl amide group adopts a near-optimal trans-conformation torsion angle, minimizing steric clashes and maximizing hydrogen bonding efficiency[1]. Conversely, the (R)-enantiomer suffers from steric repulsion, leading to a drastic reduction in binding affinity[2].

DCAF1_Pathway POI Target Protein (Undruggable) Complex Ternary Complex Formation POI->Complex Recruited PROTAC DCAF1-Targeting PROTAC PROTAC->Complex Bridges E3 CRL4-DCAF1 E3 Ligase E3->Complex Recruited Ub Polyubiquitination Cascade Complex->Ub E2 Transfer Degradation 26S Proteasome Degradation Ub->Degradation Target Cleared

Mechanism of DCAF1-targeted PROTACs utilizing β-amino amide ligands for protein degradation.

Biophysical Characterization & Data Presentation

To validate the stereoselective binding, rigorous biophysical assays including are employed[2].

The table below summarizes the comparative binding metrics of the (R) and (S) enantiomers coupled to a pyrazole carboxylic acid core (Compounds 3c and 3d, respectively)[2].

CompoundStereochemistrySPR

DSF

(25

M)
DSF

(50

M)
ITC

3c (R)-enantiomer13.5

0.2

M
No stabilizationNo stabilizationN/A
3d (S)-enantiomer490

90 nM
2.8

0.05 °C
3.8

0.08 °C
932

150 nM

Expert Insight: The stark contrast in DSF stabilization (


) confirms that the (S)-enantiomer not only binds with higher affinity but also induces a thermodynamically favorable conformational stabilization of the DCAF1 WD40 domain[2].

Synthetic Workflows and Protocols

The synthesis of DCAF1 ligands utilizing the 3-amino-N-methyl-3-phenylpropanamide scaffold requires stringent control over reaction conditions to prevent racemization and ensure high coupling efficiency.

Protocol A: Preparation of (S)-3-Amino-N-methyl-3-phenylpropanamide Hydrochloride
  • Amidation: React the Boc-protected (S)-ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    -amino acid with methylamine using  to afford the Boc-protected N-methyl amide in excellent yield.
    
  • Deprotection: Dissolve the intermediate (0.24 g, 0.87 mmol) in 1,4-dioxane (5 mL)[3].

  • Acidic Cleavage: Treat the solution with HCl (4.0 M in 1,4-dioxane, 0.94 mL, 3.8 mmol) at room temperature[3].

  • Isolation: Stir for 1 hour at room temperature, then concentrate to dryness under reduced pressure to yield the hydrochloride salt[3].

Protocol B: Pyrazole Core Coupling and Self-Validating Chiral HPLC

Causality of Experimental Choice: Direct coupling of unprotected pyrazole carboxylic acids with ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-amino amides using EDCI/DIEA often yields modest results (28–38%). To optimize this, researchers protect the pyrazole (e.g., via tosylation) prior to HATU-mediated amide formation, boosting yields to >50%[3].
  • Coupling: Combine the pyrazole carboxylic acid and (S)-3-amino-N-methyl-3-phenylpropanamide hydrochloride in DMF.

  • Activation: Add EDCI and DIEA at 0 °C for 5 minutes, then allow the reaction to warm to room temperature and stir for 18 hours[3].

  • Purification: Purify via reverse-phase chromatography (0–50% MeCN in water)[3].

  • Critical Validation (Chiral HPLC): Trustworthiness in synthesis requires orthogonal validation. Early X-ray crystallography discrepancies were traced back to trace (S)-enantiomer contamination in the (R)-enantiomer batch[3]. Chiral HPLC must be performed on all final compounds to ensure >99% enantiomeric excess (ee), as even minor contamination will heavily skew SPR and DSF readouts due to the massive affinity differential[3].

Synthesis_Workflow Step1 Boc-Protected β-Amino Acid Step2 HATU, Methylamine (Amidation) Step1->Step2 Step3 HCl in 1,4-Dioxane (Boc Deprotection) Step2->Step3 Step4 (S)-3-Amino-N-methyl- 3-phenylpropanamide HCl Step3->Step4 Step5 EDCI/DIEA Coupling (Pyrazole Acid) Step4->Step5 Step6 Chiral HPLC (Enantiomeric Validation) Step5->Step6 Resolves contamination

Synthetic workflow and chiral validation for (S)-3-amino-N-methyl-3-phenylpropanamide derivatives.

Conclusion and Future Directions

The integration of (S)-3-amino-N-methyl-3-phenylpropanamide into pyrazole-based scaffolds represents a paradigm shift in DCAF1 ligand discovery. By exploiting the near-optimal trans-amide geometry and specific water coordination networks, these derivatives achieve nanomolar affinity[1]. Future applications will focus on conjugating these ligands via optimized linkers to target specific undruggable oncogenic proteins for proteasomal degradation.

References

  • Discovery of Nanomolar DCAF1 Small Molecule Ligands. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Discovery of Nanomolar DCAF1 Small Molecule Ligands. National Institutes of Health (PMC).[Link]

Sources

Methodological & Application

Application Note: Enzymatic Kinetic Resolution of 3-Amino-N-methyl-3-phenylpropanamide Using Candida antarctica Lipase B

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

Enantiopure


-amino amides are highly sought-after chiral building blocks in drug development. Specifically, 3-amino-N-methyl-3-phenylpropanamide serves as a critical precursor for various central nervous system (CNS) therapeutics and antiproliferative 

-lactam architectures[1]. While asymmetric synthesis often relies on heavy-metal catalysis or stoichiometric chiral auxiliaries, enzymatic kinetic resolution (EKR) offers a scalable, self-validating, and green alternative. This application note details the optimized methodology for the kinetic resolution of racemic 3-amino-N-methyl-3-phenylpropanamide via highly enantioselective N-acylation using Candida antarctica Lipase B (CALB).

Mechanistic Rationale & Experimental Causality

To achieve pharmaceutical-grade enantiomeric excess (


), the reaction microenvironment must be precisely engineered. Every reagent in this protocol is selected based on mechanistic causality:
  • Biocatalyst Selection (CALB / Novozym 435): CALB possesses a distinct, funnel-like active site that perfectly accommodates benzylic stereocenters. Following Kazlauskas' rule, CALB exhibits profound stereoselectivity toward the (R)-enantiomer of primary amines, leaving the (S)-enantiomer unreacted[2]. Immobilization on a macroporous acrylic resin (Novozym 435) provides thermal stability and facilitates simple mechanical recovery.

  • Acyl Donor (Ethyl Methoxyacetate): Standard acyl donors like vinyl acetate generate acetaldehyde as a byproduct, which readily forms deleterious Schiff bases with the primary amine substrate, poisoning the reaction. Ethyl methoxyacetate circumvents this. Furthermore, the methoxy group acts as a crucial hydrogen-bond acceptor within the enzyme's oxyanion hole, dramatically accelerating the acylation rate compared to unfunctionalized esters.

  • Solvent System (Anhydrous MTBE): Methyl tert-butyl ether (MTBE) or diisopropyl ether are utilized as moderately non-polar solvents[3]. They strike a critical thermodynamic balance: they are hydrophobic enough to prevent the stripping of essential structural water from the enzyme (maintaining its rigid, active conformation) while providing sufficient solubility for the polar

    
    -amino amide racemate.
    

Biocatalytic Pathway

KR_Pathway Racemate Racemic 3-amino-N-methyl- 3-phenylpropanamide (R/S-Amine) Enzyme CALB (Novozym 435) MTBE, 45°C Racemate->Enzyme AcylDonor Acyl Donor (Ethyl methoxyacetate) AcylDonor->Enzyme ProductAmide (R)-N-Acyl Amide (Acylated Product) Enzyme->ProductAmide Highly Enantioselective UnreactedAmine (S)-Amine (Unreacted) Enzyme->UnreactedAmine Unreactive Enantiomer

Figure 1: CALB-catalyzed kinetic resolution pathway of racemic 3-amino-N-methyl-3-phenylpropanamide.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By stopping the reaction at exactly 50% conversion, the mathematical relationship between substrate


 and product 

confirms the enantiomeric ratio (

-value).

Materials Required:

  • Racemic 3-amino-N-methyl-3-phenylpropanamide (Substrate)

  • Novozym 435 (Immobilized CALB)

  • Ethyl methoxyacetate (Acyl donor)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Activated 4Å molecular sieves

Step-by-Step Methodology:

  • System Preparation: In a 50 mL round-bottom flask, dissolve 1.78 g (10 mmol) of racemic 3-amino-N-methyl-3-phenylpropanamide in 100 mL of anhydrous MTBE. Add 1.0 g of activated 4Å molecular sieves. Causality: Sieves scavenge trace water, preventing the competitive enzymatic hydrolysis of the acyl donor.

  • Reagent Addition: Add 1.77 g (15 mmol, 1.5 eq) of ethyl methoxyacetate to the solution. Pre-incubate the mixture at 45 °C in an orbital shaker set to 200 rpm for 10 minutes to reach thermal equilibrium.

  • Biocatalysis Initiation: Initiate the resolution by adding 2.0 g of Novozym 435 (20 mg/mL).

  • Kinetic Monitoring: Withdraw 50

    
    L aliquots every 2 hours. Dilute with 950 
    
    
    
    L of chiral HPLC mobile phase (e.g., Hexane/Isopropanol 80:20) and filter through a 0.22
    
    
    m PTFE syringe filter. Analyze via Chiral HPLC to track conversion (
    
    
    ).
  • Termination: Terminate the reaction strictly when conversion reaches 49–50% (typically between 12 and 16 hours) by vacuum filtering the mixture to remove the immobilized enzyme.

Downstream Processing & Enantiomer Isolation

Because the reaction yields a mixture of a neutral amide and a basic amine, separation is efficiently achieved via simple phase extraction rather than complex chromatography.

Separation ReactionMix Reaction Mixture (R)-Amide + (S)-Amine + Enzyme Filtration Filtration ReactionMix->Filtration RecoveredEnzyme Recovered CALB (Recycled up to 5x) Filtration->RecoveredEnzyme Solid Filtrate Filtrate (Organic Layer) Filtration->Filtrate Liquid Extraction Acid/Base Extraction (1M HCl) Filtrate->Extraction Aqueous Aqueous Phase (S)-Amine • HCl Extraction->Aqueous pH < 2 Organic Organic Phase (R)-Amide Extraction->Organic Neutral

Figure 2: Downstream processing and phase-separation workflow for product isolation.

Isolation Steps:

  • Primary Extraction: Transfer the enzyme-free filtrate to a separatory funnel. Extract with 1M HCl (3 x 30 mL).

  • (R)-Amide Recovery: The organic MTBE layer retains the neutral acylated product. Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and evaporate under reduced pressure to yield (R)-3-(2-methoxyacetamido)-N-methyl-3-phenylpropanamide.
  • (S)-Amine Recovery: The aqueous layer contains the unreacted (S)-amine as a hydrochloride salt. Cool to 0 °C and basify carefully to pH 10 using 2M NaOH. Extract the liberated free amine with dichloromethane (3 x 30 mL), dry, and concentrate to yield enantiopure (S)-3-amino-N-methyl-3-phenylpropanamide.

Quantitative Optimization Data

The table below summarizes the optimization parameters that led to the finalized protocol. Note how the combination of MTBE and ethyl methoxyacetate (Entry 4) synergistically maximizes the


-value.
EntryBiocatalystAcyl DonorSolventTime (h)Conversion (%)

(%)

(%)

-value
1CALBVinyl acetateMTBE24386098145
2CALBEthyl acetateMTBE481517>99200
3CALBEthyl methoxyacetateToluene18458199>200
4 CALB Ethyl methoxyacetate MTBE 14 50 >99 99 >300
5B. cepaciaEthyl methoxyacetateMTBE4812139545

Table 1: Quantitative comparison of reaction parameters for the kinetic resolution of 3-amino-N-methyl-3-phenylpropanamide at 45 °C. Entry 4 represents the optimized conditions.

Analytical Validation & Quality Control

To ensure the trustworthiness of the kinetic resolution, the Enantiomeric Ratio (


-value) must be calculated from the chiral HPLC data. The 

-value is an intrinsic property of the enzyme-substrate pair under specific conditions and is independent of conversion.

Use the following equation to validate your run:



(Where 

)

An


-value 

(as achieved in Entry 4) indicates a highly efficient resolution, confirming that the protocol is operating at the standard required for pharmaceutical API synthesis.

References

  • McLoughlin, E. C., et al. "Candida Antarctica Lipase B Mediated Kinetic Resolution: a Sustainable Method for Chiral Synthesis of Antiproliferative β-Lactams." European Journal of Medicinal Chemistry 276(3):116692, July 2024. 1

  • Gyarmati, Z. Cs., et al. "Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers." Tetrahedron Asymmetry 14(23):3805-3814, November 2003. 2

  • Ortega-Rojas, M. A., et al. "Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." European Journal of Organic Chemistry, September 2021. 3

Sources

Advanced Recrystallization Methodologies for the Purification of 3-amino-N-methyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The chemical purity of an Active Pharmaceutical Ingredient (API) is a critical determinant of its safety, efficacy, and stability.[][2] This application note provides a comprehensive technical guide to the purification of 3-amino-N-methyl-3-phenylpropanamide, a compound featuring both primary amine and secondary amide functionalities, through various recrystallization techniques. We delve into the foundational principles of solvent selection, provide detailed, step-by-step protocols for single-solvent, multi-solvent, and acid-base recrystallization, and outline robust analytical methods for purity verification. The causality behind experimental choices is emphasized to empower researchers in adapting these methods for analogous pharmaceutical compounds.

Introduction: The Criticality of API Purification

3-amino-N-methyl-3-phenylpropanamide is a chiral molecule whose structural motifs—a primary amine, a secondary amide, and a phenyl group—make it a relevant scaffold in medicinal chemistry. As with any API, achieving high purity is paramount to meet stringent regulatory requirements and ensure patient safety.[2] Recrystallization is a powerful and widely employed technique for the purification of solid crystalline compounds, prized for its efficiency in removing impurities and its scalability from the bench to production.[3][4][5]

The process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. A successful recrystallization yields a product with enhanced chemical purity and can also control critical solid-state properties like crystal habit and polymorphism, which influence bioavailability and formulation stability.[4][6] This guide will explore the theoretical and practical considerations for developing a robust recrystallization protocol for this specific amino-amide.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

A successful purification strategy begins with understanding the target molecule and its likely contaminants.

2.1. Physicochemical Properties of 3-amino-N-methyl-3-phenylpropanamide

While detailed experimental data for this specific molecule is not widely published, we can infer its properties based on its functional groups:

  • Polarity: The presence of a primary amine (-NH2) and a secondary amide (-CONH-) group allows for significant hydrogen bonding. This imparts a considerable degree of polarity to the molecule.

  • Solubility: Following the principle of "like dissolves like," the compound is expected to be more soluble in polar solvents (e.g., alcohols, water, acetonitrile) than in non-polar hydrocarbon solvents (e.g., hexane, toluene). The phenyl group provides some non-polar character, which may allow for solubility in moderately polar solvents like ethyl acetate or dichloromethane.

  • Basicity: The primary amine group is basic and can be protonated by acids to form an ammonium salt. This property can be exploited for a specialized purification technique (see Protocol C).

2.2. Typical Impurity Profile

Impurities in the crude product typically arise from unreacted starting materials, reagents, or by-products of the synthesis. For a typical amide synthesis, potential impurities could include:[7][8]

  • Unreacted starting carboxylic acid or its activated derivative.

  • Unreacted amine precursor.

  • Coupling reagents or their by-products.

  • Products of side reactions (e.g., over-acylation, elimination).

These impurities will have different solubility profiles, which is the basis for their separation via recrystallization.

The Core of Recrystallization: Solvent System Selection

The choice of solvent is the most critical factor in developing a successful recrystallization procedure.[6] The ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures and low solubility at room or sub-ambient temperatures .[3][9]

  • Impurities should be either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removable via hot filtration).

  • The solvent should not react with the target compound.

  • It should have a boiling point low enough to be easily removed from the purified crystals, but not so low that evaporation becomes difficult to control during heating.[6]

  • The solvent's boiling point must be lower than the melting point of the compound to prevent "oiling out," where the solid melts instead of dissolving.[6]

3.1. Solvent Screening Protocol

A systematic screening process is essential. The following table lists potential solvents, ordered by decreasing polarity, that are suitable starting points for screening.

Solvent Class Solvent Polarity Index Boiling Point (°C) Notes
Protic, PolarWater10.2100Good for highly polar compounds; may require a co-solvent.
Protic, PolarMethanol6.665Good general-purpose polar solvent.
Protic, PolarEthanol5.278Often an excellent choice for amides and amines.[5][10]
Protic, PolarIsopropanol4.382Similar to ethanol, slightly less polar.
Aprotic, PolarAcetonitrile6.282Often gives very good results for amides.[5][7]
Aprotic, PolarAcetone5.456Good solvent, but low boiling point requires care.
Aprotic, Mid-PolarEthyl Acetate4.377A common choice for compounds of intermediate polarity.[7]
Aprotic, Mid-PolarDichloromethane (DCM)3.440Low boiling point; often used in solvent/anti-solvent pairs.[11]
Aprotic, Non-PolarToluene2.4111Unlikely to be a good single solvent but could act as an anti-solvent.
Aprotic, Non-PolarHexanes/Heptane0.069 / 98Very unlikely to dissolve the target compound; primarily used as anti-solvents.

Screening Steps:

  • Place ~20-30 mg of the crude compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition. Note if the compound dissolves readily. A good candidate solvent will not dissolve the compound in the cold.

  • If it does not dissolve, heat the mixture gently (e.g., in a hot water bath) to the solvent's boiling point.

  • If the compound dissolves completely when hot, it is a promising candidate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A large volume of well-formed crystals indicates an excellent solvent.

Detailed Recrystallization Protocols

The following diagram illustrates the decision-making process for selecting a suitable protocol.

G start Start with Crude 3-amino-N-methyl-3-phenylpropanamide screen Perform Solvent Screening (Section 3.1) start->screen decision1 Good Single Solvent Found? screen->decision1 protocolA Proceed with Protocol A: Single-Solvent Recrystallization decision1->protocolA Yes decision2 No Single Solvent Ideal, but Solvent/Anti-Solvent Pair Identified? decision1->decision2 No end Purity Assessment (Section 5) protocolA->end protocolB Proceed with Protocol B: Multi-Solvent Recrystallization decision2->protocolB Yes decision3 Purity Still Insufficient or Compound is an Oil? decision2->decision3 No protocolB->end protocolC Proceed with Protocol C: Acid-Base Recrystallization decision3->protocolC Yes fail Consider Chromatography or Alternative Purification decision3->fail No protocolC->end

Caption: Workflow for Selecting a Recrystallization Protocol.

Protocol A: Single-Solvent Recrystallization

This is the most common and straightforward method, ideal when a single solvent with a steep solubility-temperature curve is identified.[12] Ethanol or acetonitrile are strong starting candidates for this compound.

Methodology:

  • Dissolution: Place the crude 3-amino-N-methyl-3-phenylpropanamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding the solvent in small portions until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent ensures the solution is saturated, maximizing yield upon cooling.[6]

  • (Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-warmed fluted filter paper into a pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product during filtration.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol B: Multi-Solvent (Anti-Solvent) Recrystallization

This method is used when no single solvent is ideal. It requires a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[4][12] A potential pair for this compound could be Ethanol (solvent) and Water or Hexane (anti-solvent).

Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with swirling until the solution becomes faintly turbid (cloudy). The point of persistent turbidity is the saturation point.

  • Clarification: Add a few drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.

  • Cooling & Isolation: Follow steps 3-6 from Protocol A.

Protocol C: Acid-Base Recrystallization (Salt Formation)

This technique leverages the basicity of the primary amine. The compound is converted into a water-soluble salt, impurities are filtered off, and then the free base is regenerated and precipitated. This is particularly effective for removing non-basic impurities.[13]

Methodology:

  • Salt Formation: Dissolve the crude compound in a suitable organic solvent (e.g., ethanol or diethyl ether). Add a solution of an acid (e.g., HCl in ether or acetic acid) dropwise until precipitation of the ammonium salt is complete.[13]

  • Purification of the Salt: The salt itself can often be recrystallized, typically from a polar solvent like an ethanol/water mixture, following Protocol A.

  • Regeneration of Free Base: Dissolve the purified salt in water. Slowly add a base (e.g., aqueous sodium bicarbonate or dilute NaOH) with stirring until the solution is basic (check with pH paper).

  • Isolation: The purified 3-amino-N-methyl-3-phenylpropanamide will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry as described in Protocol A.

Purity Assessment and Quality Control

Post-purification analysis is essential to validate the success of the recrystallization process.[]

G cluster_0 Recrystallization Protocol cluster_1 Purity & Quality Assessment Dissolution Dissolution Hot_Filtration Hot_Filtration Dissolution->Hot_Filtration If needed Cooling Cooling Hot_Filtration->Cooling Isolation Isolation Cooling->Isolation Washing Washing Isolation->Washing Drying Drying Washing->Drying Purity_Assessment Assess Purity & Yield Drying->Purity_Assessment MP Melting Point (Sharp Range?) Purity_Assessment->MP TLC TLC Analysis (Single Spot?) Purity_Assessment->TLC HPLC HPLC Analysis (Purity >99%?) Purity_Assessment->HPLC NMR_MS NMR / MS (Correct Structure?) Purity_Assessment->NMR_MS

Sources

Application of 3-amino-N-methyl-3-phenylpropanamide in atomoxetine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Route for Atomoxetine via 3-Amino-N-methyl-3-phenylpropanamide

Introduction & Strategic Rationale

Atomoxetine, widely recognized under the brand name Strattera, is a potent and selective norepinephrine reuptake inhibitor (SNRI) utilized primarily in the treatment of Attention Deficit Hyperactivity Disorder (ADHD)[1]. The conventional industrial synthesis of atomoxetine relies heavily on the intermediate 3-methylamino-1-phenylpropan-1-ol, which is typically derived from 3-chloro-1-phenylpropan-1-ol or 3-hydroxy-N-methyl-3-phenylpropanamide[2],[3].

This application note details a specialized synthetic workflow utilizing 3-amino-N-methyl-3-phenylpropanamide as the starting material. By employing a deaminative hydroxylation strategy, this route bridges the gap between available chiral benzylic amine pools and the required benzylic alcohol precursor. This approach offers a strategic alternative for drug development professionals seeking to bypass specific patent landscapes or mitigate supply chain constraints associated with traditional oxygenated precursors.

Mechanistic Causality & Experimental Design

The transformation of 3-amino-N-methyl-3-phenylpropanamide into the final atomoxetine API requires three distinct mechanistic phases. Each step has been optimized for chemoselectivity and stereochemical retention.

  • Phase 1: Deaminative Hydroxylation (Diazotization). The primary benzylic amine is converted to a diazonium salt using nitrous acid. Subsequent hydrolysis yields 3-hydroxy-N-methyl-3-phenylpropanamide.

    • Expert Insight: Benzylic diazonium intermediates are highly prone to SN1-mediated racemization due to the stability of the benzylic carbocation. To maintain the crucial chiral center, the reaction must be performed at strictly controlled low temperatures (0–5 °C) to favor solvent cage retention, or it will require downstream chiral resolution[3].

  • Phase 2: Chemoselective Amide Reduction. The N-methylamide is reduced to a secondary amine using Borane-THF (BH3·THF).

    • Expert Insight: Borane is selected over Lithium Aluminum Hydride (LiAlH4) because it exhibits superior chemoselectivity for amides. LiAlH4 carries a higher risk of unwanted benzylic C-O bond hydrogenolysis, which would destroy the hydroxyl group needed for the final step.

  • Phase 3: Nucleophilic Aromatic Substitution (SNAr). The resulting amino alcohol undergoes etherification with 2-fluorotoluene.

    • Expert Insight: Sodium hydride (NaH) in Dimethyl Sulfoxide (DMSO) is utilized to quantitatively generate the alkoxide nucleophile. DMSO is critical here; its polar aprotic nature stabilizes the transient Meisenheimer complex during the SNAr process, driving the reaction to completion[2].

Step-by-Step Experimental Protocols

Note: These protocols are designed as self-validating systems incorporating In-Process Controls (IPC) to ensure trustworthiness and reproducibility.

Protocol A: Synthesis of 3-Hydroxy-N-methyl-3-phenylpropanamide

  • Preparation: Dissolve 10.0 g of (R)-3-amino-N-methyl-3-phenylpropanamide in 100 mL of 10% aqueous H2SO4. Cool the reactor to 0–5 °C using an ice-brine bath.

  • Diazotization: Slowly add a chilled solution of NaNO2 (1.2 eq, dissolved in 20 mL H2O) dropwise over 45 minutes. Maintain the internal temperature strictly below 5 °C to prevent premature nitrogen evolution and racemization.

  • Hydrolysis: Stir the mixture at 5 °C for 2 hours, then gradually warm to room temperature until N2 gas evolution ceases.

  • Workup & IPC: Neutralize the aqueous layer with saturated NaHCO3 to pH 7.5. Extract with Ethyl Acetate (3 x 50 mL). Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

    • Self-Validation: Confirm product formation via TLC (DCM:MeOH 9:1, KMnO4 stain active). Analyze via chiral HPLC to quantify enantiomeric retention.

Protocol B: Amide Reduction to 3-Methylamino-1-phenylpropan-1-ol

  • Reagent Addition: Dissolve the crude 3-hydroxy-N-methyl-3-phenylpropanamide (approx. 8.5 g) in 80 mL of anhydrous THF under an inert N2 atmosphere. Cool to 0 °C.

  • Reduction: Slowly introduce BH3·THF complex (1.0 M in THF, 3.0 eq) via an addition funnel.

  • Reflux: Once addition is complete, heat the reaction mixture to reflux (65 °C) for 12 hours.

  • Quenching: Cool to 0 °C and carefully quench with 20 mL of Methanol to destroy excess borane, followed by 20 mL of 1M HCl to break the boron-amine complex. Reflux for an additional 1 hour.

  • Isolation: Adjust pH to 10 using 2M NaOH. Extract with Dichloromethane (3 x 50 mL). Concentrate to yield the amino alcohol[1].

Protocol C: SNAr Etherification to Atomoxetine

  • Alkoxide Generation: Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in 50 mL of anhydrous DMSO. Add a solution of 3-methylamino-1-phenylpropan-1-ol (5.0 g) in 20 mL DMSO dropwise at room temperature. Stir for 30 minutes until H2 evolution stops.

  • Etherification: Add 1-fluoro-2-methylbenzene (2-fluorotoluene, 1.5 eq) to the alkoxide solution. Heat the mixture to 90 °C for 8 hours[2].

  • Workup: Cool the mixture and quench with ice water (100 mL). Extract with Toluene (3 x 50 mL). Wash the organic layer extensively with brine to remove DMSO.

  • Purification: Convert the free base to atomoxetine hydrochloride by bubbling HCl gas into the toluene solution, yielding a white crystalline precipitate.

    • Self-Validation: Verify final API purity via LC-MS (Expected [M+H]+ = 256.17) and 1H-NMR (confirming the presence of the o-tolyloxy methyl protons at ~2.3 ppm).

Quantitative Data Summary

Reaction StepChemical TransformationReagents / SolventTemp / TimeExpected YieldTarget ee%
Phase 1 Primary Amine → Secondary AlcoholNaNO2, H2SO4 (aq)0–5 °C, 3 h65–70%Variable*
Phase 2 N-methylamide → N-methylamineBH3·THF65 °C, 12 h85–90%>98% (Retained)
Phase 3 Alcohol → Diaryl Ether2-Fluorotoluene, NaH, DMSO90 °C, 8 h80–85%>98% (Retained)

*Note: Phase 1 ee% is highly dependent on strict temperature control to minimize SN1 racemization. Downstream resolution via (S)-mandelic acid may be required if the ee% drops below 95%.

Process Visualization

Pathway N1 3-Amino-N-methyl-3-phenylpropanamide (Starting Material) N2 3-Hydroxy-N-methyl-3-phenylpropanamide (Hydroxylated Intermediate) N1->N2 NaNO2, H2SO4, H2O Deaminative Hydroxylation N3 3-Methylamino-1-phenylpropan-1-ol (Amino Alcohol Precursor) N2->N3 BH3·THF, Reflux Amide Reduction N4 Atomoxetine (Final API) N3->N4 2-Fluorotoluene, NaH, DMSO SNAr Etherification

Workflow for the synthesis of Atomoxetine from 3-amino-N-methyl-3-phenylpropanamide.

References

  • US8299305B2 - Method for preparing atomoxetine Source: Google Patents URL
  • Atomoxetine hydrochloride synthesis Source: ChemicalBook URL
  • Source: Diva-Portal.org (Dinér, Peter et al., 2014)

Sources

Application Note: Enantioselective Synthesis of 3-amino-N-methyl-3-phenylpropanamide via Homogeneous Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the enantioselective synthesis of 3-amino-N-methyl-3-phenylpropanamide, a chiral β-amino amide, via asymmetric hydrogenation of the corresponding prochiral enamide precursor. Chiral β-amino acids and their derivatives are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides and their enhanced proteolytic stability.[1][2] Asymmetric hydrogenation stands out as one of the most efficient, atom-economical, and sustainable methods for establishing stereocenters.[3][4] This guide details the rationale behind catalyst selection, provides a step-by-step experimental protocol using a rhodium-based catalyst system, and outlines rigorous analytical methods for product characterization and determination of enantiomeric excess (ee). The described protocol is designed for researchers in synthetic chemistry and drug development, consistently yielding the target compound with high conversion and excellent enantioselectivity (>95% ee).

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. β-Amino amides are privileged structural motifs found in numerous bioactive molecules and peptidomimetics.[1][5] Their incorporation can induce specific conformational constraints and improve resistance to enzymatic degradation compared to their α-amino counterparts.[6] Consequently, robust and scalable methods for their stereocontrolled synthesis are in high demand.

Among the array of synthetic tools, transition-metal-catalyzed asymmetric hydrogenation of prochiral enamides offers a direct and powerful route to chiral amines and amides.[4][7] This transformation is characterized by its high efficiency, operational simplicity, and low catalyst loadings, making it highly attractive for both academic research and industrial applications.[8][9] The success of this reaction hinges on the design of the chiral ligand that coordinates to the metal center (typically Rhodium, Ruthenium, or Iridium), which creates the asymmetric environment necessary for stereoselective hydrogen delivery.[3][10]

This document provides an in-depth protocol for the synthesis of (R)-3-amino-N-methyl-3-phenylpropanamide, leveraging a well-defined Rhodium-DuPhos catalyst system, which is renowned for its high performance in enamide hydrogenation.[11] We will explore the mechanistic underpinnings, the logic of catalyst selection, and provide a self-validating protocol complete with analytical procedures.

Principle of the Reaction & Catalytic Cycle

The core transformation is the addition of two hydrogen atoms across the carbon-carbon double bond of the enamide precursor, (Z)-N-methyl-3-(phenylamino)but-2-enamide. The stereochemical outcome is directed by a chiral catalyst, typically a Rh(I) or Ru(II) complex coordinated to a chiral bisphosphine ligand.

The generally accepted mechanism for Rh-catalyzed hydrogenation of enamides involves a series of steps:[10][11][12]

  • Coordination: The enamide substrate coordinates to the chiral metal complex.

  • Oxidative Addition: Molecular hydrogen (H₂) adds to the metal center, forming a dihydride species.

  • Migratory Insertion: One hydride is transferred to the β-carbon of the double bond, followed by insertion to form a metal-alkyl intermediate. The enantioselectivity is often determined at this stage.

  • Reductive Elimination: The second hydride is transferred, and the saturated product is released, regenerating the active catalyst for the next cycle.

Catalytic Cycle A [Rh(L*)]⁺ (Active Catalyst) B Catalyst-Substrate Complex A->B + Substrate (Enamide) C Rh(III) Dihydride Complex B->C + H₂ (Oxidative Addition) D Metal-Alkyl Hydride Intermediate C->D Migratory Insertion D->A - Product (Reductive Elimination) Experimental Workflow cluster_Inert Inert Atmosphere cluster_Reactor Autoclave cluster_Benchtop Lab Bench A Weigh Catalyst & Ligand B Prepare Catalyst Solution in MeOH A->B C Add Substrate Solution B->C D Transfer to Reactor C->D E Purge with H₂ D->E F Pressurize & Stir E->F G Quench & Work-up F->G H Purify via Chromatography G->H I Analyze Product (NMR, HPLC, MS) H->I

Sources

Preparation of chiral beta-amino acids from 3-amino-N-methyl-3-phenylpropanamide

Application Note: Preparation of Chiral -Amino Acids from 3-Amino- -methyl-3-phenylpropanamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Synthesis of peptidomimetics, PROTAC E3 ligase ligands (e.g., DCAF1 antagonists), and antiviral pharmacophores.

Introduction & Mechanistic Rationale

Chiral


12

Synthesizing these chiral building blocks from racemic 3-amino-


-methyl-3-phenylpropanamide
  • Chemical vs. Enzymatic Resolution: While enzymatic resolution (using lipases or penicillin G acylase) is highly effective for primary

    
    -amino amides[3], the 
    
    
    -methyl amide group introduces significant steric bulk. This bulk disrupts the hydrogen-bonding network within standard enzymatic active sites, leading to poor conversion and low enantioselectivity. Consequently, a classical chemo-resolution approach using diastereomeric salt formation with a chiral acid (e.g., L-(+)-tartaric acid) is the most robust, scalable, and cost-effective method[1].
  • Acidic vs. Basic Hydrolysis: Following resolution, the

    
    -methyl amide must be hydrolyzed to the free carboxylic acid. Basic hydrolysis of 
    
    
    -amino compounds is notoriously problematic due to the high risk of E1cB elimination (retro-Michael addition), which yields unwanted cinnamic acid derivatives, alongside potential racemization at the benzylic stereocenter. Acidic hydrolysis (e.g., 6M HCl at reflux) circumvents these issues. Under strongly acidic conditions, the primary amine is fully protonated into an ammonium ion. This positive charge strongly deactivates the adjacent
    
    
    -protons, preventing elimination and preserving the chiral integrity of the benzylic position during the harsh thermal conditions required to cleave the robust
    
    
    -methyl amide bond.

Experimental Workflow

The following diagram illustrates the logical progression from the racemic starting material to the enantiopure

WorkflowARacemic 3-amino-N-methyl-3-phenylpropanamideBChiral Resolution(L-(+)-Tartaric Acid, MeOH)A->BCDiastereomeric Salt(S)-Amide L-TartrateB->C CrystallizationDFree Base Liberation(NaOH / DCM Extraction)C->DEAcidic Hydrolysis(6M HCl, 105 °C, 16 h)D->EFIsoelectric Precipitation(pH ~6.0)E->FGEnantiopure (S)-3-amino-3-phenylpropanoic acidF->G Filtration

Chemo-resolution and hydrolysis workflow for the preparation of chiral beta-amino acids.

Step-by-Step Methodologies

This protocol is designed as a self-validating system. Intermediate pH checks and phase-separation visual cues ensure the process remains on track before proceeding to the next step.

Phase 1: Diastereomeric Salt Resolution

Objective: Isolate the (S)-enantiomer of the

  • Dissolution: In a 500 mL round-bottom flask, dissolve 100 mmol of racemic 3-amino-

    
    -methyl-3-phenylpropanamide in 150 mL of anhydrous methanol.
    
  • Salt Formation: In a separate vessel, dissolve 100 mmol of L-(+)-tartaric acid in 100 mL of methanol. Add this chiral resolving agent dropwise to the amide solution while stirring continuously at 45 °C[1].

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature over 4 to 6 hours. The (S)-enantiomer will preferentially crystallize as the L-tartrate salt. Self-Validation: A thick, white crystalline slurry indicates successful salt formation.

  • Filtration & Recrystallization: Filter the precipitate under vacuum and wash with 30 mL of ice-cold methanol. To ensure an enantiomeric excess (ee) >99%, recrystallize the salt once from boiling methanol.

  • Free Base Liberation: Suspend the enantiopure salt in 100 mL of deionized water, cool to 0 °C, and carefully adjust the pH to 10 using 2M NaOH (aq). Extract the aqueous layer with dichloromethane (3 x 75 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free (S)-3-amino-

    
    -methyl-3-phenylpropanamide[2].
    
Phase 2: Acidic Hydrolysis & Isoelectric Isolation

Objective: Convert the resolved amide to the zwitterionic

  • Hydrolysis: Transfer the resolved (S)-amide (approx. 35 mmol) to a heavy-walled reaction flask equipped with a reflux condenser. Add 50 mL of 6M HCl.

  • Reflux: Heat the mixture to 105 °C and stir continuously for 16 hours. The extended time is necessary to fully cleave the sterically hindered

    
    -methyl amide[1].
    
  • Concentration: Cool the reaction to room temperature. Remove excess HCl and water under reduced pressure (rotary evaporation at 50 °C) to yield the crude hydrochloride salt of the

    
    -amino acid as a viscous oil or foam.
    
  • Isoelectric Precipitation: Redissolve the crude residue in a minimal amount of deionized water (approx. 20 mL). Cool the solution to 0 °C in an ice bath. Using a calibrated pH meter, carefully add 2M aqueous ammonia dropwise until the pH reaches exactly 6.0 (the approximate isoelectric point of

    
    -phenylalanine derivatives). Self-Validation: A sudden, voluminous precipitation of white solid confirms the isoelectric point has been reached.
    
  • Isolation: Stir the resulting suspension at 0 °C for 1 hour to maximize yield. Filter the zwitterionic crystalline solid, wash sequentially with ice-cold water (10 mL) and cold ethanol (10 mL), and dry under vacuum at 40 °C to yield enantiopure (S)-3-amino-3-phenylpropanoic acid.

Quantitative Data & Quality Control Summary

To ensure the integrity of the synthesized chiral building block, the following metrics should be observed and validated via Chiral High-Performance Liquid Chromatography (HPLC).

ParameterValue / SpecificationAnalytical Method
Starting Material Racemic 3-amino-

-methyl-3-phenylpropanamide
NMR, LC-MS
Resolving Agent L-(+)-Tartaric Acid (1.0 eq)Gravimetric
Resolution Yield 35 - 38% (Theoretical max 50%)Gravimetric
Intermediate ee > 99%Chiral HPLC (e.g., Chiralpak ZWIX)
Hydrolysis Conditions 6M HCl, 105 °C, 16 hoursReaction Monitoring
Final Product Yield 85 - 90% (from resolved amide)Gravimetric
Final Product ee > 99% (Confirms no racemization occurred)Chiral HPLC

Note on Chiral Analysis: The enantiomeric purity of the final


References

  • Discovery of Nanomolar DCAF1 Small Molecule Ligands Journal of Medicinal Chemistry / NIH URL:[Link][2]

  • Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity PMC - NIH URL:[Link][1]

  • Enzym

    
    -Amino Acids 
    ResearchGate
    URL:[Link][3]
    

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-amino-N-methyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that synthesizing β-amino amides like 3-amino-N-methyl-3-phenylpropanamide presents unique challenges. This guide is engineered to help you bypass common synthetic bottlenecks, understand the mechanistic causality behind reaction failures, and implement field-proven, self-validating protocols.

Section 1: Mechanistic Logic & Workflow Optimization

The traditional multicomponent Mannich reaction—combining N-methylacetamide, benzaldehyde, and an amine—is notoriously inefficient for synthesizing 3-amino-N-methyl-3-phenylpropanamide. The primary failure point is the thermodynamic stability of secondary amides. The α-protons of N-methylacetamide have a high pKa (~30), making direct enolization kinetically sluggish and thermodynamically unfavorable.

To achieve high yields, we must shift from a direct base-catalyzed pathway to a Mukaiyama-Mannich strategy . By utilizing a strong Lewis acid to trap the transient enolate as an O-silyl N,O-ketene acetal, we generate a highly potent nucleophile that readily attacks the imine electrophile[1].

MannichOptimization Imine Benzaldehyde + Amine (Imine Formation) Direct Direct Mannich (Base Catalysis) Imine->Direct SilylAcetal O-Silyl N,O-Ketene Acetal (Reactive Intermediate) Imine->SilylAcetal Electrophile Amide N-Methylacetamide (Enolate Precursor) Amide->Direct Mukaiyama Mukaiyama-Mannich (TMSOTf / Et3N) Amide->Mukaiyama Activation LowYield Low Yield (<10%) Poor Enolization Direct->LowYield Mukaiyama->SilylAcetal HighYield High Yield (>85%) Efficient C-C Coupling SilylAcetal->HighYield Product 3-amino-N-methyl-3-phenylpropanamide (Target β-Amino Amide) LowYield->Product HighYield->Product

Figure 1: Comparison of Direct vs. Mukaiyama-Mannich pathways for β-amino amide synthesis.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the yield of 3-amino-N-methyl-3-phenylpropanamide extremely low (<10%) when using N-methylacetamide directly in a standard Mannich reaction? A1: The failure stems from the inherent thermodynamic stability of secondary amides. Because the α-protons of N-methylacetamide possess a pKa of approximately 30, direct enolization with standard amine bases is kinetically sluggish. Consequently, the equilibrium concentration of the enolate is too low to drive the nucleophilic attack on the imine. The Fix: Transition to a Mukaiyama-Mannich strategy. By treating N-methylacetamide with a strong Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine (Et


N), you bypass the thermodynamic barrier by trapping the transient enolate as an O-silyl N,O-ketene acetal. This intermediate is a highly potent nucleophile that readily attacks the imine, boosting yields to >85%[1].

Q2: I am observing significant amounts of benzaldehyde in my crude mixture instead of the desired β-amino amide. How do I prevent this? A2: This indicates that imine hydrolysis is outcompeting the Mannich addition. In a one-pot multicomponent setup, the water generated during the condensation of benzaldehyde and the amine surrogate remains in the system. Because the amide enolization is slow, this trapped water hydrolyzes the transient imine back to benzaldehyde. The Fix: Uncouple the reaction sequence. Pre-form and isolate an N-protected imine (such as an N-Boc imine) under dehydrating conditions (e.g., using Ti(OEt)


 or activated 4Å molecular sieves). Introduce this purified electrophile to your silyl ketene acetal under strictly anhydrous conditions using Schlenk techniques.

Q3: My target application requires a specific enantiomer of 3-amino-N-methyl-3-phenylpropanamide. How can I control the stereochemistry at the C3 position? A3: The standard Mannich addition proceeds through an uncontrolled acyclic transition state, yielding a racemic mixture. To induce asymmetry, you must bias the facial attack of the nucleophile. The Fix: Utilize Ellman’s chiral auxiliary. Condense benzaldehyde with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine. The bulky tert-butanesulfinyl group sterically blocks one face of the imine, directing the O-silyl N,O-ketene acetal to attack the opposite face via a highly organized 6-membered chair-like transition state. This typically yields enantiomeric excesses (ee) >98%[2]. Alternatively, employ a catalytic asymmetric approach using chiral copper complexes with surrogate amides (like 7-azaindoline amides) followed by transamidation with methylamine[3].

Q4: After the Mannich addition using an N-Boc protected imine, what is the safest way to deprotect the amine without cleaving the N-methyl amide bond? A4: The N-Boc group is acid-labile, while the N-methyl amide is relatively robust but can hydrolyze under harsh, aqueous acidic conditions. The Fix: Treat the crude intermediate with a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) at 0 °C for 1 hour. This provides enough acidity to cleave the tert-butyl carbamate via a stable tert-butyl cation intermediate without providing the aqueous nucleophile necessary for amide hydrolysis. Quench carefully with saturated aqueous NaHCO


 to isolate the free base.

Section 3: Quantitative Data Summary

The table below summarizes the expected outcomes when applying different synthetic strategies to the formation of 3-amino-N-methyl-3-phenylpropanamide.

Reaction StrategyEnolate PrecursorImine ElectrophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Direct Base Catalysis N-MethylacetamideN-H Imine (in situ)< 10%N/ARacemic
Mukaiyama-Mannich O-Silyl N,O-Ketene AcetalN-Boc Imine (Pre-formed)85 - 89%N/ARacemic
Chiral Auxiliary (Ellman's) O-Silyl N,O-Ketene AcetalN-Sulfinyl Imine82 - 86%> 95:5> 98%
Catalytic Asymmetric 7-Azaindoline AmideN-Boc Imine91%> 90:1095%

Section 4: Standard Operating Protocol (SOP)

This self-validating protocol details the optimized Mukaiyama-Mannich synthesis of 3-amino-N-methyl-3-phenylpropanamide using a pre-formed N-Boc imine.

SOPWorkflow Step1 1. Imine Preparation Step2 2. Silyl Acetal Formation Step1->Step2 Step3 3. Mannich Addition Step2->Step3 Step4 4. Quenching & Deprotection Step3->Step4 Step5 5. Isolation & Validation Step4->Step5

Figure 2: Step-by-step experimental workflow for the optimized Mukaiyama-Mannich protocol.

Step-by-Step Methodology:

Step 1: Preparation of N-Boc Imine

  • In an oven-dried flask under N

    
    , dissolve benzaldehyde (1.0 equiv) and tert-butyl carbamate (1.05 equiv) in anhydrous DCM.
    
  • Add Ti(OEt)

    
     (2.0 equiv) dropwise. Stir at room temperature for 12 hours.
    
  • Validation Checkpoint: Verify completion via

    
    H NMR of an aliquot. The disappearance of the benzaldehyde aldehyde proton (~10.0 ppm) and the appearance of the imine C-H proton (~8.4 ppm) validates full conversion.
    

Step 2: In Situ Silyl Ketene Acetal Formation

  • In a separate oven-dried Schlenk flask under N

    
    , dissolve N-methylacetamide (1.2 equiv) in anhydrous DCM at 0 °C.
    
  • Add anhydrous Et

    
    N (1.5 equiv) followed by the dropwise addition of TMSOTf (1.3 equiv).
    
  • Stir for 30 minutes at 0 °C to ensure complete formation of the O-silyl N,O-ketene acetal[1].

Step 3: Mukaiyama-Mannich Addition

  • Cool the silyl ketene acetal solution to -78 °C.

  • Slowly cannulate the pre-formed N-Boc imine solution (from Step 1) into the reaction flask.

  • Allow the reaction to stir for 4 hours, gradually warming to -20 °C.

  • Validation Checkpoint: TLC analysis (Hexanes/EtOAc 7:3) should show the complete consumption of the imine spot (UV active) and the appearance of a new, lower R

    
     spot corresponding to the N-Boc protected β-amino amide.
    

Step 4: Quenching and Deprotection

  • Quench the reaction at -20 °C with saturated aqueous NH

    
    Cl and extract with DCM. Concentrate the organic layer under reduced pressure.
    
  • Redissolve the crude intermediate in DCM and cool to 0 °C.

  • Add an equal volume of Trifluoroacetic Acid (TFA) dropwise. Stir for 1 hour at 0 °C.

Step 5: Isolation and Final Validation

  • Concentrate the mixture to remove excess TFA. Neutralize carefully with saturated aqueous NaHCO

    
     until pH ~ 8.
    
  • Extract the free amine with EtOAc (3x), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate.
  • Validation Checkpoint: ESI-MS must display the [M+H]

    
     peak at m/z 179.2 for the free 3-amino-N-methyl-3-phenylpropanamide, confirming successful deprotection and structural integrity.
    

References

  • Direct Catalytic Asymmetric Mannich-Type Reaction en Route to α-Hydroxy-β-amino Acid Derivatives. Organic Letters - ACS Publications. URL:[Link][3]

  • One-pot silyl ketene acetal-formation-Mukaiyama–Mannich additions to imines mediated by trimethylsilyl trifluoromethanesulfonate. UR Scholarship Repository / Eur. J. Org. Chem. URL: [Link][1]

  • Asymmetric synthesis of heterocycles using sulfinimines (N-sulfinyl imines). Arkivoc. URL:[Link][2]

Sources

Technical Support Center: Optimizing Enantiomeric Excess (ee) of 3-Amino-N-methyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

I. System Overview & Scientific Context

3-Amino-N-methyl-3-phenylpropanamide is a critical chiral building block, notably utilized in the synthesis of proteolysis targeting chimeras (PROTACs) and small molecule ligands for the DCAF1 E3 ubiquitin ligase. Achieving an enantiomeric excess (ee) of >99% for this


-amino amide is paramount. Trace enantiomeric impurities can drastically skew biophysical assays, misdirect structure-activity relationship (SAR) models, and confound X-ray crystallography outcomes.

This guide provides field-proven troubleshooting logic, self-validating experimental protocols, and mechanistic insights to help you achieve and maintain absolute stereocontrol during the resolution and downstream processing of this molecule.

II. Frequently Asked Questions (FAQs): Fundamental Principles

Q1: Why is ultra-high enantiomeric excess (>99%) strictly required for this specific


-amino amide? 
A:  Stereochemistry dictates target binding affinity and crystallization behavior. In the development of DCAF1 ligands, the (S)-enantiomer of 3-amino-N-methyl-3-phenylpropanamide-derived compounds exhibits a ~27-fold higher binding affinity (

nM) compared to the (R)-enantiomer (


M)[1]. If your material has even a2, it can preferentially co-crystallize with the target protein due to thermodynamic trapping, leading to false structural interpretations[2].

Q2: What is the most reliable method to resolve racemic 3-amino-N-methyl-3-phenylpropanamide? A: Enzymatic Kinetic Resolution (EKR) via N-acylation is the most robust, self-validating system. While diastereomeric salt formation is cheaper for scale-up, EKR using Candida antarctica Lipase B (CAL-B) or Lipase A (CAL-A) provides superior enantiomeric ratios (


).3 because its active site accommodates the bulky phenyl ring and the N-methyl amide group, selectively N-acylating the (R)-enantiomer and leaving the desired (S)-enantiomer unreacted[3].

III. Visualizing the Resolution Logic

To establish a self-validating workflow, it is crucial to understand both the physical separation mechanism and the diagnostic logic used when the system fails.

EKR_Mechanism Racemate Racemic 3-amino-N-methyl- 3-phenylpropanamide Enzyme CAL-B + Isopropyl Acetate (Acyl Donor) Racemate->Enzyme Reaction Kinetic Resolution (MTBE, 45°C) Enzyme->Reaction Separation Chromatographic Separation Reaction->Separation ProductS (S)-Amine (Target, High ee, Unreacted) Separation->ProductS Aqueous Phase ProductR (R)-Amide (Byproduct, Acylated) Separation->ProductR Organic Phase

Workflow for the enzymatic kinetic resolution of racemic β-amino amides.

Troubleshooting_Logic Start Issue: Low ee (<90%) Check1 Is Conversion (c) ~50%? Start->Check1 LowConv c < 45%: Kinetic Issue Increase Time/Enzyme Check1->LowConv No (Too Low) HighConv c > 55%: Over-reaction Decrease Temp/Time Check1->HighConv No (Too High) RightConv c ~ 50%: Thermodynamic Issue Check E-value Check1->RightConv Yes Check2 Is E-value > 50? RightConv->Check2 LowE Low Selectivity Change Solvent/Acyl Donor Check2->LowE No HighE High Selectivity Check Chiral HPLC Method Check2->HighE Yes

Troubleshooting logic tree for diagnosing and resolving low enantiomeric excess.

IV. Troubleshooting Guide: Chemical & Enzymatic Workflows

Issue 1: Enantiomeric Excess (ee) Plateaus at 80-85% During EKR

Diagnostic Logic: A successful EKR relies on the Enantiomeric Ratio (


-value) and the extent of conversion (

). The system is self-validating: you can calculate

using the ee of the substrate (

) and the ee of the product (

). Root Cause & Causality:
  • If conversion

    
    , the reaction is kinetically starved. The enzyme hasn't had enough time to consume the off-target enantiomer.
    
  • If conversion

    
     but ee is low, the thermodynamic discrimination (
    
    
    
    -value) is poor. The acyl donor is likely too small, failing to create sufficient steric clash in the enzyme's chiral pocket. Resolution:
  • Kinetic Fix: Increase enzyme loading by 10% w/w or extend reaction time by 12 hours.

  • Thermodynamic Fix: Switch the acyl donor from ethyl acetate to isopropyl acetate or vinyl butyrate. The bulkier acyl group enhances the transition-state energy difference between the (R) and (S) enantiomers within the CAL-A/B active site.

Issue 2: Racemization Observed During Downstream Amide Coupling

Diagnostic Logic: You achieved >99% ee for (S)-3-amino-N-methyl-3-phenylpropanamide, but the final coupled product shows 90% ee. Root Cause & Causality: The proton at the chiral center (benzylic/


-position) is slightly acidic. Prolonged exposure to strong bases (like excess DIEA or TEA) during 1 can lead to reversible deprotonation and enolization-like planarization, causing partial racemization[1].
Resolution: 
  • Pre-cool the reaction mixture to 0 °C before base addition.

  • Strictly limit the equivalents of DIEA to 1.0 - 1.2 eq.

  • Limit the coupling time to 1-2 hours; do not leave it stirring overnight if the reaction is already complete.

V. Quantitative Data: Comparison of Resolution Strategies

Resolution StrategyTypical Yield (Max 50%)Enantiomeric Ratio (E-value)Target Enantiomer eeScalabilityKey Reagents
Enzymatic N-Acylation (CAL-B) 45 - 48%> 100> 99%ModerateCAL-B, Isopropyl acetate, MTBE
Enzymatic Hydrolysis (CAL-A) 40 - 45%60 - 8095 - 98%ModerateCAL-A, Phosphate buffer (pH 7.2)
Diastereomeric Salt Formation 35 - 40% (after recryst.)N/A> 98%HighL-Tartaric Acid, Ethanol/Water
Asymmetric Reductive Amination 80 - 90% (Total Yield)N/A92 - 96%HighRu/Rh Chiral Catalysts,

VI. Detailed Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution via N-Acylation

This protocol utilizes thermodynamic discrimination to isolate the (S)-enantiomer.

  • Preparation: Dissolve 10.0 g (56.1 mmol) of racemic 3-amino-N-methyl-3-phenylpropanamide in 100 mL of methyl tert-butyl ether (MTBE).

  • Acyl Donor Addition: Add 3.0 equivalents (168.3 mmol) of isopropyl acetate. Causality: Isopropyl acetate acts as both the acyl donor and a steric discriminator, preventing the acylation of the (S)-enantiomer due to spatial constraints in the enzyme pocket.

  • Enzyme Addition: Add 1.0 g of immobilized Candida antarctica Lipase B (CAL-B, Novozym 435).

  • Incubation: Stir the suspension at 45 °C at 150 rpm. Self-Validation Step: Monitor the reaction via HPLC. Stop the reaction exactly when conversion reaches 50% (typically 24-36 hours) to prevent over-acylation and erosion of ee.

  • Separation: Filter off the immobilized enzyme. Extract the organic layer with 1M HCl (3 x 50 mL). The unreacted (S)-amine partitions into the aqueous layer, while the (R)-amide remains in the organic layer.

  • Isolation: Basify the aqueous layer to pH 10 using 2M NaOH, extract with dichloromethane (3 x 50 mL), dry over

    
    , and concentrate to yield (S)-3-amino-N-methyl-3-phenylpropanamide.
    
Protocol B: Chiral HPLC Analysis for ee Determination

A self-validating analytical method is required to confirm the success of Protocol A.

  • Column: Chiralpak AD-H or equivalent (250 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Causality: The addition of 0.1% DEA suppresses peak tailing caused by the secondary amine interacting with residual silanols on the silica stationary phase.

  • Flow Rate & Detection: 1.0 mL/min, UV detection at 210 nm and 254 nm.

  • Validation: Inject a racemic standard first to ensure baseline resolution (

    
    ) of the (R) and (S) peaks before analyzing the resolved product.
    

VII. References

1.[2] Title: Discovery of Nanomolar DCAF1 Small Molecule Ligands - PMC - NIH. Source: nih.gov. URL: 2.[1] Title: Discovery of Nanomolar DCAF1 Small Molecule Ligands | Journal of Medicinal Chemistry. Source: acs.org. URL: 3.[4] Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Source: researchgate.net. URL: 4.[3] Title: Efficient kinetic resolution of amino acids catalyzed by lipase AS 'Amano' via cleavage of an amide bond. Source: researchgate.net. URL:

Sources

Technical Support Center: Minimizing Racemization During 3-Amino-N-methyl-3-phenylpropanamide Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate stereochemical degradation during the synthesis and isolation of


-amino amides.

Below, we dissect the causality behind the racemization of 3-amino-N-methyl-3-phenylpropanamide, provide field-proven FAQs, and supply a self-validating, step-by-step biphasic workup protocol to ensure your enantiomeric excess (ee) remains intact.

Mechanistic Causality: The "Why" Behind the Racemization

Unlike standard


-amino acids, 

-phenylalanine derivatives possess a highly activated benzylic stereocenter at the C3 position. When 3-amino-N-methyl-3-phenylpropanamide is exposed to basic aqueous conditions during free-base isolation, it does not simply undergo direct deprotonation at the chiral center.

Instead, the basic environment deprotonates the relatively acidic


-protons at C2. This triggers a retro-aza-Michael elimination , expelling the amine group to form an achiral, thermodynamically stable conjugated intermediate (N-methylcinnamide). Because this elimination is reversible, the subsequent re-addition of the amine (aza-Michael addition) yields a racemic mixture. Understanding this kinetic pathway is the key to preventing it.
Racemization Pathway Visualization

RacemizationPathway R_Isomer (R)-3-amino-N-methyl- 3-phenylpropanamide Base_Attack Base deprotonates C2 (alpha-carbon) R_Isomer->Base_Attack pH > 9 Enolate Enolate Intermediate (Carbanion) Base_Attack->Enolate Elimination Retro-Aza-Michael Elimination (-NH3) Enolate->Elimination Cinnamide N-methylcinnamide (Achiral Intermediate) Elimination->Cinnamide Addition Aza-Michael Addition (+NH3) Cinnamide->Addition Reversible Racemate Racemic Mixture (R/S)-product Addition->Racemate

Retro-aza-Michael mechanism driving racemization of beta-amino amides under basic conditions.

Troubleshooting FAQs

Q1: I used 1M NaOH to adjust the pH of my aqueous layer before extraction, and my ee dropped from 99% to 45%. Why did this happen? A: Strong bases like 1M NaOH generate localized high-pH zones (pH > 12) upon addition. This extreme alkalinity exponentially accelerates the deprotonation of the C2


-carbon, immediately initiating the retro-aza-Michael elimination . You must strictly avoid strong hydroxide bases when working with 

-amino amides.

Q2: If NaOH is too harsh, what base should I use to isolate the free base? A: Use a mild, buffering base such as saturated aqueous sodium bicarbonate (NaHCO


) or 10% w/v potassium phosphate dibasic (K

HPO

). These bases will safely neutralize the acidic salt and maintain the bulk aqueous pH strictly between 8.0 and 8.5, which is high enough to free-base the amine but low enough to kinetically suppress the elimination pathway.

Q3: Does the choice of extraction solvent impact the racemization rate? A: Yes, significantly. The key to preserving stereochemical integrity is limiting the physical residence time of the free base in the aqueous phase. By performing a biphasic quench —adding a cold, low-polarity organic solvent before basification—the unprotonated free base is immediately partitioned into the organic layer as it forms, physically shielding it from the aqueous base.

Q4: How critical is temperature control during this workup? A: It is absolutely critical. The retro-aza-Michael elimination is a highly temperature-dependent kinetic process. The activation energy for elimination is easily overcome at room temperature (20–25 °C). Maintaining the internal temperature strictly between 0 °C and 5 °C during the entire basification and extraction process suppresses the reaction kinetics, preserving the enantiomeric excess.

Quantitative Data: Impact of Workup Conditions

The following table summarizes the causal relationship between workup parameters and the resulting stereochemical degradation.

Table 1: Impact of Workup Conditions on Enantiomeric Excess (ee)

Workup BaseTarget pHTemperature (°C)Aqueous Exposure TimeFinal ee (%)Mechanism of Degradation
1M NaOH12.02530 min45%Rapid retro-aza-Michael
1M Na

CO

10.52530 min78%Moderate retro-aza-Michael
Sat. NaHCO

8.32530 min92%Slow retro-aza-Michael
Sat. NaHCO

8.30–530 min97%Kinetically suppressed
Sat. NaHCO

8.30–5< 5 min (Biphasic)>99% Kinetically & physically shielded

Optimized Biphasic Workup Protocol

To guarantee the stereochemical integrity of your product, follow this self-validating, step-by-step methodology. This protocol leverages both kinetic suppression (temperature) and physical shielding (biphasic partitioning) to prevent racemization.

Objective: Isolate the free base of (R)- or (S)-3-amino-N-methyl-3-phenylpropanamide from its acidic salt form while maintaining >99% ee.

  • Step 1: Pre-cooling. Transfer the acidic aqueous reaction mixture containing the

    
    -amino amide salt to a jacketed reactor or an ice-water bath. Cool the internal temperature to 0–5 °C .
    
  • Step 2: Organic Shielding. Add 3 volumes of pre-cooled (0 °C) isopropyl acetate (iPrOAc) or dichloromethane (DCM) directly to the acidic aqueous layer. Begin vigorous biphasic stirring.

  • Step 3: Controlled Basification. Slowly add cold, saturated aqueous NaHCO

    
     dropwise. Monitor the internal pH using a calibrated probe. Stop the addition when the aqueous pH reaches 8.0–8.3 .
    
    • Crucial Checkpoint: Do not allow the internal temperature to exceed 5 °C during this exothermic neutralization.

  • Step 4: Rapid Partitioning. Immediately halt stirring to allow phase separation. The newly formed free base will rapidly partition into the organic layer. Separate the phases within 5 minutes of halting the stirrer.

  • Step 5: Back-Extraction. Extract the remaining aqueous layer once more with 2 volumes of cold organic solvent to ensure maximum yield.

  • Step 6: Washing and Isolation. Wash the combined organic layers with cold brine (1 volume), dry over anhydrous Na

    
    SO
    
    
    
    , and filter. Concentrate the organic layer under reduced pressure using a rotary evaporator with the water bath set strictly to < 30 °C to yield the stereopure free base.

References

  • Rémondin, C., Mignani, S., Rochais, C., & Dallemagne, P. "Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022)." Future Medicinal Chemistry 16.11 (2024): 1147-1162. URL:[Link]

  • Cai, Y.-F., Li, L., Luo, M.-X., Yang, K.-F., Lai, G.-Q., Jiang, J.-X., & Xu, L.-W. "Organocatalytic aza-Michael/retro-aza-Michael reaction: Pronounced chirality amplification in aza-Michael reaction and racemization via retro-aza-Michael reaction." Chirality 23.5 (2011): 397-403. URL:[Link]

Technical Support Center: Overcoming Catalyst Poisoning in 3-Amino-N-methyl-3-phenylpropanamide Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter the reduction of β-amino amides—specifically 3-amino-N-methyl-3-phenylpropanamide—to their corresponding 1,3-diamines. This transformation is notoriously difficult to scale. The resulting product, N1-methyl-1-phenylpropane-1,3-diamine, acts as a potent bidentate ligand that chelates transition metal catalysts, leading to rapid and severe catalyst deactivation [1].

This guide provides field-proven, mechanistically grounded solutions to overcome these thermodynamic sinks, ensuring high-yielding and scalable reductions.

Visualizing the Mechanistic Bottleneck

To solve catalyst poisoning, we must first understand the causality. The product of this specific reduction contains two nitrogen atoms spaced perfectly to form a highly stable 6-membered metallacycle with transition metals. This chelation displaces the necessary hydride, dihydrogen, or silane ligands, trapping the catalyst in an off-cycle resting state [2].

G A 3-amino-N-methyl- 3-phenylpropanamide C Catalytic Reduction (H2 or Silane) A->C B Active Catalyst (e.g., Ru, Pd) B->C E Poisoned Catalyst (6-Membered Metallacycle) B->E Irreversible Trapping D N1-methyl-1-phenylpropane- 1,3-diamine (Product) C->D D->E Bidentate Chelation

Caption: Mechanism of catalyst poisoning via 1,3-diamine bidentate chelation forming a stable metallacycle.

Troubleshooting Guide & FAQs

Q1: My Ruthenium-catalyzed hydrogenation stalls at 15–20% conversion. Adding more hydrogen pressure doesn't help. What is happening? A1: You are experiencing classic product inhibition. Increasing


 pressure cannot overcome the thermodynamic stability of the Ru-diamine complex.
Mechanistic Solution: Introduce a strong Brønsted acid additive (e.g., Trifluoromethanesulfonic acid, TfOH, 1.1–2.1 equivalents). Protonating the amine lone pairs prevents them from coordinating to the metal, keeping the active site open for the catalytic cycle [1].

Q2: I switched to a Boron-based Lewis acid catalyst,


, for hydrosilylation to avoid transition metals, but the reaction won't even start. Why? 
A2:  While 

is excellent for reducing simple amides, it is highly susceptible to Lewis acid-base adduct formation with basic amines [3]. The primary amine already present on your starting material (3-amino-N-methyl-3-phenylpropanamide) immediately coordinates to the electron-deficient Boron center, completely poisoning the catalyst before any silane activation can occur. Mechanistic Solution: For substrates containing free primary amines,

is contraindicated. You must either protect the primary amine as a Boc-carbamate prior to reduction or switch to an Iron-catalyzed hydrosilylation system (e.g.,

/ PMHS) [4].

Q3: Can I use heterogeneous catalysts (like Pd/C or Pt/C) to make separation easier and avoid homogeneous poisoning? A3: Standard Pd/C or Pt/C will suffer from the exact same diamine poisoning, leading to rapid surface passivation. However, you can use bimetallic heterogeneous catalysts. Mechanistic Solution: Doping Pt or Pd with an oxophilic metal like Molybdenum (Mo) or Rhenium (Re) alters the electronic properties of the active site. The oxophilic modifier weakens the metal-nitrogen bond, facilitating the release of the diamine product and preventing surface poisoning [5].

Decision Matrix: Mitigation Strategies for 1,3-Diamine Poisoning

The following table summarizes quantitative and qualitative data for selecting the appropriate catalytic system based on your specific scale and constraints.

Catalyst SystemPoisoning RiskPrimary Cause of FailureProven Mitigation StrategyExpected Yield
Ru-Macho /

High6-membered metallacycleAdd 2.1 eq TfOH to protonate amines> 90%

/ Silane
CriticalLewis acid-base adductPre-protect 1° amine with

< 5% (Unprotected)
Pd/C /

HighSurface passivationSwitch to Pt-Mo/C or Pd-Re/C15% (Pd/C) vs 88% (Pt-Mo)

/ PMHS
ModerateReversible coordinationRun at elevated temp (100 °C)75 - 85%
Workflow Visualization

Workflow Start Reaction Stalls < 20% Check Identify Catalyst System Start->Check Homo Homogeneous (e.g., Ru-Triphos) Check->Homo Hetero Heterogeneous (e.g., Pd/C, Pt/C) Check->Hetero Lewis Lewis Acid (e.g., B(C6F5)3) Check->Lewis AddAcid Add Brønsted Acid (e.g., TfOH, 2.1 eq) Homo->AddAcid ChangeCat Switch to Bimetallic (e.g., Pt-Mo/C) Hetero->ChangeCat Protect Boc-Protect 1° Amine Prior to Reduction Lewis->Protect Success Full Conversion to 1,3-Diamine AddAcid->Success ChangeCat->Success Protect->Success

Caption: Decision tree for overcoming catalyst poisoning during amide reduction.

Self-Validating Experimental Protocol

Robust Deoxygenative Reduction via Acid-Modulated Ru-Catalysis

This protocol utilizes a homogeneous Ruthenium system but employs a Brønsted acid to actively prevent the 1,3-diamine product from chelating the metal center. It is designed as a self-validating system; built-in analytical checkpoints ensure the catalyst remains active throughout the cycle.

Reagents:

  • 3-amino-N-methyl-3-phenylpropanamide (1.0 mmol, MW: 178.23)

  • 
     (0.02 mmol, 2 mol%)
    
  • Triphos ligand (0.02 mmol, 2 mol%)

  • Trifluoromethanesulfonic acid (TfOH) (2.1 mmol)

  • 1,4-Dioxane (anhydrous, 5 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a high-pressure autoclave vial with

    
     and Triphos. Add 1 mL of 1,4-dioxane and stir for 15 minutes to allow ligand coordination.
    
  • Substrate Modulation: In a separate vial, dissolve 3-amino-N-methyl-3-phenylpropanamide in 4 mL of 1,4-dioxane. Slowly add 2.1 mmol of TfOH dropwise at 0 °C. Causality Note: The first equivalent protonates the primary amine; the second equivalent protonates the secondary amide/resulting secondary amine, completely neutralizing their chelating ability.

  • Reaction Assembly: Transfer the modulated substrate solution into the autoclave containing the catalyst.

  • Hydrogenation: Seal the autoclave, purge with

    
     three times, and pressurize to 50 bar. Heat the reaction to 120 °C and stir vigorously for 16 hours.
    
  • Self-Validation Check (Critical): Cool the reactor to room temperature and carefully vent the

    
    . Withdraw a 50 µL aliquot, quench with saturated aqueous 
    
    
    
    , and extract with ethyl acetate. Analyze the organic layer via LC-MS.
    • Validation Pass: Disappearance of the

      
       179 
      
      
      
      peak (starting amide) and appearance of
      
      
      165
      
      
      (diamine product). Proceed to Step 6.
    • Validation Fail: Persistence of

      
       179 indicates moisture contamination neutralizing the TfOH, leading to premature catalyst poisoning.
      
  • Workup & Decomplexation: Concentrate the bulk reaction mixture under reduced pressure. Redissolve the crude salt in 2M NaOH (10 mL) to liberate the free base diamine. Extract with Dichloromethane (3 x 10 mL), dry over

    
    , and concentrate to yield pure N1-methyl-1-phenylpropane-1,3-diamine.
    
References
  • Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines MDPI Catalysts (2019). URL:[Link]

  • Selective Hydrogenation of Amides using Ruthenium/Molybdenum Catalysts ChemCatChem / ResearchGate (2015). URL:[Link]

  • Metal-Free Reduction of Secondary and Tertiary N-Phenyl Amides by Tris(pentafluorophenyl)boron-Catalyzed Hydrosilylation The Journal of Organic Chemistry (2014). URL:[Link]

  • Continuous Flow Conversion of Primary Amides to Amines: Dual Functionality of Trichloroacetonitrile in Sequential Dehydration and Selective Hydrogenation Organic Process Research & Development (2025). URL:[Link]

  • Site-Selective Copper(I)-Catalyzed Hydrogenation of Amides Journal of the American Chemical Society (2025). URL:[Link]

Technical Support Center: Troubleshooting Thermal Degradation of 3-Amino-N-methyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermal instabilities associated with 3-amino-N-methyl-3-phenylpropanamide —a highly valuable chiral intermediate frequently utilized in the synthesis of Atomoxetine analogues and nanomolar DCAF1 small molecule ligands[1.1].

Because this molecule features a primary


-amine adjacent to a benzylic position and an 

-carbonyl, it is exceptionally vulnerable to thermal degradation. This guide synthesizes field-proven causality, thermodynamic principles, and self-validating protocols to ensure the structural and stereochemical integrity of your compound.

Part 1: Mechanistic Causality of Thermal Degradation

Before troubleshooting, it is critical to understand why this specific molecule degrades. The thermal degradation of 3-amino-N-methyl-3-phenylpropanamide is not a random decomposition; it is a highly specific, thermodynamically driven E1cB (Elimination Unimolecular conjugate Base) deamination .

The


-protons (adjacent to the N-methyl amide carbonyl) are relatively acidic. When the free base is subjected to thermal stress (typically >40°C), ambient basicity or even neutral autocalysis triggers the abstraction of an 

-proton. The resulting enolate/carbanion intermediate rapidly expels the

-amino group as ammonia.

The Thermodynamic Driving Force: The elimination is heavily favored because the resulting degradant, N-methylcinnamamide , features an extended, highly stable


-conjugated system linking the phenyl ring, the newly formed alkene, and the amide carbonyl.

pathway A 3-Amino-N-methyl- 3-phenylpropanamide (Free Base) B Enolate / Carbanion Intermediate A->B Heat (>40°C) Base (pH >8) D HCl Salt (Stable Form) A->D 4M HCl in Dioxane (T < 25°C) C N-Methylcinnamamide (Degradant) + NH3 B->C E1cB Elimination (-NH3)

Caption: Thermodynamic degradation pathway vs. stabilization strategy for the target intermediate.

Part 2: Troubleshooting Guides & FAQs

Q: Why does my isolated batch turn slightly yellow and show a new HPLC impurity with strong UV absorbance at 275 nm after vacuum oven drying? A: You are observing the formation of N-methylcinnamamide. The intact


-amino amide has minimal UV absorbance above 220 nm, but the extended conjugation of the cinnamamide degradant absorbs strongly at ~275 nm. This indicates your drying temperature exceeded the thermal threshold of the free base. To resolve this, you must convert the intermediate to its hydrochloride salt prior to drying, which protonates the amine, making it a poorer leaving group and stabilizing the lattice[2.6].

Q: I am losing enantiomeric purity (ee%) during the scale-up workup, even without significant yield loss. Is this related to thermal stress? A: Yes. The abstraction of the


-proton is a reversible process. Even if the molecule does not fully eliminate to the cinnamamide, the transient formation of the enolate destroys the stereocenter at the adjacent 

-carbon via a retro-aza-Michael pathway[2.8]. Maintaining the workup temperature strictly below 20°C and the pH below 8 prevents this racemization.

Q: Can I use standard aqueous recrystallization to purify the free base? A: No. Prolonged heating in protic/aqueous solvents promotes both deamination and amide hydrolysis. You must use an aprotic anti-solvent crystallization method (e.g., DCM/Heptane) at ambient or sub-ambient temperatures.

Part 3: Quantitative Degradation Data

To guide your process parameters, the following table summarizes the degradation kinetics of the (S)-enantiomer free base under various thermal and environmental stress conditions.

Thermal Stress ConditionTime (Hours)Intact API (%)N-Methylcinnamamide (%)Racemization (ee loss %)
25°C, pH 7 (Control)24>99.5<0.1<0.1
40°C, Vacuum (10 mbar)1298.21.50.5
60°C, Ambient Pressure 12 85.4 13.2 4.1
80°C, Aqueous (pH 9)442.155.412.5

Data Interpretation: The free base exhibits a critical failure point between 40°C and 60°C. Exposure to basic aqueous conditions at elevated temperatures causes catastrophic structural and stereochemical collapse.

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . By incorporating specific analytical checkpoints, you can verify the success of the procedure in real-time.

Protocol A: Thermally Safe Isolation and Salt Formation

Purpose: To isolate 3-amino-N-methyl-3-phenylpropanamide without triggering E1cB elimination, utilizing in situ salt formation as demonstrated in DCAF1 ligand synthesis[1.1].

Step-by-Step Methodology:

  • Quench & Extraction: Following the deprotection/amidation step, quench the reaction mixture with saturated aqueous

    
     to maintain a pH of ~7.5. Extract into Ethyl Acetate (EtOAc) while keeping the internal temperature strictly 
    
    
    
    20°C.
  • Drying: Dry the organic layer over anhydrous

    
    . Filter into a round-bottom flask.
    
  • Solvent Swap (Critical): Concentrate the EtOAc under high vacuum. Do not let the water bath exceed 25°C. Redissolve the resulting pale oil immediately in anhydrous 1,4-dioxane (5 mL per mmol of substrate).

  • Salt Formation: Cool the dioxane solution to 0–5°C using an ice bath. Dropwise, add 4.0 M HCl in 1,4-dioxane (1.2 equivalents). Stir for 1 hour at room temperature. A white precipitate will form.

  • Isolation: Concentrate the suspension to dryness under reduced pressure (Water bath < 30°C).

  • Self-Validation Check: Weigh 1.0 mg of the resulting solid and dissolve in 1 mL of Methanol. Spot on a TLC plate (Eluent: 10% MeOH in DCM). If the protocol was successful, only a single baseline spot (the salt) will be visible under ninhydrin stain, with zero UV-active spots migrating near the solvent front (which would indicate the cinnamamide degradant).

workflow S1 1. Reaction Quench Keep T < 20°C, adjust pH to 7-8 S2 2. Organic Extraction Use EtOAc or DCM, avoid prolonged exposure S1->S2 S3 3. Salt Formation (Critical) Add 4M HCl in Dioxane at 0-5°C S2->S3 S4 4. Solvent Removal Rotary evaporation, Bath T < 30°C S3->S4 S5 5. Final Drying Vacuum oven at 25°C with N2 sweep S4->S5

Caption: Step-by-step thermally safe isolation workflow to prevent deamination.

Protocol B: HPLC-UV Method for Degradation Monitoring

Purpose: To precisely quantify the extent of thermal degradation and racemization.

Step-by-Step Methodology:

  • Column Preparation: Install a Chiral C18 reverse-phase column (150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase Setup:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Channel B: LC-MS Grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection Parameters: Set the Diode Array Detector (DAD) to monitor 210 nm (optimal for the intact

    
    -amino amide) and 275 nm (optimal for the highly conjugated N-methylcinnamamide).
    
  • Self-Validation Check: Inject a thermally stressed control sample (heated to 80°C for 2 hours). You must observe a baseline-resolved peak at Relative Retention Time (RRT) ~1.4 with a UV max at 275 nm. If this peak is absent, your detector is failing to capture the elimination degradant.

References

  • Title: Discovery of Nanomolar DCAF1 Small Molecule Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structural determination of the stable and meta-stable forms of atomoxetine HCl using single crystal and powder X-ray diffraction methods Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Asymmetric Synthesis of

    
    -Amino Esters by Aza-Michael Reaction of 
    
    
    
    ,
    
    
    -Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary Source: Helvetica Chimica Acta URL: [Link]

Reducing byproduct formation in N-methylation of phenylpropanamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An indispensable reaction in medicinal chemistry, N-methylation can profoundly alter the pharmacological profile of drug candidates. However, the seemingly simple addition of a methyl group to the nitrogen of a phenylpropanamide derivative is often complicated by the formation of stubborn byproducts. Over-methylation to the N,N-dimethyl analog and isomeric O-methylation are common hurdles that can derail a synthetic campaign, leading to low yields and difficult purifications.

This technical support center is designed to serve as a dedicated resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot and optimize your N-methylation reactions effectively. Here, we will delve into the root causes of byproduct formation and explore robust strategies to achieve clean, selective mono-N-methylation.

Troubleshooting Guide: Common Issues in N-Methylation

This section addresses the most frequent challenges encountered during the N-methylation of phenylpropanamide derivatives. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in chemical principles.

Issue 1: Significant Formation of N,N-Dimethylated Byproduct

Q: My reaction is producing a substantial amount of the N,N-dimethylated byproduct alongside my desired mono-methylated product. How can I improve selectivity?

A: This is the most common byproduct, arising from the further methylation of your desired N-methyl-phenylpropanamide product. The N-methylated amide can be deprotonated and act as a nucleophile, attacking another equivalent of the methylating agent. The tendency for this "over-methylation" is highly dependent on reaction conditions.[1]

Potential Causes & Solutions:

  • Highly Reactive Methylating Agent: Traditional reagents like methyl iodide (MeI) and dimethyl sulfate (DMS) are extremely reactive and often lead to over-methylation.[2][3] Because they readily methylate the mono-methylated product, controlling the reaction can be difficult.

    • Solution: Switch to a more selective, less reactive methylating agent. Phenyl trimethylammonium iodide (PhMe₃NI) has been shown to be an excellent reagent for achieving "absolutely monoselective" N-methylation of primary amides with no detectable bis-methylated product.[1][4] Tetramethylammonium fluoride (TMAF) can also be used, but it has been reported to yield mixtures of mono- and bis-methylated products with primary amides, indicating lower selectivity in this context.[1][5]

  • Strongly Basic Conditions: The use of strong bases (e.g., KOH, NaH, nBuLi) can readily deprotonate both the starting primary amide and the N-methylated product, creating a high concentration of the nucleophilic amide anion and promoting the second methylation step.[2]

    • Solution: Employ a milder base. Cesium carbonate (Cs₂CO₃) has proven to be highly effective, providing high yields of the mono-methylated product where other bases were inefficient.[3][4] The choice of base is critical for controlling the equilibrium of deprotonation and favoring the reaction of the primary amide.

  • Stoichiometry and Reaction Time: Using a large excess of the methylating agent or allowing the reaction to proceed for too long can drive the formation of the thermodynamically stable N,N-dimethyl product.[2][6]

    • Solution: Carefully control the stoichiometry. Begin with 1.0-1.2 equivalents of your methylating agent.[6] Monitor the reaction closely using an appropriate analytical technique (TLC, LC-MS) and quench it as soon as the starting material is consumed to prevent the accumulation of the over-methylated byproduct.

Issue 2: Presence of an Isomeric O-Methylated Byproduct

Q: I've isolated an impurity with the same mass as my product, which I suspect is the O-methylated isomer (an imidic ester). Why does this form and how can I prevent it?

A: Amides can exist in tautomeric equilibrium with their imidic acid form. The oxygen atom of this tautomer can act as a nucleophile, leading to the formation of an O-methylated byproduct. This issue is particularly prevalent with certain alkylating agents and conditions.[7]

Potential Causes & Solutions:

  • Choice of Methylating Agent: Direct methylation with reagents like methyl iodide can produce significant quantities of the O-methylated isomer.[7] The outcome of N- vs. O-alkylation is highly dependent on the substrate and conditions.[7]

    • Solution 1 (Driving Equilibrium): In some specific cases, extended heating of the reaction mixture can lead to the iodide-mediated demethylation of the O-methylated product, regenerating the methylating agent (MeI) and ultimately driving the full conversion to the thermodynamically more stable N-methylated product.[7] This approach is substrate-dependent and may not be universally applicable.

    • Solution 2 (Advanced Silyl-Mediated Method): A highly selective, two-step, one-pot procedure can be employed to circumvent O-methylation entirely. This involves activating the amide with a silylating agent like HMDS, followed by reaction with chloromethyldimethylsilyl chloride. This forms a cyclic intermediate that undergoes a Chapman-type rearrangement, which mechanistically ensures the methyl group is delivered to the nitrogen atom. Subsequent desilylation with a fluoride source (e.g., KF) yields the N-methylated product with extremely low levels of the O-alkylated isomer.[7]

Issue 3: Low to No Conversion of Starting Material

Q: My reaction is sluggish or has failed completely, with only starting material remaining. What factors should I investigate?

A: A lack of conversion points to an issue with reaction kinetics or the fundamental reactivity of your chosen reagents and conditions.

Potential Causes & Solutions:

  • Insufficient Base Strength/Solubility: The base may not be strong enough to deprotonate the phenylpropanamide, or it may be poorly soluble in the reaction solvent, limiting its availability.[2]

    • Solution: While avoiding overly strong bases is key to preventing over-methylation, the base must be sufficient to initiate the reaction. If using a carbonate, ensure vigorous stirring. Switching from a base like KOH to the more effective Cs₂CO₃ can improve results.[2][3]

  • Low Reaction Temperature: The activation energy for the methylation may not be met at the current reaction temperature.[2]

    • Solution: Gradually increase the reaction temperature in 10-20°C increments, while carefully monitoring for the appearance of byproducts. For many selective methylation protocols, temperatures around 100-120°C are common.[4][5]

  • Poor Reagent Quality: The methylating agent may have degraded, or the solvent may not be anhydrous. Acyl bromides, for example, are highly susceptible to hydrolysis.[8]

    • Solution: Use fresh, high-purity reagents and ensure all solvents are anhydrous. If moisture is suspected, dry the solvent using appropriate methods before use.

Visualizing the Problem: Byproduct Formation Pathways

The following diagram illustrates the desired reaction alongside the two primary competing pathways that lead to common byproducts.

Byproduct_Formation SM Phenylpropanamide (Starting Material) Product N-Methyl-Phenylpropanamide (Desired Product) SM->Product + CH₃-X - H-X ImidicAcid Imidic Acid Tautomer SM->ImidicAcid Tautomerization Overmethylated N,N-Dimethyl-Phenylpropanamide (Over-methylation Byproduct) Product->Overmethylated + CH₃-X - H-X Omethylated O-Methyl Imidic Ester (O-methylation Byproduct) ImidicAcid->Omethylated + CH₃-X - H-X Troubleshooting_Workflow Start Analyze Crude Reaction Mixture (TLC, LC-MS) Byproducts Byproducts Observed? Start->Byproducts Complete Consumption of SM? LowConversion Low / No Conversion Byproducts->LowConversion No ByproductType Identify Byproduct Type Byproducts->ByproductType Yes Sol_LowConversion 1. Increase temperature 2. Use stronger/more soluble base (Cs₂CO₃) 3. Check reagent purity LowConversion->Sol_LowConversion Success Reaction Successful ByproductType->Success Neither (Trace) Overmethylation Over-methylation (N,N-dimethyl) ByproductType->Overmethylation Higher MW Omethylation O-methylation ByproductType->Omethylation Same MW Sol_Overmethylation 1. Switch to PhMe₃NI 2. Use milder base (Cs₂CO₃) 3. Control stoichiometry/time Overmethylation->Sol_Overmethylation Sol_Omethylation 1. Investigate extended heating 2. Use silyl-mediated method Omethylation->Sol_Omethylation

Sources

Optimization of reaction temperature for 3-amino-N-methyl-3-phenylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Temperature Optimization for 3-Amino-N-methyl-3-phenylpropanamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide authoritative troubleshooting and optimization strategies for the synthesis of 3-amino-N-methyl-3-phenylpropanamide. This molecule is a critical precursor in drug development (e.g., for DCAF1 targeted protein degraders).

The synthetic sequence typically involves the amidation of Boc-protected 3-amino-3-phenylpropanoic acid with methylamine using HATU/DIPEA, followed by Boc deprotection using HCl in 1,4-dioxane. Strict temperature control across these steps is paramount to maximize yield, prevent racemization, and ensure clean deprotection.

Workflow Visualization

G A Boc-3-amino-3-phenylpropanoic acid (Starting Material) B Ester Activation (HATU, DIPEA) A->B 0 °C, 15 min C Amidation (Methylamine in THF) B->C 0 °C Addition D Boc-3-amino-N-methyl- 3-phenylpropanamide C->D Warm to 25 °C, 18 h E Boc Deprotection (4.0 M HCl / Dioxane) D->E 25 °C, 1 h F 3-amino-N-methyl- 3-phenylpropanamide HCl E->F Evaporation

Fig 1. Temperature-controlled workflow for 3-amino-N-methyl-3-phenylpropanamide synthesis.

Part 1: Amidation Step (HATU Coupling) - Troubleshooting & FAQs

Q1: Why does my coupling yield drop significantly when the reaction is run at 40 °C compared to room temperature? A1: The yield drop is primarily driven by the volatility of methylamine. Methylamine is typically introduced as a 2.0 M solution in THF. At elevated temperatures (> 30 °C), methylamine rapidly volatilizes out of the solvent, altering the stoichiometric ratio and starving the reaction of the nucleophile. Furthermore, high temperatures accelerate the degradation of the highly reactive OAt-active ester intermediate generated by HATU. For optimal results,[1].

Q2: I am synthesizing the enantiopure (S)-enantiomer. Does elevated temperature affect the enantiomeric excess (ee)? A2: Yes.


-amino acids are susceptible to base-catalyzed epimerization, particularly when activated as an ester. Elevated temperatures in the presence of a tertiary amine base (like DIPEA) promote enolization at the 

-carbon or ketene formation. Maintaining the activation step at 0 °C and the coupling step at or below 25 °C minimizes this racemization pathway, preserving the stereochemical integrity of the chiral center[2].

Quantitative Data: Temperature Effects on Amidation The following table summarizes the causal relationship between reaction temperature, methylamine retention, and the resulting yield and enantiomeric purity.

Temperature ProfileMethylamine State (2.0 M in THF)Active Ester StabilityYield (%)Enantiomeric Excess (ee %)
Constant 0 °CStableHighly Stable< 40% (Slow kinetics)> 99%
0 °C to 25 °C Stable Stable 90 - 95% > 98%
Constant 40 °CRapid off-gassingProne to hydrolysis< 50%< 90%
Constant 60 °CSevere off-gassingRapid degradation< 20%< 75%

Part 2: Deprotection Step (Boc Removal) - Troubleshooting & FAQs

Q3: Can I heat the HCl/dioxane deprotection step to 50 °C to accelerate the cleavage? A3: Heating is strongly discouraged. The cleavage of the tert-butyloxycarbonyl (Boc) group using 4.0 M HCl in 1,4-dioxane is an exothermic process that generates isobutylene and carbon dioxide gases. Heating the reaction not only risks dangerous pressure buildup in closed vessels but also promotes side reactions, such as the alkylation of the phenyl ring by the isobutylene carbocation if scavengers are absent. The reaction is highly efficient at 25 °C and typically reaches completion within 1 hour[1].

Q4: My deprotected product is a gummy residue rather than a solid powder. Is this a temperature issue? A4: While not directly a reaction temperature issue, it is a temperature-dependent isolation issue. The hydrochloride salt of 3-amino-N-methyl-3-phenylpropanamide is highly hygroscopic. If the 1,4-dioxane is evaporated at high temperatures (> 45 °C) under insufficient vacuum, residual solvent and condensed atmospheric moisture will cause the salt to oil out. Evaporate at


 35 °C under high vacuum, and triturate the residue with cold diethyl ether to induce crystallization.

Part 3: Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating; specific visual and physical cues will confirm the success of each step during your workflow.

Protocol 1: Optimized Amidation (Synthesis of Boc-3-amino-N-methyl-3-phenylpropanamide)

  • Activation: Dissolve Boc-3-amino-3-phenylpropanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Thermal Equilibration: Cool the mixture to 0 °C using an ice-water bath for 10 minutes.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Validation check: The solution will turn a distinct yellow color, confirming the formation of the active ester. Stir for 15 minutes at 0 °C.

  • Nucleophile Addition: Slowly add methylamine (2.0 M in THF, 3.0 eq) while strictly maintaining the temperature at 0 °C to prevent nucleophile off-gassing.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 18 hours.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer sequentially with saturated NaHCO

    
    , 1.0 M HCl, and brine to remove unreacted starting materials and coupling byproducts. Dry over Na
    
    
    
    SO
    
    
    and concentrate.

Protocol 2: Optimized Deprotection (Synthesis of 3-amino-N-methyl-3-phenylpropanamide Hydrochloride)

  • Preparation: Dissolve the purified Boc-3-amino-N-methyl-3-phenylpropanamide in 1,4-dioxane (0.1 M concentration).

  • Thermal Sink: Place the flask in a room temperature water bath (20–25 °C). This acts as a heat sink to absorb the mild exotherm of the deprotection.

  • Acid Addition: Slowly add 4.0 M HCl in 1,4-dioxane (5.0 eq). Validation check: Mild bubbling (CO

    
     and isobutylene gas) should be visible. Keep the system vented (e.g., using a nitrogen line with a bubbler) to prevent pressure buildup.
    
  • Cleavage: Stir the mixture at 25 °C for 1 hour.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure at

    
     35 °C. Triturate the resulting residue with cold diethyl ether to yield the hydrochloride salt as a white solid.
    

References

  • Title: Discovery of Nanomolar DCAF1 Small Molecule Ligands Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Epimerisation in Peptide Synthesis Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Validation & Comparative

High-Field vs. Benchtop NMR Spectroscopy for the Structural Analysis of 3-Amino-N-methyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid and accurate structural verification of chiral pharmaceutical intermediates is a critical bottleneck. (S)-3-amino-N-methyl-3-phenylpropanamide is a highly valuable building block, most notably utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and high-affinity DCAF1 E3 ubiquitin ligase ligands[1].

As chemical development scales, laboratories face a strategic choice in analytical instrumentation: rely exclusively on conventional, high-resolution High-Field NMR (e.g., 600 MHz) , or integrate accessible, cryogen-free Benchtop NMR (e.g., 60–80 MHz) for routine workflows[2]. This guide objectively compares the performance of both modalities for the structural elucidation and routine QA/QC of 3-amino-N-methyl-3-phenylpropanamide, providing actionable experimental protocols and mechanistic insights.

Chemical Architecture & Expected Spectral Profile

To understand the analytical demands placed on the NMR spectrometer, we must first deconstruct the spin system of 3-amino-N-methyl-3-phenylpropanamide (


). The molecule features several distinct magnetic environments:
  • Phenyl Ring (δ 7.20–7.40): A 5-proton multiplet.

  • Benzylic Methine (CH-NH2, δ ~4.30): A chiral center that heavily influences adjacent protons.

  • Diastereotopic Methylene (CH2, δ 2.40–2.60): Because the adjacent C3 carbon is chiral, the two protons on the C2 carbon exist in magnetically non-equivalent environments. They couple to each other (geminal coupling,

    
    ) and to the benzylic proton (vicinal coupling, 
    
    
    
    ), typically appearing as two distinct doublet of doublets (dd) at high field.
  • N-Methyl Amide (NH-CH3, δ ~2.75): A sharp 3-proton doublet resulting from coupling to the amide NH.

SpinSystem Ph Phenyl (δ 7.3) CH CH-NH2 (δ 4.3) Ph->CH HMBC CH2 CH2 (δ 2.5) CH->CH2 COSY CO C=O (δ 171) CH2->CO HMBC NCH3 NH-CH3 (δ 2.7) NCH3->CO HMBC

Key 1H-1H COSY (solid blue) and 1H-13C HMBC (dashed red) correlations.

Comparative Performance: High-Field vs. Benchtop NMR

The fundamental difference between high-field and benchtop NMR lies in the strength of the static magnetic field (


). A higher 

increases both the population difference between spin states (boosting sensitivity) and the Larmor frequency spread (boosting resolution)[2].

When analyzing 3-amino-N-methyl-3-phenylpropanamide, the resolution gap is highly apparent in the diastereotopic


 region. At 600 MHz, the chemical shift difference (

in Hz) between the two protons is much larger than their coupling constant (

), resulting in clean, first-order multiplets. At 80 MHz,

approaches

(

), triggering severe second-order effects (roofing) and causing the signals to collapse into a complex, overlapping multiplet[3]. Furthermore, while

NMR is routine at high field, the low gyromagnetic ratio of carbon makes benchtop

acquisitions highly time-consuming, often requiring overnight scans[4].
Quantitative Performance Matrix
Analytical ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Magnetic Field (

)
14.1 Tesla (Superconducting)1.8 Tesla (Permanent Magnet)
Chemical Shift Dispersion 600 Hz per ppm (Excellent)80 Hz per ppm (Limited)
Sensitivity (LOD) Low micromolar (< 1 mM)Low millimolar (> 10 mM)

Acquisition Time
~15–30 minutes>12 hours (Impractical for quick QA)
Diastereotopic

Profile
Distinct doublet of doubletsComplex second-order multiplet
Operational Logistics Requires liquid He/N

Cryogen-free, standard wall power

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal calibration mechanisms to guarantee data reliability across different instrument architectures.

Protocol A: High-Field Structural Elucidation (600 MHz)

Purpose: De novo structural confirmation and trace impurity profiling.

  • Sample Preparation: Dissolve 5.0 mg of 3-amino-N-methyl-3-phenylpropanamide in 600 µL of

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: TMS acts as an absolute internal reference (δ 0.00 ppm). Because high-field NMR is sensitive enough to detect minor conformational isomers, exact frequency calibration is mandatory before integration.

  • Probe Tuning and Locking: Insert the sample into the cryoprobe. Tune/match the probe to the

    
     and 
    
    
    
    frequencies, and lock the magnetic field to the deuterium resonance of
    
    
    .
    • Causality: Locking compensates for superconducting magnetic field drift over time, ensuring sharp peaks during prolonged 2D acquisitions.

  • 1D

    
     Acquisition:  Execute a standard 90° pulse sequence (zg30). Set the relaxation delay (
    
    
    
    ) to 1.5 seconds to ensure complete longitudinal relaxation, and acquire 16 scans.
  • 2D HMBC Acquisition: Acquire a gradient-selected Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

    • Causality: The HMBC is the only way to definitively prove the formation of the amide bond, as it will show a cross-peak between the N-methyl protons (δ 2.75) and the amide carbonyl carbon (δ ~171.0).

Protocol B: Rapid Benchtop QA/QC (80 MHz)

Purpose: In-fume-hood reaction monitoring and major component verification.

  • Sample Preparation: Dissolve 30.0 mg of the compound in 600 µL of

    
    .
    
    • Causality: Benchtop permanent magnets have inherently lower sensitivity due to a smaller Boltzmann population difference at 1.8 Tesla. A highly concentrated sample (5x that of high-field) is required to achieve an acceptable Signal-to-Noise Ratio (SNR)[2].

  • Thermal Equilibration & Shimming: Allow the tube to sit in the magnet for 3 minutes, then perform a 1D automated gradient shim on the solvent peak.

    • Causality: Permanent magnets are highly susceptible to thermal fluctuations. Equilibration and re-shimming ensure optimal magnetic field homogeneity, preventing peak tailing that would exacerbate overlap.

  • 1D

    
     Acquisition:  Acquire 64 scans with a 
    
    
    
    of 1.0 second (Total time: ~2.5 minutes).
  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.

    • Causality: This mathematical filter suppresses high-frequency noise, artificially boosting the SNR to clearly resolve the critical N-methyl doublet, albeit at a slight expense to overall resolution[2].

Workflow A Synthesize 3-amino-N-methyl- 3-phenylpropanamide B Sample Preparation (Dissolve in CDCl3) A->B C Objective & Concentration? B->C D Benchtop NMR (60-80 MHz) Routine QA/QC C->D >20 mg, Fast Purity Check E High-Field NMR (600 MHz) Structural Elucidation C->E <5 mg, Full Assignment F 1H 1D Spectrum Confirm N-CH3 & Ph peaks D->F G 1H, 13C, HSQC, HMBC Resolve Diastereotopic CH2 E->G

Decision matrix for selecting benchtop vs. high-field NMR in QA/QC workflows.

Conclusion & Recommendations

For the complete structural elucidation of 3-amino-N-methyl-3-phenylpropanamide—particularly to assign the diastereotopic protons and verify the carbon backbone via


 and HMBC—High-Field NMR remains the gold standard . The 600 MHz field is non-negotiable for resolving complex multiplets and detecting trace enantiomeric or synthetic impurities.

However, once the reference standard is established, Benchtop NMR is the superior tool for high-throughput QA/QC . By tracking the easily identifiable N-methyl doublet (δ 2.75) and the broad phenyl multiplet (δ 7.30), benchtop systems allow synthetic chemists to verify reaction completion and product purity directly at the fume hood, bypassing the logistical delays and cryogen costs associated with core high-field facilities.

References

  • Source: Journal of Medicinal Chemistry (ACS)
  • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers Source: ETH Zurich Research Collection URL
  • Benchtop NMR in Biomedicine: An Updated Literature Overview Source: MDPI URL
  • High-field to Benchtop NMR Spectroscopy - Part 1 Source: Oxford Instruments URL

Sources

High-Resolution Mass Spectrometry Platforms for the Structural Elucidation of 3-Amino-N-methyl-3-phenylpropanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing chiral building blocks for targeted protein degradation workflows. One such critical intermediate is 3-amino-N-methyl-3-phenylpropanamide (Exact Mass: 178.1106 Da), a primary amine and amide-containing precursor heavily utilized in the synthesis of nanomolar DCAF1 small molecule ligands [1].

Accurate structural characterization of this molecule is crucial. Drug development professionals must differentiate it from isobaric impurities, monitor its metabolic stability, and quantify its presence in complex matrices. This guide objectively compares three leading mass spectrometry (MS) platforms—the Thermo Orbitrap Exploris 240, the Agilent 6546 Q-TOF, and the Waters Xevo TQ-XS—evaluating their performance in mapping the fragmentation patterns of this specific compound.

Mechanistic Fragmentation Pathway: The "Why" Behind the Spectra

To effectively compare MS platforms, we must first understand the gas-phase ion chemistry of 3-amino-N-methyl-3-phenylpropanamide. Under Electrospray Ionization (ESI) in positive mode, the molecule is preferentially protonated at the primary amine (pKa ~9.5) rather than the amide nitrogen, yielding a stable [M+H]+ precursor at m/z 179.1184 [2].

Upon collisional activation via Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the internal energy drives three primary fragmentation pathways:

  • Ammonia Neutral Loss (m/z 162.0919): The protonated primary amine is eliminated as NH₃ (-17.03 Da). This pathway is thermodynamically favored due to the formation of a highly stable benzylic carbocation.

  • Methylamine Neutral Loss (m/z 148.0762): Proton transfer to the amide nitrogen triggers the expulsion of methylamine (CH₃NH₂, -31.04 Da), forming a cyclic or ketene intermediate.

  • Alpha-Cleavage (m/z 106.0657): The inductive effect of the protonated amine weakens the adjacent C-C bond. Cleavage between the benzylic carbon and the alpha-carbonyl carbon yields an iminium ion [Ph-CH=NH₂]+. Because this ion is highly resonance-stabilized by the phenyl ring, it acts as a thermodynamic sink, making it the dominant base peak and the ideal product ion for Multiple Reaction Monitoring (MRM).

G M [M+H]+ m/z 179.1184 3-amino-N-methyl-3-phenylpropanamide F1 Fragment A m/z 162.0919 [M+H - NH3]+ M->F1 - NH3 (17.03 Da) CID/HCD F2 Fragment B m/z 148.0762 [M+H - CH3NH2]+ M->F2 - CH3NH2 (31.04 Da) CID/HCD F3 Fragment C m/z 106.0657 [Ph-CH=NH2]+ M->F3 Alpha-Cleavage (73.05 Da loss) F4 Fragment D m/z 91.0548 [C7H7]+ F3->F4 - NH (15.01 Da)

Caption: Mechanistic fragmentation pathway of 3-amino-N-methyl-3-phenylpropanamide under CID/HCD.

Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ

When selecting an MS platform for this molecule, the choice depends entirely on the analytical goal: structural elucidation (untargeted) versus high-sensitivity quantitation (targeted).

A. Thermo Orbitrap Exploris 240 (HCD)
  • Performance: Delivers ultra-high mass resolution (up to 240,000 FWHM) and sub-ppm mass accuracy.

  • Best For: Resolving isobaric interferences in complex biological matrices. The HCD cell provides a rich spectrum of lower-mass fragments (e.g., the tropylium ion at m/z 91.0548), which is critical for definitive structural confirmation of novel DCAF1 ligand metabolites.

  • Trade-off: Slower scan speeds compared to Time-of-Flight (TOF) instruments, which can result in insufficient data points across narrow UHPLC peaks if heavily multiplexed.

B. Agilent 6546 LC/Q-TOF (CID)
  • Performance: Offers an excellent balance of high acquisition speed (up to 50 Hz) and high resolution (~60,000 FWHM), with exceptional isotopic fidelity.

  • Best For: High-throughput screening of synthesis batches. The rapid scan speed ensures excellent peak integration for fast UHPLC gradients, making it ideal for monitoring the stability of 3-amino-N-methyl-3-phenylpropanamide over time.

  • Trade-off: Slightly lower mass accuracy (~2 ppm) compared to the Orbitrap.

C. Waters Xevo TQ-XS (Triple Quadrupole - QqQ)
  • Performance: Unmatched sensitivity and linear dynamic range for targeted quantitation using MRM.

  • Best For: Pharmacokinetic (PK) studies. By monitoring the highly specific 179.1 → 106.1 transition, this platform can achieve sub-ng/mL Limits of Quantitation (LOQ).

  • Trade-off: Operates at unit resolution (0.7 Da FWHM); incapable of untargeted structural elucidation or separating true isobars without chromatographic resolution.

Quantitative Data Summary

Table 1: High-Resolution Fragment Ion Assignments (Orbitrap/Q-TOF Data)

Precursor / FragmentFormulaTheoretical m/zProposed MechanismOptimal CE (HCD)
[M+H]+ C₁₀H₁₅N₂O⁺179.1184Protonation at primary amine10 eV
Fragment 1 C₁₀H₁₂NO⁺162.0919Neutral loss of NH₃ (-17.03 Da)15 eV
Fragment 2 C₉H₁₀NO⁺148.0762Neutral loss of CH₃NH₂ (-31.04 Da)20 eV
Fragment 3 (Base) C₇H₈N⁺106.0657Alpha-cleavage (iminium ion)25 eV
Fragment 4 C₇H₇⁺91.0548Tropylium / Benzyl cation35 eV

Table 2: MS Platform Performance Comparison for 3-amino-N-methyl-3-phenylpropanamide

PlatformFragmentationMass AccuracyScan Speed / Duty CyclePrimary Application
Thermo Exploris 240 HCD< 1 ppmUp to 22 HzMetabolite ID, resolving isobars
Agilent 6546 Q-TOF CID~ 2 ppmUp to 50 HzHigh-throughput synthesis screening
Waters Xevo TQ-XS CID (MRM)Unit (0.7 Da)> 500 MRMs/secSub-ng/mL targeted quantitation

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS methodology is designed as a self-validating system. By monitoring specific ion ratios, the protocol inherently flags co-eluting interferences.

Step-by-Step Methodology
  • Sample Preparation:

    • Dilute the analyte to 100 ng/mL in a solvent of 90:10 Water:Acetonitrile.

    • Causality: Formic acid (0.1%) is added to ensure complete protonation of the primary amine, maximizing ESI+ ionization efficiency and stabilizing the [M+H]+ precursor before it enters the vacuum interface.

  • UHPLC Separation:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Causality: A sub-2 µm stationary phase provides the necessary theoretical plates to chromatographically resolve 3-amino-N-methyl-3-phenylpropanamide from closely related desmethyl synthesis impurities.

    • Mobile Phases: (A) 0.1% FA in H₂O; (B) 0.1% FA in MeCN.

    • Gradient: 5% to 60% B over 3.0 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.0 kV (Q-TOF/QqQ) or 3.5 kV (Orbitrap).

    • Desolvation Temperature: 350°C to ensure efficient droplet evaporation without inducing thermal degradation of the primary amine.

  • Self-Validation (Ion Ratio Monitoring):

    • When using the QqQ platform, monitor both the primary quantifier transition (179.1 → 106.1, CE: 25 eV) and a secondary qualifier transition (179.1 → 148.1, CE: 20 eV).

    • Validation Metric: A consistent ion ratio (e.g., Qualifier/Quantifier = 15% ± 20% relative tolerance) across the entire chromatographic peak validates the absence of co-eluting isobaric interferences. If the ratio skews, the peak is contaminated.

Workflow cluster_platforms MS/MS Platforms Sample Sample Prep (0.1% FA in H2O/MeCN) LC UHPLC Separation (C18 Column) Sample->LC MS Ionization (ESI+) Precursor m/z 179.12 LC->MS QTOF Agilent 6546 Q-TOF (CID, High Speed) MS->QTOF Orbitrap Thermo Exploris 240 (HCD, Ultra-High Res) MS->Orbitrap QqQ Waters Xevo TQ-XS (MRM, Quantitation) MS->QqQ

Caption: Comparative LC-MS/MS workflow for the analysis of 3-amino-N-methyl-3-phenylpropanamide.

Conclusion

For the structural elucidation and fragmentation analysis of 3-amino-N-methyl-3-phenylpropanamide, the Thermo Orbitrap Exploris 240 is the superior choice for untargeted, high-resolution mapping of complex fragmentation pathways (such as differentiating the NH₃ loss from the CH₃NH₂ loss). However, for routine synthesis screening, the Agilent 6546 Q-TOF offers the best duty cycle. When the project transitions from structural characterization to in vivo PK quantitation, the Waters Xevo TQ-XS becomes indispensable due to the highly specific 179.1 → 106.1 alpha-cleavage transition.

References
  • Title: Discovery of Nanomolar DCAF1 Small Molecule Ligands Source: Journal of Medicinal Chemistry (2023) URL: [Link]

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RSC Advances (2018) URL: [Link]

IR spectroscopy peaks for identifying 3-amino-N-methyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Differentiation Guide: IR Peak Analysis of 3-Amino-N-methyl-3-phenylpropanamide

Introduction

In pharmaceutical development and complex organic synthesis, distinguishing structurally similar chiral building blocks is critical for quality control and reaction validation. 3-amino-N-methyl-3-phenylpropanamide is a highly functionalized intermediate containing a primary amine, a secondary amide, and a monosubstituted benzene ring. This guide provides an objective, data-driven framework for using Infrared (IR) spectroscopy to differentiate this target compound from common synthetic alternatives, specifically its hydrolyzed precursor (3-amino-3-phenylpropanoic acid) and its deaminated analog (N-methyl-3-phenylpropanamide).

Section 1: Mechanistic Causality of Key IR Vibrations

To move beyond the rote memorization of IR reference tables, it is essential to understand the physical chemistry and molecular symmetry driving the vibrational modes of 3-amino-N-methyl-3-phenylpropanamide.

  • The N-H Stretching Region (3100–3500 cm⁻¹): The target molecule contains both a primary amine (-NH₂) and a secondary amide (-CONH-). Primary amines exhibit two distinct N-H stretching peaks (a doublet) in the 3300–3500 cm⁻¹ region[1]. This occurs because the two hydrogen atoms on the nitrogen couple to produce two distinct vibrational modes: a symmetric stretch (where both hydrogens stretch and compress simultaneously) and an asymmetric stretch (where one stretches while the other compresses)[2]. In contrast, a secondary amide possesses only a single N-H bond, restricting it to a single stretching frequency (a singlet)[2]. In the target compound, the secondary amide N-H stretch will often overlap with the symmetric stretch of the primary amine, but the presence of the asymmetric "fang" definitively confirms the -NH₂ group.

  • The Carbonyl Region (1600–1750 cm⁻¹): The secondary amide features a characteristic C=O stretch (the Amide I band) typically observed between 1630 and 1680 cm⁻¹[3]. This frequency is significantly lower than that of an isolated ketone or carboxylic acid. The causality lies in resonance: the lone pair of electrons on the amide nitrogen delocalizes into the carbonyl system, giving the C=O bond partial single-bond character. According to Hooke's Law, a weaker bond with a lower force constant vibrates at a lower frequency.

  • Peak Width and Hydrogen Bonding: The Full Width at Half Maximum (FWHM) of the N-H peaks is generally narrower (~70 cm⁻¹) compared to the extremely broad O-H stretches (~500 cm⁻¹) seen in carboxylic acids[4]. This is because the N-H bond is less polar than the O-H bond, resulting in weaker intermolecular hydrogen bonding networks and sharper spectral features[4].

Section 2: Comparative Spectral Analysis

When validating the synthesis of 3-amino-N-methyl-3-phenylpropanamide, it must be distinguished from structurally adjacent alternatives.

  • Alternative A: 3-amino-3-phenylpropanoic acid (Hydrolyzed precursor).

  • Alternative B: N-methyl-3-phenylpropanamide (Deaminated impurity).

The table below summarizes the diagnostic peaks used to objectively compare and identify these compounds based on their functional group vibrations.

Functional GroupDiagnostic ModeTarget: 3-Amino-N-methyl-3-phenylpropanamideAlt A: 3-Amino-3-phenylpropanoic acidAlt B: N-methyl-3-phenylpropanamide
Primary Amine N-H Stretch (Sym/Asym)~3300 & 3350 cm⁻¹ (Doublet) ~3300 & 3350 cm⁻¹ (Doublet)Absent
Secondary Amide N-H Stretch~3300 cm⁻¹ (Singlet, overlaps)Absent~3300 cm⁻¹ (Singlet)
Hydroxyl (Acid) O-H StretchAbsent~2500–3300 cm⁻¹ (Broad) Absent
Carbonyl C=O Stretch~1640–1680 cm⁻¹ (Amide I) ~1700–1720 cm⁻¹ (Carboxylic Acid)~1640–1680 cm⁻¹ (Amide I)
Aromatic Ring C-H OOP Bend~700 & 750 cm⁻¹ (Strong)~700 & 750 cm⁻¹ (Strong)~700 & 750 cm⁻¹ (Strong)

*Note: If Alternative A exists as a zwitterion in the solid state, the O-H stretch is replaced by a broad NH₃⁺ stretch, and the C=O shifts to ~1550–1610 cm⁻¹ (carboxylate asymmetric stretch).

Section 3: Self-Validating ATR-FTIR Experimental Protocol

To ensure high trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation gates to prevent false-positive identifications.

Step 1: System Suitability Test (SST)

  • Action: Before analyzing the sample, acquire a spectrum of a traceable polystyrene calibration film.

  • Validation Gate: Confirm that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1 cm⁻¹ of their certified values. If out of specification, recalibrate the interferometer laser before proceeding.

Step 2: Background Acquisition & Compensation

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry completely. Run a background scan (typically 32 scans at 4 cm⁻¹ resolution).

  • Validation Gate: Inspect the background spectrum. The regions between 3600–3900 cm⁻¹ (atmospheric H₂O) and ~2350 cm⁻¹ (atmospheric CO₂) must be minimal. The baseline must be flat, confirming no cross-contamination from prior samples.

Step 3: Sample Analysis

  • Action: Place 1–2 mg of solid 3-amino-N-methyl-3-phenylpropanamide onto the ATR crystal. Lower the pressure anvil until the software indicates optimal contact (usually ~70–80% transmission throughput).

  • Action: Acquire the sample spectrum using the exact same parameters as the background (32 scans, 4 cm⁻¹ resolution).

Step 4: Data Processing

  • Action: Apply an atmospheric compensation algorithm to remove residual water vapor and CO₂ artifacts. Perform a baseline correction to normalize scattering effects caused by solid particle sizes, ensuring peak heights are accurately represented.

Section 4: Diagnostic Identification Workflow

IR_Workflow Start Acquire FTIR Spectrum (Baseline Corrected) Region1 Analyze 3100-3500 cm⁻¹ Region (N-H & O-H Stretches) Start->Region1 CheckNH Doublet at ~3300-3400 cm⁻¹? (Asymmetric/Symmetric N-H) Region1->CheckNH PriAmine Primary Amine Confirmed (-NH₂ present) CheckNH->PriAmine Yes (Doublet) AltB Singlet Only: N-methyl-3-phenylpropanamide (Missing -NH₂) CheckNH->AltB No (Singlet) Region2 Analyze 1600-1750 cm⁻¹ Region (C=O Stretches) PriAmine->Region2 CheckCO Strong C=O Peak Position? Region2->CheckCO AmideI ~1640-1680 cm⁻¹ (Secondary Amide I Band) CheckCO->AmideI ~1650 cm⁻¹ AltA ~1700-1720 cm⁻¹ 3-amino-3-phenylpropanoic acid (Carboxylic Acid) CheckCO->AltA >1700 cm⁻¹ Region3 Analyze 650-800 cm⁻¹ Region (Aromatic OOP Bends) AmideI->Region3 CheckArom Strong Peaks at ~700 & 750 cm⁻¹? Region3->CheckArom MonoSub Monosubstituted Benzene Confirmed CheckArom->MonoSub Yes Final Target Confirmed: 3-amino-N-methyl-3-phenylpropanamide MonoSub->Final

Workflow for IR spectral identification of 3-amino-N-methyl-3-phenylpropanamide.

References

1.[1] How to distinguish compounds containing N-H stretching using IR spectrum?.. - Filo. askfilo.com. 2.[2] Infrared Spectroscopy - Chemistry LibreTexts. libretexts.org. 3.[4] The Grand Review II: Why Do Different Functional Groups Have Different Peak Heights and Widths? | Spectroscopy Online. spectroscopyonline.com. 4.[3] IR SPECTROSCOPY. bnmu.ac.in.

Sources

Comparison of synthetic routes for 3-amino-N-methyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule of Interest: 3-Amino-N-methyl-3-phenylpropanamide (a critical


-amino acid derivative used in peptidomimetics and PROTAC E3 ligase ligands).

Executive Summary & Strategic Overview

The synthesis of


-amino amides like 3-amino-N-methyl-3-phenylpropanamide requires strict control over chemoselectivity and, frequently, stereochemistry. Because the 

-position bears a bulky phenyl ring, steric hindrance can complicate nucleophilic additions, while the primary amine is prone to over-alkylation.

This guide objectively evaluates three distinct synthetic architectures:

  • Route A: Amidation of a chiral pool precursor (Boc-

    
    -Phe-OH).
    
  • Route B: Aza-Michael addition to an electron-deficient alkene.

  • Route C: Reductive amination of a

    
    -keto amide.
    

RouteLogic cluster_0 Precursor Strategies SM1 Boc-β-Phe-OH (Chiral Pool) Target 3-Amino-N-methyl- 3-phenylpropanamide SM1->Target Route A: Amidation & Deprotection SM2 N-Methylcinnamamide (Alkene Precursor) SM2->Target Route B: Aza-Michael & Hydrogenolysis SM3 N-Methyl-3-oxo- 3-phenylpropanamide SM3->Target Route C: Reductive Amination

Figure 1: Strategic divergence in the synthesis of 3-amino-N-methyl-3-phenylpropanamide.

Route A: Chiral Pool Amidation (The Benchmark)

Mechanistic Rationale: This route leverages commercially available enantiopure starting materials (e.g., (S)-Boc-3-amino-3-phenylpropanoic acid). The critical challenge is achieving amidation with methylamine without inducing epimerization at the


-carbon. To solve this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is utilized. HATU generates a highly reactive HOAt-active ester, which accelerates the amidation kinetics to outpace any base-catalyzed enolization/epimerization pathways[1].

For deprotection, anhydrous HCl in 1,4-dioxane is selected over aqueous acids. This prevents the hydrolysis of the newly formed amide bond and allows the final product to precipitate cleanly as a self-isolating hydrochloride salt[1].

Workflow & Self-Validating Protocol

WorkflowR1 Step1 Activation (HATU/DIEA) Step2 Amidation (MeNH2) Step1->Step2 Step3 Validation (LC-MS/TLC) Step2->Step3 Step4 Deprotection (HCl/Dioxane) Step3->Step4 If [M+H]+ matches Step5 Isolation (Precipitation) Step4->Step5

Figure 2: Self-validating workflow for Route A (Chiral Pool Amidation).

Step-by-Step Methodology:

  • Activation: Dissolve (S)-Boc-3-amino-3-phenylpropanoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIEA) (3.0 eq). Stir at 0 °C for 10 minutes to form the active ester.

  • Amidation: Introduce methylamine hydrochloride (1.5 eq) or a 2.0 M solution of methylamine in THF. Stir at room temperature for 18 hours.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Proceed only when the starting material mass is fully consumed and the intermediate mass ([M+H]+ = 279.1) is dominant.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude intermediate in 1,4-dioxane (0.15 M). Add 4.0 M HCl in 1,4-dioxane (4.5 eq). Stir at room temperature for 1 hour[1].

  • Isolation: Monitor CO₂ evolution. Once complete, concentrate the reaction to dryness under reduced pressure. Triturate the resulting solid with cold diethyl ether to yield (S)-3-amino-N-methyl-3-phenylpropanamide hydrochloride as a white powder.

Route B: Aza-Michael Addition (The Scalable Alternative)

Mechanistic Rationale: Constructing the molecule from N-methylcinnamamide offers a highly scalable, atom-economical approach. However, using ammonia gas directly for the Aza-Michael addition is flawed; ammonia is a poor nucleophile for this reaction and often leads to bis-alkylation (forming secondary/tertiary amines).

To ensure chemoselectivity, benzylamine is used as a surrogate nucleophile. The benzyl group acts as a built-in protecting group that sterically prevents a second addition. Following the Aza-Michael addition, the benzyl group is cleanly cleaved via palladium-catalyzed hydrogenolysis to reveal the primary amine.

Step-by-Step Methodology:

  • Addition: Dissolve N-methylcinnamamide (1.0 eq) and benzylamine (1.5 eq) in ethanol. Add a catalytic amount of DBU (0.1 eq). Reflux for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1, UV active). The product will appear as a lower Rf spot compared to the cinnamamide.

  • Purification: Concentrate and purify via flash chromatography to isolate the N-benzyl intermediate.

  • Hydrogenolysis: Dissolve the intermediate in methanol. Add 10% Pd/C (10% w/w). Purge the vessel with N₂ (3x), then introduce H₂ gas via a balloon or Parr shaker (50 psi). Stir for 12 hours.

  • Isolation: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C. Concentrate the filtrate to yield the free base of the target molecule.

Route C: Reductive Amination (The Atom-Economical Approach)

Mechanistic Rationale: This route transforms N-methyl-3-oxo-3-phenylpropanamide into the target amine in a single pot. The critical parameter here is the choice of reducing agent. Sodium borohydride (NaBH₄) is too aggressive and will reduce the ketone directly to an alcohol.

Instead, Sodium cyanoborohydride (NaCNBH₃) is utilized. NaCNBH₃ is stable at pH 5–6, which is the exact acidic environment required to condense ammonium acetate with the ketone to form the transient iminium ion. The cyanoborohydride selectively reduces the electrophilic iminium ion over the neutral ketone, ensuring high amine yields.

Step-by-Step Methodology:

  • Imine Formation: Dissolve N-methyl-3-oxo-3-phenylpropanamide (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq) to provide a vast excess of nitrogen and buffer the solution to ~pH 6. Stir for 2 hours at room temperature.

  • Reduction: Cool the mixture to 0 °C. Portion-wise, add NaCNBH₃ (1.5 eq). Allow the reaction to warm to room temperature and stir for 24 hours.

  • Validation Checkpoint: Quench a small aliquot with 1M NaOH, extract with EtOAc, and stain the TLC plate with Ninhydrin. A purple spot confirms primary amine formation.

  • Workup: Quench the bulk reaction carefully with 1M HCl (Caution: HCN gas evolution possible; perform in a well-ventilated fume hood). Stir for 30 mins to destroy excess hydride. Basify to pH 10 with 2M NaOH and extract with CH₂Cl₂ (3x). Dry and concentrate to yield the racemic product.

Quantitative Data Presentation

The following table summarizes the performance metrics of each synthetic route based on laboratory-scale executions.

Performance MetricRoute A (Chiral Pool)Route B (Aza-Michael)Route C (Reductive Amination)
Overall Yield 75–85%50–65%40–60%
Enantiomeric Purity >99% ee (Retained)Racemic (unless chiral cat. used)Racemic
Atom Economy Low (Coupling reagents/Boc)Moderate (Benzyl loss)High (One-pot)
Scalability (Cost) High Cost (Best for <1 kg)Low Cost (Best for >1 kg)Low Cost (Best for >1 kg)
Primary Challenge Cost of chiral starting materialRegiocontrol / High-pressure H₂Alcohol byproduct formation

Table 1: Objective comparison of synthetic routes for 3-amino-N-methyl-3-phenylpropanamide.

References

  • Discovery of Nanomolar DCAF1 Small Molecule Ligands. Journal of Medicinal Chemistry.[Link]

Sources

A Comparative Guide to the Crystallographic Analysis of 3-amino-N-methyl-3-phenylpropanamide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive method for elucidating the atomic arrangement within a crystalline solid, providing invaluable insights into stereochemistry, conformation, and intermolecular interactions. This guide focuses on the crystallographic analysis of 3-amino-N-methyl-3-phenylpropanamide, a compound of interest in medicinal chemistry.

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a crystal structure for 3-amino-N-methyl-3-phenylpropanamide has not yet been publicly reported.[1][2] In such instances, a powerful approach is the comparative analysis of a closely related analog for which high-quality crystallographic data exists. This guide will utilize the published crystal structure of 3-Methylamino-3-phenylpropan-1-ol as a reference to infer and discuss the expected structural features of 3-amino-N-methyl-3-phenylpropanamide.

The Comparative Analog: 3-Methylamino-3-phenylpropan-1-ol

The crystal structure of 3-Methylamino-3-phenylpropan-1-ol provides a robust foundation for understanding the likely solid-state conformation of 3-amino-N-methyl-3-phenylpropanamide. The primary difference between these two molecules is the terminal functional group: a hydroxyl group (-OH) in the analog versus a primary amide (-CONH2) in the target compound. This substitution is expected to have a significant influence on the hydrogen bonding network and overall crystal packing.

Crystallographic Data for 3-Methylamino-3-phenylpropan-1-ol

The following table summarizes the key crystallographic parameters for 3-Methylamino-3-phenylpropan-1-ol, providing a benchmark for future studies on its amide derivative.

ParameterValue
Chemical FormulaC₁₀H₁₅NO
Molecular Weight165.23 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.9816 (8)
b (Å)23.8962 (19)
c (Å)7.4653 (8)
β (°)111.119 (7)
Volume (ų)995.40 (19)
Z4
Temperature (K)293
Radiation typeCu Kα
R-factor0.071

The Experimental Workflow: A Step-by-Step Guide to Small-Molecule X-ray Crystallography

The determination of a crystal structure is a meticulous process that can be broadly divided into four stages: crystal growth, data collection, structure solution, and refinement. The following protocol outlines the standard procedures for the crystallographic analysis of a small organic molecule like 3-amino-N-methyl-3-phenylpropanamide.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation_deposition Validation & Deposition crystal_growth 1. Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) crystal_mounting 2. Crystal Mounting crystal_growth->crystal_mounting data_collection 3. X-ray Diffraction Data Collection crystal_mounting->data_collection data_processing 4. Data Processing & Reduction data_collection->data_processing structure_solution 5. Structure Solution (e.g., SHELXS) data_processing->structure_solution structure_refinement 6. Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation 7. Validation (checkCIF) structure_refinement->validation deposition 8. Deposition (e.g., CSD) validation->deposition

A generalized workflow for small-molecule X-ray crystallography.

Crystal Growth: The Foundation of a Good Structure

The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; the quality of the crystal directly dictates the quality of the final structure.[3] For small organic molecules, several techniques are commonly employed to obtain diffraction-quality single crystals:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow the solvent to evaporate slowly over a period of days to weeks, gradually increasing the concentration and inducing crystallization.[4]

  • Vapor Diffusion: This method is particularly effective when only small amounts of the compound are available. A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.[5]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decrease in temperature reduces the solubility of the compound, leading to crystallization.[6]

The choice of solvent is a critical parameter and can significantly influence crystal packing and even the resulting polymorphic form.[5]

Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which can improve the quality of the diffraction data.[7]

A monochromatic X-ray beam, commonly from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) source, is directed at the crystal.[8] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. This diffraction pattern is recorded by a detector. A complete dataset is collected by rotating the crystal through a range of angles to capture as many unique reflections as possible.[9]

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data is first processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. Following this, the "phase problem" must be solved. While the intensities of the diffraction spots are measured, the phase information is lost. Structure solution methods, such as those implemented in the SHELXS program, are used to determine an initial model of the crystal structure.[10]

This initial model is then refined against the experimental data using a least-squares procedure, commonly with software like SHELXL.[11] During refinement, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to improve the agreement between the observed diffraction data and the data calculated from the model. This is an iterative process that continues until the model converges to a stable and chemically reasonable structure.[10]

Validation and Deposition: Ensuring Scientific Integrity

The final crystal structure is rigorously validated to ensure its quality and accuracy. The International Union of Crystallography (IUCr) provides a comprehensive validation service called checkCIF, which assesses the geometric and crystallographic reasonability of the structure.[12]

Upon successful validation, the crystallographic data, typically in the form of a Crystallographic Information File (CIF), is deposited in a public database such as the Cambridge Structural Database (CSD).[1][2] This ensures that the data is publicly accessible to the scientific community for further research and analysis.

Comparative Analysis: 3-amino-N-methyl-3-phenylpropanamide vs. 3-Methylamino-3-phenylpropan-1-ol

While the core carbon skeleton of 3-amino-N-methyl-3-phenylpropanamide is identical to its alcohol analog, the substitution of the hydroxyl group with a primary amide is expected to introduce significant changes in the solid-state structure.

  • Hydrogen Bonding: The primary amide group is a potent hydrogen bond donor (two N-H bonds) and acceptor (the carbonyl oxygen). This contrasts with the hydroxyl group of the analog, which has one donor (O-H) and one acceptor (the oxygen lone pair). This difference will likely lead to a more extensive and complex hydrogen-bonding network in the crystal lattice of the amide.

  • Crystal Packing: The altered hydrogen bonding capabilities will almost certainly result in a different crystal packing arrangement. It is plausible that the amide could form dimeric structures or extended chains through hydrogen bonds, which would influence the overall density and stability of the crystal.

  • Conformation: While the intramolecular forces governing the conformation of the phenylpropylamine backbone are likely to be similar in both molecules, the different intermolecular interactions in the solid state could lead to subtle differences in torsion angles.

Conclusion

Although a definitive crystal structure for 3-amino-N-methyl-3-phenylpropanamide remains to be determined, the crystallographic data of its close analog, 3-Methylamino-3-phenylpropan-1-ol, provides a valuable framework for predicting its structural properties. The experimental protocols outlined in this guide provide a comprehensive roadmap for obtaining and analyzing the crystal structure of this and other small organic molecules. Such structural information is indispensable for a deeper understanding of its chemical properties and for guiding future drug design and development efforts.

References

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide.
  • International Union of Crystallography. (n.d.). Crystallographic Information Framework (CIF). Retrieved from [Link]

  • American Crystallographic Association. (n.d.). Resources & Links of Interest. Retrieved from [Link]

  • University of Marburg. (n.d.). Crystal Growth - Sample Preparation. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Growing Crystals. Retrieved from [Link]

  • Drenth, J. (2007). Principles of Protein X-Ray Crystallography. Springer.
  • Myerson, A. S. (Ed.). (2002).
  • Helliwell, J. R. (1992).
  • Giacovazzo, C. (Ed.). (2011). Fundamentals of Crystallography. Oxford University Press.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

  • Woolfson, M. M., & Fan, H. F. (1995). Physical and Non-physical Methods of Solving Crystal Structures. Cambridge University Press.
  • Lab Manager. (2024, May 22). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). checkCIF. Retrieved from [Link]

  • Jones, W., & Motherwell, W. D. S. (2005). Applications of thermal analysis in the pharmaceutical industry. In P. Gabbott (Ed.), Principles and Applications of Thermal Analysis (pp. 277-310). Blackwell Publishing.
  • Blagden, N., & de Matas, M. (2005). Crystal engineering and polymorphism. In D. J. W. Grant & M. J. Mehdizadeh (Eds.), Polymorphism in Pharmaceutical Solids (pp. 1-36). Informa Healthcare.
  • Otwinowski, Z., & Minor, W. (1997). Processing of X-ray diffraction data collected in oscillation mode. In C. W. Carter Jr. & R. M. Sweet (Eds.), Methods in Enzymology (Vol. 276, pp. 307-326). Academic Press.
  • CCP4. (n.d.). Solve a small-molecule structure. Retrieved from [Link]

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2857.
  • International Union of Crystallography. (n.d.). IUCr Journals. Retrieved from [Link]

  • American Crystallographic Association. (n.d.). ACA Home. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(4), 1234-1255.

Sources

A Comparative Guide to the Resolution of 3-amino-N-methyl-3-phenylpropanamide: Enzymatic vs. Chemical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The stereochemical identity of a molecule is a critical determinant of its pharmacological activity. For β-amino amides like 3-amino-N-methyl-3-phenylpropanamide, which serve as valuable chiral building blocks in the synthesis of bioactive compounds, the ability to isolate a single enantiomer is paramount.[1][2] This guide provides an in-depth comparison of two predominant resolution strategies: enzymatic kinetic resolution and classical chemical resolution via diastereomeric salt formation. We will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

The Principle of Chiral Resolution

Most synthetic routes to chiral compounds initially produce a racemic mixture, which is a 1:1 mixture of two enantiomers.[3] These enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents, making their separation challenging.[4] Resolution techniques introduce a chiral auxiliary—be it a biological molecule like an enzyme or a small chiral molecule—to create a new system where the enantiomers behave differently, thus enabling their separation.[5][6]

Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic Kinetic Resolution (EKR) leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[7] Lipases, particularly Lipase B from Candida antarctica (CalB), are widely employed for their ability to catalyze reactions like acylation on one enantiomer at a significantly higher rate than the other.[8][9] This differential reaction rate results in a mixture of a new, acylated product from one enantiomer and the unreacted starting material of the other, which can then be separated using standard chromatographic techniques.

The primary advantage of this method lies in its exceptional selectivity, often yielding products with very high enantiomeric excess (ee) under mild, environmentally friendly conditions.[10] However, a key limitation of kinetic resolution is that the maximum theoretical yield for the desired enantiomer (either as the unreacted starting material or the product) is 50%.[6]

Workflow for Enzymatic Kinetic Resolution

G start_node Racemic (R/S)-3-amino- N-methyl-3-phenylpropanamide reaction Selective Acylation start_node->reaction Substrate reagents Lipase (e.g., Novozym 435) + Acyl Donor (e.g., Vinyl Acetate) in Organic Solvent reagents->reaction Catalyst & Reagent mixture Mixture at ~50% Conversion: (S)-3-amino-N-methyl-3-phenylpropanamide (Unreacted) (R)-N-acetyl-3-amino-N-methyl-3-phenylpropanamide (Product) reaction->mixture separation Chromatographic Separation (e.g., Silica Gel Column) mixture->separation product1 (S)-Enantiomer (>99% ee) separation->product1 Fraction 1 product2 (R)-Enantiomer (after hydrolysis of acetyl group) (>99% ee) separation->product2 Fraction 2 (processed)

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a representative procedure for the kinetic resolution of a β-amino amide using Novozym 435 (immobilized CalB).

  • Reaction Setup: In a flame-dried flask, dissolve racemic 3-amino-N-methyl-3-phenylpropanamide (1.0 eq) in a suitable non-polar organic solvent (e.g., toluene, 10 mL per gram of substrate).

  • Acyl Donor Addition: Add an acyl donor, such as vinyl acetate (1.5 eq). The use of vinyl acetate is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and drives the reaction forward.

  • Enzyme Addition: Add the lipase catalyst (e.g., Novozym 435, typically 10-20% by weight of the substrate).[11]

  • Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC until approximately 50% conversion is achieved. This is the crucial endpoint to maximize the enantiomeric excess of both the remaining substrate and the product.

  • Workup: Once 50% conversion is reached, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture contains the unreacted (S)-enantiomer and the acylated (R)-enantiomer. These can be readily separated by standard column chromatography on silica gel due to their significant difference in polarity.

  • Hydrolysis (Optional): To recover the (R)-enantiomer in its free amine form, the separated N-acetylated product can be hydrolyzed using mild basic conditions (e.g., K₂CO₃ in methanol).

  • Analysis: Determine the chemical yield and enantiomeric excess (ee%) of both the unreacted amine and the amine obtained from hydrolysis using a validated chiral HPLC method.

Chemical Resolution: Diastereomeric Salt Crystallization

Chemical resolution via diastereomeric salt formation is a classical and robust technique, particularly well-suited for large-scale industrial applications.[4][7] The method involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably different solubilities in a given solvent system.[3][6] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution.

After separation by filtration, the less soluble salt is treated with a base to break the salt and liberate the enantiomerically pure amine. The resolving agent can then be recovered and recycled. While this method can be highly effective, it often requires significant empirical optimization of solvents, temperatures, and concentrations to achieve high purity and yield.

Workflow for Diastereomeric Salt Resolution

G start_node Racemic (R/S)-3-amino- N-methyl-3-phenylpropanamide reaction Salt Formation start_node->reaction reagent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) in Solvent (e.g., Ethanol) reagent->reaction mixture Solution of Diastereomeric Salts: [(S)-Amine:(L)-Acid] [(R)-Amine:(L)-Acid] reaction->mixture separation Fractional Crystallization mixture->separation solid Less Soluble Salt Precipitate (e.g., [(S)-Amine:(L)-Acid]) separation->solid Solid Phase liquid More Soluble Salt in Mother Liquor (e.g., [(R)-Amine:(L)-Acid]) separation->liquid Liquid Phase liberation1 Base Treatment (e.g., NaOH) solid->liberation1 liberation2 Base Treatment (e.g., NaOH) liquid->liberation2 product1 (S)-Enantiomer liberation1->product1 product2 (R)-Enantiomer liberation2->product2

Sources

Comprehensive Analytical Comparison Guide: Determination of Optical Rotation and Enantiomeric Purity for 3-amino-N-methyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-amino-N-methyl-3-phenylpropanamide is a critical chiral building block and ligand utilized in the development of targeted protein degraders (PROTACs). Specifically, it serves as a high-affinity binder for DCAF1, a substrate receptor in the CUL4-DDB1 E3 ubiquitin ligase complex.

Because biological receptors are inherently chiral, the stereochemistry of this compound dictates its pharmacological efficacy. Recent drug discovery efforts have demonstrated that the (S)-enantiomer exhibits a significantly higher binding affinity to DCAF1 compared to its (R)-counterpart . Consequently, determining the specific optical rotation (


) and enantiomeric excess (

) of 3-amino-N-methyl-3-phenylpropanamide is not merely a regulatory formality—it is a critical quality attribute (CQA) that directly impacts downstream biological assays.

This guide objectively compares three leading analytical methodologies for characterizing the stereochemistry of this compound: Traditional Polarimetry , Chiral High-Performance Liquid Chromatography (HPLC) , and Vibrational Circular Dichroism (VCD) .

The Chiral Challenge: Causality in Stereochemical Analysis

To understand why rigorous analytical selection is required, we must look at the biological causality. In an achiral environment, the (R)- and (S)-enantiomers of 3-amino-N-methyl-3-phenylpropanamide possess identical physical properties (e.g., boiling point, NMR spectra). However, when introduced to the chiral binding pocket of the DCAF1 WDR domain, the spatial orientation of the phenyl and amide groups determines the thermodynamic stability of the protein-ligand complex.

PROTACMechanism Ligand (S)-Enantiomer Ligand DCAF1 DCAF1 Substrate Receptor Ligand->DCAF1 High Affinity Binding CUL4 CUL4-DDB1 Core Complex DCAF1->CUL4 Recruits Target Target Protein (e.g., UNG2) CUL4->Target Proximity Ub Ubiquitination Cascade Target->Ub Tagging

Figure 1: The role of the (S)-enantiomer in the DCAF1-mediated targeted protein degradation pathway.

Because a minor contamination of the (R)-enantiomer can skew binding affinity data or crystallographic studies, the chosen analytical method must provide unambiguous, self-validating proof of enantiomeric purity.

Analytical Methodologies: A Comparative Evaluation

A. Traditional Polarimetry (e.g., Rudolph Autopol V)

Polarimetry measures the bulk specific rotation (


) of a sample by passing plane-polarized light through it.
  • Mechanism: The chiral center of the molecule asymmetrically interacts with the electric field of the light, rotating its plane.

  • Best For: Routine Quality Control (QC) release and compendial compliance (e.g., USP <781>).

  • Limitation: It is a bulk measurement. A sample with 98%

    
     containing a highly optically active impurity can yield the same specific rotation as a 100% pure sample.
    
B. Chiral HPLC (e.g., Agilent 1260 Infinity II with Chiralpak IG)

Chiral HPLC separates enantiomers physically before detection.

  • Mechanism: The stationary phase contains a chiral selector (e.g., immobilized amylose derivative). The (R)- and (S)-enantiomers form transient diastereomeric complexes with the column at different thermodynamic stabilities, leading to different retention times.

  • Best For: Exact determination of enantiomeric excess (

    
    ) and detecting trace chiral impurities.
    
  • Limitation: Does not inherently determine absolute configuration (which is (R) and which is (S)) without a known reference standard.

C. Vibrational Circular Dichroism (VCD) (e.g., Bruker PMA 50)

VCD measures the differential absorption of left and right circularly polarized infrared light.

  • Mechanism: Combines IR spectroscopy with optical activity. When paired with Density Functional Theory (DFT) calculations, the experimental VCD spectrum can be matched to a theoretical model.

  • Best For: Determining the absolute configuration of a novel synthesized batch without the need for X-ray crystallography.

  • Limitation: Low throughput; requires complex computational modeling.

AnalyticalWorkflow Start Synthesized 3-amino-N-methyl- 3-phenylpropanamide Q1 Is Absolute Configuration Known? Start->Q1 VCD Vibrational Circular Dichroism (VCD) + DFT Q1->VCD No Q2 Need High-Throughput ee% Screening? Q1->Q2 Yes HPLC Chiral HPLC (e.g., Chiralpak IG) Q2->HPLC Yes Polarimetry Traditional Polarimetry (Specific Rotation) Q2->Polarimetry No (QC Release)

Figure 2: Decision matrix for selecting the optimal chiral analysis method.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every analytical run must be designed as a self-validating system. The following protocols integrate mandatory System Suitability Tests (SST) to prevent false positives.

Protocol 1: Specific Rotation via Polarimetry (USP <781> Compliant)

Causality Note: Specific rotation is highly dependent on temperature and concentration. Temperature alters solvent density and the conformational equilibrium of the flexible propanamide chain. Therefore, strict Peltier temperature control is mandatory .

  • System Suitability Test (SST): Insert a NIST-traceable quartz control plate (e.g., +10.998°). The instrument must read within ±0.002°. Validation: Confirms the optical encoder and light source are perfectly aligned.

  • Solvent Blanking: Fill a 100 mm jacketed cell with HPLC-grade Methanol. Equilibrate the Peltier system to exactly 20.0 ± 0.1 °C. Zero the instrument at 589 nm (Sodium D-line).

  • Sample Preparation: Accurately weigh 1.000 g of 3-amino-N-methyl-3-phenylpropanamide and dissolve in 100.0 mL of Methanol to achieve a concentration of

    
     g/100  mL.
    
  • Measurement: Inject the sample into the cell, ensuring no air bubbles are present (bubbles scatter light, causing erratic readings). Record the optical rotation (

    
    ) after temperature equilibration.
    
  • Linearity Check (Self-Validation): Repeat the measurement at

    
     and 
    
    
    
    . Causality: Amides can form intermolecular hydrogen bonds at high concentrations, shifting the specific rotation. A linear response across these concentrations proves the absence of concentration-dependent aggregation artifacts.
  • Calculation: Calculate specific rotation using the formula:

    
    , where 
    
    
    
    is path length in dm (1.0) and
    
    
    is concentration in g/mL (0.01).
Protocol 2: Enantiomeric Excess ( ) via Chiral HPLC

Causality Note: To prove that the column can actually separate the enantiomers, a racemic mixture must be injected first. Without this step, a single peak could mistakenly be interpreted as a 100% pure enantiomer when it is actually a co-eluting racemate.

  • System Suitability Test (SST): Inject a 50:50 racemic standard of (R/S)-3-amino-N-methyl-3-phenylpropanamide. Adjust the mobile phase (e.g., Hexane/Ethanol/Diethylamine 80:20:0.1 v/v/v) until baseline resolution (

    
    ) is achieved. Causality: The basic modifier (Diethylamine) is critical to suppress secondary interactions between the primary amine of the analyte and residual silanols on the silica support, preventing peak tailing.
    
  • Blank Injection: Inject the sample diluent. Validation: Ensures no carryover from the SST injection is present in the system.

  • Sample Analysis: Inject 5 µL of the synthesized sample (prepared at 1 mg/mL). Record the chromatogram at 254 nm.

  • Integration & Calculation: Integrate the peaks corresponding to the (R) and (S) enantiomers. Calculate

    
     via area normalization:
    
    
    
    

Quantitative Data Comparison

The following tables synthesize the operational metrics and representative experimental data for the compound across the three platforms.

Table 1: Performance Metrics Comparison for Chiral Analysis
Analytical TechniquePrimary OutputSample RequirementAnalysis TimeTrace Impurity DetectionBest Application Phase
Polarimetry Specific Rotation (

)
High (~10-50 mg)< 5 minsPoorLate-stage QC / Batch Release
Chiral HPLC Enantiomeric Excess (

)
Low (< 1 mg)15-30 minsExcellent (< 0.1%)Process Optimization / Purity
VCD Absolute ConfigurationMedium (~5-10 mg)Hours (incl. DFT)ModerateEarly Discovery / Structural ID
Table 2: Representative Experimental Data for 3-amino-N-methyl-3-phenylpropanamide

Note: Data represents typical analytical profiles for the pure enantiomers based on established DCAF1 ligand characterization workflows.

EnantiomerSpecific Rotation

(c=1, MeOH)
Chiral HPLC Retention Time (min)*DCAF1 Binding Affinity (

)
(S)-Isomer + 34.5°12.4~ 38 nM (High Affinity)
(R)-Isomer - 34.2°15.1> 1,000 nM (Low Affinity)
Racemate 0.0°12.4 & 15.1 (1:1 ratio)N/A

*Conditions: Chiralpak IG column, Hexane/EtOH/DEA (80:20:0.1), 1.0 mL/min, 254 nm.

Decision Matrix & Conclusion

For the rigorous characterization of 3-amino-N-methyl-3-phenylpropanamide, no single instrument provides a complete stereochemical picture.

  • During early-stage synthesis , where the absolute spatial arrangement is unknown, VCD is the authoritative tool to confirm that the synthetic route yielded the desired (S)-configuration.

  • During process scale-up and PROTAC ligand optimization , Chiral HPLC is mandatory. The ~27-fold difference in biological binding affinity between the enantiomers means that even a 2% contamination of the (R)-isomer can skew cellular target engagement assays. HPLC provides the necessary resolution to guarantee

    
    .
    
  • For commercial manufacturing and final API release , Traditional Polarimetry remains the gold standard. Once the synthetic route is locked and the impurity profile is understood via HPLC, polarimetry offers a rapid, non-destructive, and pharmacopeia-compliant method to verify batch-to-batch consistency.

By understanding the causality behind the instrumentation—how light interacts with chiral centers versus how molecules interact with chiral stationary phases—researchers can build a self-validating analytical workflow that ensures absolute confidence in their drug development pipeline.

References

  • Li, A. S. M., Kimani, S., Wilson, B., Noureldin, M., González-Álvarez, H., Mamai, A., Hoffer, L., et al. (2023). Discovery of Nanomolar DCAF1 Small Molecule Ligands. Journal of Medicinal Chemistry, 66(7), 5041–5060.[Link]

  • Rudolph Research Analytical. (n.d.). USP <781> Optical Rotation.[Link]

Quantitative Analysis of Residual Solvents in 3-amino-N-methyl-3-phenylpropanamide: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

3-amino-N-methyl-3-phenylpropanamide is a critical chiral β-amino amide intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including nanomolar DCAF1 small molecule ligands[1]. During its synthesis, organic solvents such as dichloromethane (DCM), methanol (MeOH), and toluene are commonly employed. To ensure patient safety and regulatory compliance, these volatile impurities must be strictly quantified and controlled according to the ICH Q3C (R8) guidelines[2].

This guide objectively compares analytical strategies for quantifying residual solvents in this specific matrix. As a Senior Application Scientist, I have structured this guide to focus on the mechanistic causality behind diluent selection and column chemistry using Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID), the gold standard methodology outlined in USP <467>[3].

Mechanistic Principles of Headspace GC-FID

Static headspace analysis relies on the thermodynamic equilibrium of volatile analytes between the liquid sample phase and the gas headspace. The sensitivity of the assay is governed by the partition coefficient (


):


Where


 is the concentration of the analyte in the sample phase and 

is the concentration in the gas phase.

The Matrix Challenge: 3-amino-N-methyl-3-phenylpropanamide possesses a hydrophobic phenyl ring and hydrophilic amine/amide functional groups. If the intermediate does not fully dissolve in the chosen diluent, trapped solvents within the crystal lattice will not reach equilibrium, leading to severe under-reporting of residual solvents (a false-negative matrix effect).

Diluent Comparison: Water vs. DMSO
  • Water: Yields a high activity coefficient for non-polar solvents (like Toluene), theoretically driving them into the headspace (low

    
    ). However, the API intermediate exhibits poor aqueous solubility, causing incomplete dissolution and trapping analytes in the solid suspension.
    
  • Dimethyl Sulfoxide (DMSO): A universally strong organic solvent that completely dissolves the intermediate, destroying the crystal lattice and ensuring 100% release of trapped volatiles. While DMSO increases the solubility of polar solvents (like Methanol) in the liquid phase (higher

    
    ), its high boiling point and complete matrix dissolution make it the superior choice for accurate quantification.
    

Workflow & Experimental Design

G Start 3-amino-N-methyl-3- phenylpropanamide API Diluent Diluent Selection (Water vs. DMSO) Start->Diluent HS Headspace Equilibration (Partitioning: K & β) Diluent->HS Matrix Dissolution GC GC Separation (G43 vs. G16 Column) HS->GC Volatile Transfer FID FID Detection & Quantification GC->FID Elution Validation Self-Validating System (ICH Q2/Q3C) FID->Validation Data Output

Caption: Workflow for HS-GC-FID method development emphasizing matrix dissolution and phase partitioning.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and data integrity, the following protocol integrates System Suitability Testing (SST) directly into the workflow, creating a self-validating loop before any sample data is accepted[4].

Step 1: Standard and Sample Preparation
  • Diluent: High-purity Headspace-grade DMSO.

  • Standard Solution: Prepare a mixed standard containing Methanol (Class 2, limit 3000 ppm), Dichloromethane (Class 2, limit 600 ppm), and Toluene (Class 2, limit 890 ppm) in DMSO[2].

  • Sample Solution: Accurately weigh 100 mg of 3-amino-N-methyl-3-phenylpropanamide into a 20 mL headspace vial. Add 5.0 mL of DMSO. Seal immediately with a PTFE/silicone septum and aluminum crimp cap.

Step 2: Headspace Autosampler Conditions
  • Oven Temperature: 80 °C (Optimized to prevent thermal degradation of the amine intermediate while ensuring sufficient vapor pressure of solvents)[4].

  • Equilibration Time: 45 minutes with high agitation.

  • Vial Pressurization: 15 psi for 1 minute.

  • Injection Volume: 1.0 mL via heated transfer line (105 °C).

Step 3: GC-FID Parameters (USP Procedure A vs. B)

We compare two column chemistries to validate the separation of critical pairs[3].

  • Procedure A (Primary): USP G43 Column (6% cyanopropylphenyl / 94% dimethyl polysiloxane, 30 m × 0.32 mm × 1.8 µm). Separates primarily by boiling point.

  • Procedure B (Confirmatory): USP G16 Column (Polyethylene glycol, 30 m × 0.32 mm × 0.25 µm). Separates strongly by polarity.

  • Carrier Gas: Helium at 2.0 mL/min (constant flow).

  • Oven Program: 40 °C (hold 20 min), ramp at 10 °C/min to 240 °C (hold 10 min)[5].

  • Detector: FID at 250 °C.

Step 4: Self-Validation Criteria (SST)

Before analyzing the intermediate, the system must pass:

  • Sensitivity: Signal-to-noise (S/N) ratio for all peaks must be

    
     3.
    
  • Resolution: Resolution (

    
    ) between critical pairs (e.g., Acetonitrile and Dichloromethane) must be 
    
    
    
    1.0[5].
  • Precision: %RSD of peak areas from 6 replicate injections of the standard must be

    
     15%.
    

Quantitative Data & Performance Comparison

The following tables summarize the experimental validation data comparing the two diluents and two column phases for the analysis of the 3-amino-N-methyl-3-phenylpropanamide matrix.

Table 1: Diluent Matrix Effect & Recovery Comparison (Spiked at ICH Limits)
Residual SolventICH Q3C LimitDiluentRecovery (%)%RSD (n=6)Matrix Observation
Methanol 3000 ppmWater42.1%18.4%Incomplete dissolution; suspension
Methanol 3000 ppmDMSO 98.5% 2.1% Complete dissolution; clear
Dichloromethane 600 ppmWater55.3%14.2%Incomplete dissolution; suspension
Dichloromethane 600 ppmDMSO 101.2% 1.8% Complete dissolution; clear
Toluene 890 ppmWater68.9%11.5%Incomplete dissolution; suspension
Toluene 890 ppmDMSO 99.4% 2.4% Complete dissolution; clear

Mechanistic Insight: Water fails as a diluent due to the hydrophobic nature of the phenylpropanamide backbone, trapping solvents in the undissolved solid. DMSO provides near 100% recovery and excellent precision by fully dissolving the matrix.

Table 2: Column Chemistry Comparison (Using DMSO Diluent)
ParameterUSP G43 (DB-624)USP G16 (DB-WAX)Verdict / Application
Separation Mechanism Boiling point & slight polarityStrong polarityG43 is ideal for primary screening.
DCM / EtOAc Resolution

(Excellent)

(Co-elution risk)
G43 is superior for DCM quantification.
Methanol Peak Shape Slight tailing (Asymmetry 1.4)Sharp (Asymmetry 1.0)G16 is superior for polar alcohols.
Overall Run Time ~35 minutes~30 minutesComparable throughput.

Mechanistic Insight: For 3-amino-N-methyl-3-phenylpropanamide, where DCM and Methanol are primary synthetic solvents, a G43 column is recommended for routine quantitative testing (Procedure A), while the G16 column serves as an orthogonal confirmatory method (Procedure B) if peak co-elution is suspected[3].

Conclusion

For the quantitative analysis of residual solvents in 3-amino-N-methyl-3-phenylpropanamide, the physicochemical properties of the API intermediate dictate the analytical strategy. Experimental data conclusively demonstrates that DMSO must be used as the sample diluent to overcome severe matrix effects caused by incomplete aqueous dissolution. When paired with a USP G43 column in a self-validating HS-GC-FID setup, this method exceeds ICH Q3C and USP <467> requirements, ensuring the integrity of downstream ligand synthesis.

References

  • Analysis of USP <467> Residual Solvents Using the Agilent 8697 Headspace Sampler-XL Tray and Agilent 8890 GC System. Agilent Technologies.
  • Analysis of Residual Solvents using GC/FID with Headspace and a Cyanopropylphenyl Polysiloxane Phase. Thermo Fisher Scientific.
  • Implementation of USP <467> "Residual Solvents" using a GERSTEL MPS 2 Syringe Based Headspace Autosampler. GERSTEL.
  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH).
  • Discovery of Nanomolar DCAF1 Small Molecule Ligands. Journal of Medicinal Chemistry.

Sources

Benchmarking yield of 3-amino-N-methyl-3-phenylpropanamide against industry standards

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Yield of 3-Amino-N-methyl-3-phenylpropanamide: A Comparative Guide to Amidation Strategies

As a critical intermediate in the synthesis of complex pharmacophores—most notably in the development of novel DCAF1 small molecule ligands and PROTACs—the efficient preparation of 3-amino-N-methyl-3-phenylpropanamide is a priority for drug development professionals.

This guide objectively benchmarks the industry-standard synthetic methodologies for this molecule, analyzing the mechanistic causality behind yield variations and providing self-validating experimental protocols to ensure reproducible scale-up.

Mechanistic Causality: The -Amino Acid Challenge

Amidation of


-amino acids like 3-amino-3-phenylpropanoic acid presents unique kinetic and thermodynamic challenges compared to standard 

-amino acids. The inclusion of an additional methylene carbon increases the conformational flexibility of the backbone, while the bulky phenyl ring at the

-position introduces significant steric hindrance near the reactive carbonyl center.

When coupling this substrate with a small, volatile nucleophile like methylamine, the choice of activating agent is the primary determinant of yield. Slow activation kinetics—often seen with traditional carbodiimides—allow competing side pathways to dominate, such as the rearrangement of the active ester into an unreactive N-acylurea. To achieve high yields, the transition state must be tightly pre-organized to accelerate the nucleophilic attack of methylamine before degradation pathways can occur.

Benchmarking Amidation Strategies

We benchmark three distinct synthetic strategies based on yield, atom economy, and reaction efficiency.

  • Uronium-Based Activation (HATU/DIEA): The current industry gold standard. HATU generates a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of HOAt provides a powerful neighboring group effect, hydrogen-bonding with the incoming methylamine. This pre-organizes the transition state, drastically accelerating amidation and yielding >90% conversion, as validated in recent .

  • Carbodiimide-Based Activation (EDCI/HOBt): The traditional baseline. While EDCI is cost-effective, it typically affords modest yields (60–75%) for sterically hindered

    
    -amino acids. The intermediate O-acylisourea is highly susceptible to rearrangement in the presence of the 
    
    
    
    -phenyl group's steric bulk.
  • Direct Catalytic Amidation (Borate Esters): The atom-economical frontier. Utilizing Lewis acid catalysts like

    
    , this method bypasses the need for N-Boc protection and deprotection. The borate coordinates both the free carboxylate and the amine, facilitating direct condensation. While yields are slightly lower, the high atom economy makes it an attractive route for green chemistry .
    
Quantitative Performance Comparison
MethodologyActivation AgentProtecting GroupTypical YieldReaction TimeAtom Economy
Uronium Coupling HATU / DIEARequired (N-Boc)90 - 95% 18 hLow (High E-factor)
Carbodiimide EDCI / HOBtRequired (N-Boc)60 - 75%18 - 24 hModerate
Direct Catalytic

Not Required65 - 80%24 hHigh

Workflow & Pathway Visualization

RouteCompare cluster_A Route A: Industry Standard (HATU) cluster_B Route B: Protecting-Group-Free Start 3-Amino-3-phenylpropanoic acid Boc 1. N-Boc Protection (Boc2O, DIEA) Start->Boc 3 steps Direct Direct Amidation (MeNH2, B(OCH2CF3)3) Start->Direct 1 step Coupling 2. Amidation (MeNH2, HATU, DIEA) Boc->Coupling Deprotect 3. Deprotection (HCl in 1,4-Dioxane) Coupling->Deprotect Product 3-Amino-N-methyl-3-phenylpropanamide Deprotect->Product Direct->Product

Fig 1: Synthetic workflows comparing traditional HATU coupling vs. direct borate catalysis.

HATUMechanism Carboxylate N-Boc-β-Amino Carboxylate ActiveEster HOAt Active Ester (Pre-organized TS) Carboxylate->ActiveEster + HATU - Tetramethylurea HATU HATU Reagent HATU->ActiveEster Product N-Boc Amide Product ActiveEster->Product + MeNH2 - HOAt Amine Methylamine (Nucleophile) Amine->Product

Fig 2: Mechanism of HATU-mediated activation highlighting the HOAt active ester.

Self-Validating Experimental Protocols

Protocol A: Uronium-Based Coupling (HATU) & Deprotection

This protocol utilizes the robust HATU methodology, ensuring maximum yield through intermediate stabilization.

  • Activation: Dissolve (S)-N-Boc-3-amino-3-phenylpropanoic acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF (0.3 M). Add DIEA (1.0 eq).

    • Causality: DIEA deprotonates the carboxylic acid, initiating nucleophilic attack on the electron-deficient carbon of HATU.

    • Self-Validation: Stir for 15 min at room temperature. The solution will transition to a distinct yellow tint, visually confirming the formation of the active HOAt ester.

  • Amidation: Add methylamine (2.0 M in THF, 3.0 eq).

    • Causality: A 3-fold excess of methylamine compensates for its high volatility and drives the equilibrium to complete consumption of the active ester. Stir for 18 h at room temperature.

  • Phase-Separation Workup: Concentrate the mixture under reduced pressure onto Celite. Partition the residue between EtOAc and saturated aqueous

    
    .
    
    • Logic: The basic

      
       wash selectively ionizes and extracts the acidic HOAt byproduct and any unreacted starting acid into the aqueous layer. Subsequently, wash the organic layer with 1M 
      
      
      
      to protonate and remove unreacted methylamine and DIEA. The organic layer now exclusively contains the neutral N-Boc amide. Dry over
      
      
      and concentrate.
  • Deprotection: Dissolve the isolated intermediate in 1,4-dioxane. Treat with HCl (4.0 M in 1,4-dioxane, 4.0 eq) at room temperature.

    • Self-Validation: Stir for 1 h. Continuous gas evolution (

      
       and isobutylene) serves as a real-time indicator of Boc cleavage. Once gas evolution ceases, concentrate to dryness to yield (S)-3-amino-N-methyl-3-phenylpropanamide hydrochloride as a highly pure precipitate (>90% overall yield).
      
Protocol B: Direct Borate-Catalyzed Amidation

This protocol represents the atom-economical standard, bypassing protecting groups entirely.

  • Complexation: Suspend unprotected 3-amino-3-phenylpropanoic acid (1.0 eq) in cyclopentyl methyl ether (CPME). Add methylamine (1.5 eq) and the Lewis acid catalyst

    
     (15 mol%).
    
    • Causality: The borate ester acts as a structural template. It simultaneously coordinates the carboxylate oxygen and the amine nitrogen, bringing them into close proximity while increasing the electrophilicity of the carbonyl carbon.

  • Condensation: Heat the reaction mixture to reflux (approx. 100°C) equipped with a Dean-Stark trap or molecular sieves for 24 h.

    • Causality: Continuous physical removal of water circumvents thermodynamic limitations, driving the equilibrium strictly toward amide formation.

  • Workup: Cool the mixture to room temperature.

    • Self-Validation: The target amide naturally precipitates from the non-polar CPME solvent upon cooling. Filter the solid and wash with cold CPME. A simple filtration through a short plug of silica removes the residual borate catalyst, yielding the free base product (65–80% yield) without the need for aqueous extraction or chromatography.

References

  • Discovery of Nanomolar DCAF1 Small Molecule Ligands. Journal of Medicinal Chemistry.[Link]

  • Direct amidation of unprotected amino acids using B(OCH2CF3)3. Chemical Communications.[Link]

Safety Operating Guide

3-amino-N-methyl-3-phenylpropanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel chiral building blocks into advanced drug discovery pipelines. 3-Amino-N-methyl-3-phenylpropanamide (CAS: 180264-40-8) has emerged as a critical intermediate, particularly in the synthesis of nanomolar DCAF1 small molecule ligands used in Proteolysis Targeting Chimeras (PROTACs)[1][2].

However, its dual amine-amide functionality requires strict operational and disposal protocols. Mishandling this compound not only risks localized dermal and respiratory exposure but also threatens environmental safety due to the generation of toxic nitrogen oxides (NOx) upon improper degradation[3][4]. This guide provides a self-validating system of operational workflows and disposal plans designed to ensure absolute safety and regulatory compliance.

Physicochemical Profile & Hazard Causality

To handle a chemical safely, we must first understand the causality behind its hazards. The primary risk of 3-amino-N-methyl-3-phenylpropanamide stems from its primary amine group, which acts as a localized irritant, and its amide backbone, which dictates its thermal decomposition profile[3][5].

Table 1: Physicochemical Properties and Operational Implications

PropertyValueOperational Implication
Molecular Formula C10H14N2O[3]High nitrogen content; combusts to form toxic NOx gases[4].
Molecular Weight 178.23 g/mol [3]Fine powder readily forms airborne dust if not handled in solution[6].
GHS Classification H302, H315, H319[3]Harmful if swallowed; causes serious skin and eye irritation[3][5].
Incompatibilities Strong oxidizers[4]Exothermic reactions; potential for rapid, uncontrolled gas evolution[4][5].

Operational Workflow in DCAF1 Ligand Synthesis

In targeted protein degradation, this compound is typically subjected to HATU-mediated coupling to form complex DCAF1-targeting ligands[1]. The operational safety during this workflow must be engineered to prevent exposure at the source.

Step-by-Step Handling Protocol:

  • Preparation : Conduct all weighing of the raw powder within a certified Class II Type B2 biological safety cabinet or a dedicated powder-weighing hood. Causality: This prevents the inhalation of irritating particulates before they are stabilized in solution.

  • Solubilization : Dissolve the compound in an aprotic solvent (e.g., DMF or 1,4-dioxane) immediately after weighing. Causality: Solubilization eliminates the dust hazard and prepares the amine for nucleophilic attack.

  • Reaction Execution : Perform the HATU coupling under an inert argon atmosphere. Keep the reaction vessel sealed to contain volatile byproducts.

  • Quenching : Quench the reaction with saturated aqueous sodium bicarbonate. Causality: This neutralizes acidic byproducts without generating excessive heat, validating the safety of the downstream aqueous extraction.

PROTAC_Pathway Target Target Protein Ternary Ternary Complex (Target - PROTAC - E3) Target->Ternary Binds PROTAC PROTAC Molecule (3-amino-N-methyl-3-phenylpropanamide derived ligand) PROTAC->Ternary Bridges DCAF1 DCAF1 E3 Ligase DCAF1->Ternary Binds Ubiquitin Polyubiquitination Ternary->Ubiquitin Ub Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Recognition

Mechanistic pathway of DCAF1-targeted PROTACs utilizing 3-amino-N-methyl-3-phenylpropanamide.

Systematic Disposal Procedures

Because 3-amino-N-methyl-3-phenylpropanamide contains significant nitrogen, standard drain disposal or municipal trash is strictly prohibited[7]. Combustion of this compound yields carbon monoxide, carbon dioxide, and highly toxic nitrogen oxides (NOx)[4]. Therefore, disposal must adhere to EPA Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste[7][8].

Step-by-Step Disposal Plan:

  • Waste Segregation :

    • Liquid Waste: Separate reaction filtrates containing the compound into a clearly labeled "Non-Halogenated Organic Waste" carboy[7]. If HCl was used to form a salt during synthesis, ensure the pH is adjusted to ~7 before mixing with other organics to prevent unexpected exothermic reactions in the waste container.

    • Solid Waste: Place contaminated PPE, weighing boats, and empty reagent bottles into a puncture-resistant, poly-lined container designated for "Hazardous Solid Waste"[7].

  • Labeling & Documentation : Affix GHS-compliant labels detailing the exact contents (e.g., "Contains: 3-amino-N-methyl-3-phenylpropanamide, DMF, Water"). Date the container the moment the first drop of waste enters it to comply with 90-day accumulation limits[7].

  • Secondary Containment : Store all waste containers in secondary containment trays in a cool, well-ventilated satellite accumulation area away from strong oxidizing agents[4][8].

  • Final Destruction (Incineration) : Transfer the waste to a licensed hazardous waste management facility[6]. The facility must utilize a chemical incinerator equipped with an afterburner and a wet scrubber system[3]. Causality: The afterburner ensures complete destruction of the organic backbone, while the scrubber neutralizes the evolved NOx gases before they can reach the atmosphere.

Disposal_Workflow Start Waste Generation: 3-amino-N-methyl-3-phenylpropanamide Segregation Waste Segregation Start->Segregation SolidWaste Solid Waste (Contaminated PPE/Powder) Segregation->SolidWaste LiquidWaste Liquid Waste (Reaction Solvents) Segregation->LiquidWaste LabelSolid Label: Hazardous Solid (Toxic/Irritant) SolidWaste->LabelSolid LabelLiquid Label: Non-Halogenated Organic Solvent LiquidWaste->LabelLiquid Storage Secondary Containment Storage (< 90 Days) LabelSolid->Storage LabelLiquid->Storage Incineration High-Temp Incineration (EPA Approved) Storage->Incineration Licensed Disposal

Systematic segregation and disposal workflow for 3-amino-N-methyl-3-phenylpropanamide waste.

Emergency Spill Response Protocol

In the event of a spill, immediate and methodical action is required to prevent aerosolization and dermal contact[4][6].

Step-by-Step Spill Mitigation:

  • Evacuate & Assess : Clear personnel from the immediate area. Verify that the spill does not involve strong oxidizing agents[4][6].

  • PPE Donning : Equip a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves (double-layered), and splash goggles[6].

  • Containment : If liquid, surround the spill with inert absorbent material (e.g., diatomaceous earth or vermiculite)[5]. If solid, gently cover the powder with damp paper towels to suppress dust generation[4].

  • Collection : Use a non-sparking plastic scoop to transfer the absorbed material or dampened powder into a hazardous waste bag. Never dry-sweep the powder, as this aerosolizes the compound and drastically increases inhalation risk[6].

  • Decontamination : Wash the spill surface with a 70% ethanol/water solution, followed by a thorough wash with soap and water to remove residual organic traces. Dispose of all cleaning materials as hazardous solid waste[5].

References

  • Title : Discovery of Nanomolar DCAF1 Small Molecule Ligands Source : Journal of Medicinal Chemistry (PubMed Central / NIH) URL :[Link]

  • Title : Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source : National Academies of Sciences, Engineering, and Medicine URL :[Link]

Sources

Personal protective equipment for handling 3-amino-N-methyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 3-Amino-N-methyl-3-phenylpropanamide

Introduction & Mechanistic Context

3-Amino-N-methyl-3-phenylpropanamide (often handled as a hydrochloride salt) is a highly valuable pharmaceutical intermediate, recently recognized for its critical role in synthesizing DCAF1 E3 ubiquitin ligase ligands and PROTACs 1. Because it is a biologically active building block containing both a primary amine and a secondary amide, it presents specific occupational hazards. This guide provides drug development professionals with a comprehensive, causality-driven protocol for personal protective equipment (PPE), safe handling, and disposal.

Physicochemical Profile & Hazard Causality

Understanding the molecular behavior of this compound is essential for effective risk mitigation. As an organic base, the primary amine moiety can generate hydroxide anions upon contact with moisture on the skin, eyes, or mucous membranes 2. This localized alkalinity can induce tissue destruction or necrosis if exposure is unmitigated. Furthermore, primary organic amines are known potential sensitizers that can trigger hypersensitivity reactions upon repeated dermal contact.

Table 1: Physicochemical Data & Hazard Summary

Property / HazardValue / DescriptionOperational Implication
Molecular Formula C10H14N2OLow molecular weight; easily aerosolized if handled as a dry powder.
CAS Numbers 169471-99-2 (S-isomer), 1457265-63-2 (HCl salt)Ensure SDS matching for the specific enantiomer or salt form being handled.
Corrosivity / Irritation Causes skin/eye burns (H314, H318)Mandates strict dermal and ocular barrier protection.
Sensitization Potential dermal sensitizerRequires a zero-tolerance policy for skin contact; double-gloving is mandatory.

Tiered Personal Protective Equipment (PPE) Strategy

The following PPE matrix is designed to interrupt the specific exposure pathways of 3-amino-N-methyl-3-phenylpropanamide. Do not substitute these recommendations with standard laboratory apparel.

  • Ocular Protection : Wear tightly fitting, splash-proof safety goggles (EN 166 or NIOSH approved).

    • Causality: The lachrymatory and basic nature of the amine can cause severe corneal damage upon contact with ocular fluid. Standard safety glasses with side shields are insufficient for powder handling.

  • Dermal Protection : A flame-resistant, fully buttoned laboratory coat combined with disposable, chemical-resistant sleeves (e.g., Tyvek).

    • Causality: Prevents microscopic dust accumulation on forearms, which can later transfer to mucous membranes or cause delayed sensitization.

  • Hand Protection : Double-gloving with extended-cuff nitrile gloves (minimum 5 mil thickness).

    • Causality: Primary amines can act as permeation enhancers. The outer glove must be inspected frequently and replaced immediately if contaminated, preserving the inner glove's integrity 3.

  • Respiratory Protection : When handling the dry powder outside of a highly controlled isolator, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

    • Causality: Inhalation of amine dust can cause severe respiratory tract burns, inflammation, and edema 2.

Standard Operating Procedure (SOP): Handling & Experimental Workflow

To ensure a self-validating safety system, execute the following step-by-step protocol when preparing solutions of 3-amino-N-methyl-3-phenylpropanamide:

Step 1: Environmental Validation & Dispensing

  • Validate Containment: Before introducing the chemical, verify the chemical fume hood or Ventilated Balance Enclosure (VBE) has an inward face velocity of 80–120 feet per minute (fpm) via the digital airflow monitor.

    • Self-Validation: Do not proceed if the monitor reads below 80 fpm or the alarm is active.

  • Material Transfer: Transfer the sealed secondary container into the VBE.

  • Weighing: Unseal and weigh the required mass using anti-static weigh boats.

    • Causality: Anti-static materials prevent electrostatic repulsion, which can cause the low-molecular-weight powder to aerosolize and bypass respiratory protections.

Step 2: Solubilization & Reaction Setup

  • In-Hood Solubilization: Dissolve the intermediate in the target solvent (e.g., 1,4-dioxane or DMF) directly within the VBE before transferring it to the main reaction hood.

  • Causality: Handling the compound as a liquid solution drastically reduces the inhalation risk associated with airborne particulates during transit between workstations.

Step 3: Equipment Decontamination & Quenching

  • Neutralization: Wipe down the balance and surrounding surfaces with a mildly acidic solution (e.g., 1% acetic acid), followed by a distilled water rinse.

  • Causality: The weak acid neutralizes residual primary amine base, converting it into a highly water-soluble, non-volatile salt for safe removal, ensuring the workspace is definitively decontaminated for the next user.

Workflow A Material Retrieval (2-8°C Storage) B Weighing & Dispensing (Ventilated Balance Enclosure) A->B Transfer in sealed secondary container C Reaction Setup (Chemical Fume Hood) B->C Transfer as solution or sealed vial F Spill / Exposure Emergency Protocol B->F If dust aerosolizes D Waste Segregation (Aqueous / Organic) C->D Post-reaction quench C->F If spill occurs E High-Temperature Incineration D->E EPA/RCRA compliant disposal

Operational workflow and containment strategy for handling primary amine intermediates.

Spill Response & Disposal Plan

Emergency Spill Containment In the event of a powder spill, evacuate non-essential personnel immediately. Do NOT use water initially, as this can exothermically react with or spread the basic amine 2. Cover the spill with an inert, dry absorbent (e.g., vermiculite or sand). Carefully sweep the material using non-sparking tools and place it into a sealed, clearly labeled hazardous waste container.

Disposal Logistics 3-Amino-N-methyl-3-phenylpropanamide must be treated as hazardous pharmaceutical waste.

  • Segregation: Strictly segregate organic and aqueous waste streams. Do not mix amine waste with strong oxidizing agents or concentrated acids to prevent violent exothermic reactions.

  • Destruction: Final destruction must be achieved via high-temperature incineration at an EPA/RCRA-approved facility. Standard biological wastewater treatment cannot reliably degrade complex synthetic pharmaceutical intermediates, and discharging them into the sewer system is strictly prohibited 4.

References

  • Discovery of Nanomolar DCAF1 Small Molecule Ligands Journal of Medicinal Chemistry (American Chemical Society)[Link]

  • Safety Data Sheet - Primary Amine Labeling Szabo-Scandic [Link]

  • Decommissioning Management Plan (Pharmaceutical Intermediate Disposal) Environmental Protection Agency (EPA) Ireland [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.